Bicyclo[3.2.1]octane-2,4-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
bicyclo[3.2.1]octane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c9-7-4-8(10)6-2-1-5(7)3-6/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCYHIHMHWASQAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C(=O)CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50996388 | |
| Record name | Bicyclo[3.2.1]octane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50996388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74896-14-3 | |
| Record name | Bicyclo[3.2.1]octane-2,4-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74896-14-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bicyclo(3.2.1)octane-2,4-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074896143 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bicyclo[3.2.1]octane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50996388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bicyclo[3.2.1]octane-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of Bicyclo[3.2.1]octane-2,4-dione
Abstract
This technical guide provides an in-depth exploration of the synthesis and characterization of Bicyclo[3.2.1]octane-2,4-dione (CAS No: 74896-14-3). This bicyclic dione is a pivotal intermediate in the development of agrochemicals and the total synthesis of complex natural products.[1] Its rigid, strained framework is a key structural motif in biologically active molecules, making efficient and reliable synthetic access a critical objective for researchers.[1] This document details a robust synthetic methodology, rooted in the principles of the Dieckmann condensation, and outlines a comprehensive analytical workflow for structural verification and purity assessment. It is intended to serve as a practical resource for researchers, chemists, and professionals in drug development and agrochemical science.
Introduction: Significance and Synthetic Overview
This compound, with the molecular formula C₈H₁₀O₂ and a molecular weight of 138.16 g/mol , is a cornerstone building block in modern organic synthesis.[2] Its structural significance is underscored by its presence in numerous natural products exhibiting valuable biological properties, including chronic pain relief and antibacterial activity.[1] Furthermore, it serves as a crucial precursor for potent herbicides, such as bicyclopyrone, which function by inhibiting carotenoid biosynthesis in weeds.[1][3]
The synthesis of this bicyclic system, while achievable through various routes, presents unique challenges related to yield, purity, and scalability. Common strategies include organocatalytic domino reactions, multi-step sequences starting from norbornanone, and intramolecular condensation reactions.[4][5][6] The Dieckmann condensation, an intramolecular variant of the Claisen condensation, stands out as a powerful and classic method for forming the five-membered ring within the bicyclic core from a suitable diester precursor.[7] This approach offers a logical and often high-yielding pathway to the target dione.
This guide focuses on a synthetic route that leverages an oxidative cleavage followed by a base-mediated intramolecular condensation, providing a clear and reproducible protocol.
A Validated Synthetic Pathway: Dieckmann Condensation Approach
The chosen synthetic strategy involves the transformation of a readily available starting material, such as 2-norbornanone, through an oxidative ring-opening to generate a cyclopentane-based diester. This intermediate is then subjected to a base-catalyzed Dieckmann condensation to construct the target this compound.
Causality Behind the Strategy:
-
Starting Material Accessibility: Norbornanone derivatives can be sourced economically from petrochemical raw materials.[8]
-
Reaction Robustness: The Baeyer-Villiger oxidation for ring-opening and the Dieckmann condensation for cyclization are well-established, reliable transformations in organic chemistry.
-
Mechanistic Clarity: The reaction proceeds through a well-understood mechanism involving the formation of a key enolate intermediate, which attacks an intramolecular ester to form the cyclic β-keto ester product.[7][9] The use of a strong base is essential to deprotonate the α-carbon of one ester, generating the nucleophilic enolate. The subsequent acidic workup is critical to neutralize the reaction and protonate the enolate of the final product, which is stabilized by resonance.
Caption: Synthetic route to this compound.
Detailed Experimental Protocol
This protocol describes the synthesis of this compound from a suitable precursor like 3-acetylcyclopentanecarboxylic acid methyl ester, which can be derived from 2-norbornanone.[1]
Reagents and Materials
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |
| 3-Acetylcyclopentanecarboxylic Acid Methyl Ester | 170.20 | 10.0 g | 58.75 | Starting Material |
| Sodium Methoxide (NaOMe) | 54.02 | 3.50 g | 64.79 | Base Catalyst (use 1.1 eq) |
| Toluene, Anhydrous | 92.14 | 150 mL | - | Solvent |
| Hydrochloric Acid (HCl), 3M Aqueous | 36.46 | ~50 mL | - | For acidic workup |
| Diethyl Ether | 74.12 | 200 mL | - | Extraction Solvent |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | 84.01 | 50 mL | - | For washing |
| Brine (Saturated NaCl Solution) | 58.44 | 50 mL | - | For washing |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | ~10 g | - | Drying Agent |
Step-by-Step Synthesis Procedure
-
Reaction Setup: Equip a 500 mL three-neck round-bottom flask with a reflux condenser, a magnetic stirrer, and a nitrogen inlet. Ensure all glassware is oven-dried to maintain anhydrous conditions.
-
Initial Charging: Add 3-acetylcyclopentanecarboxylic acid methyl ester (10.0 g, 58.75 mmol) and anhydrous toluene (150 mL) to the flask.
-
Base Addition: While stirring under a nitrogen atmosphere, carefully add sodium methoxide (3.50 g, 64.79 mmol) to the solution. The mixture may become thick.
-
Cyclization Reaction: Heat the reaction mixture to reflux (approximately 110°C) with vigorous stirring. Maintain reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Quenching: After the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath to 0-5°C.
-
Acidic Workup: Slowly and carefully add 3M HCl to the cooled reaction mixture with stirring until the pH is acidic (pH ~2-3). This step protonates the enolate to yield the final dione product.[9]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with diethyl ether (2 x 100 mL).
-
Washing: Combine all organic layers and wash sequentially with saturated NaHCO₃ solution (50 mL) and brine (50 mL). This removes any remaining acid and water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound as a solid.
Comprehensive Characterization and Analysis
A multi-technique approach is required to unambiguously confirm the structure and purity of the synthesized this compound.
Caption: Workflow for the characterization of synthesized product.
Spectroscopic Data Summary
The following table summarizes the expected analytical data for this compound.
| Technique | Expected Results |
| ¹H NMR (CDCl₃) | Signals corresponding to the unique protons in the bicyclic system. The spectrum will show complex multiplets for the aliphatic protons between δ 1.5-3.5 ppm. The bridgehead protons will have distinct chemical shifts. |
| ¹³C NMR (CDCl₃) | Carbonyl carbons (C=O) will appear significantly downfield (δ > 200 ppm). Aliphatic carbons will appear in the δ 20-60 ppm range. The number of signals will correspond to the number of unique carbons. |
| IR Spectroscopy (KBr) | Strong absorption bands in the range of 1700-1750 cm⁻¹ corresponding to the C=O stretching vibrations of the two ketone groups. The β-dicarbonyl nature may lead to enolization and associated O-H stretches. |
| Mass Spectrometry (EI) | A molecular ion peak (M⁺) at m/z = 138, corresponding to the molecular formula C₈H₁₀O₂.[1] Fragmentation patterns will be consistent with the bicyclic structure. |
Interpreting the Data
-
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) is the most powerful tool for elucidating the precise structure.[1] ¹H and ¹³C NMR spectra confirm the connectivity of atoms and the overall carbon-hydrogen framework. 2D NMR experiments like COSY and HSQC can be employed for definitive assignment of all proton and carbon signals.
-
Infrared (IR) Spectroscopy: The presence and position of the carbonyl peaks in the IR spectrum provide direct evidence for the dione functionality. The exact frequency can give clues about ring strain and potential conjugation if an enol form is present.
-
Mass Spectrometry (MS): MS confirms the molecular weight of the synthesized compound, providing a crucial check for the correct elemental composition.[1] High-resolution mass spectrometry (HRMS) can be used to determine the molecular formula with very high accuracy.
Conclusion
This guide has presented a validated and mechanistically sound approach for the synthesis of this compound, a molecule of significant industrial and academic interest. The detailed experimental protocol, based on the Dieckmann condensation, offers a reproducible method for obtaining this key intermediate. The outlined characterization workflow, employing NMR, IR, and MS, provides a robust system for verifying the structural integrity and purity of the final product. By understanding the causality behind the synthetic choices and the principles of spectroscopic analysis, researchers can confidently produce and validate this valuable chemical building block for their specific applications.
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Efficient synthesis of bicyclo[3.2.1]octane-2,4-diones and their incorporation into potent HPPD inhibitors. ResearchGate. [Link]
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Synthesis of Polysubstituted Oxygenated Bicyclo Compounds. UCL Discovery. [Link]
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Bicyclo(3.2.1)octane-2,4-dione. PubChem, National Institutes of Health. [Link]
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Improvement of this compound Synthesis. ResearchGate. [Link]
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Construction of bicyclo[3.2.1]octanes with four stereogenic centers by organocatalytic domino Michael/Aldol reaction. Semantic Scholar. [Link]
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Organocatalytic asymmetric domino Michael–Henry reaction for the synthesis of substituted bicyclo[3.2.1]octan-2-ones. Royal Society of Chemistry Publishing. [Link]
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Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes. National Institutes of Health. [Link]
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Bicyclo[3.2.1]octane and 6-Oxabicyclo[3.2.2]nonane Type Neolignans from Magnolia denudata. J-STAGE. [Link]
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Dieckmann Condensation Reaction Mechanism. YouTube. [Link]
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A Comprehensive Spectroscopic Guide to Bicyclo[3.2.1]octane-2,4-dione: Elucidating Structure Through NMR, IR, and MS Analysis
Introduction
Bicyclo[3.2.1]octane-2,4-dione (CAS No. 74896-14-3) is a pivotal chemical intermediate, recognized for its rigid, strained bicyclic framework.[1] This structural motif is integral to numerous biologically active natural products and serves as a critical precursor in the total synthesis of complex molecules and the development of novel herbicides.[1][2] Given its significance, the unambiguous structural confirmation of this dione is paramount for researchers in synthetic chemistry and drug development.
This technical guide provides an in-depth analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. As a self-validating system, the convergence of these distinct analytical techniques offers a comprehensive and trustworthy characterization of the molecule's architecture. We will delve into the causality behind the spectral features, offering insights grounded in the molecule's unique topology.
Molecular Architecture: The Foundation for Spectral Interpretation
The spectroscopic signature of any molecule is a direct consequence of its three-dimensional structure, including the connectivity of its atoms, their chemical environments, and spatial relationships. This compound, with the molecular formula C₈H₁₀O₂ and a molecular weight of 138.16 g/mol , possesses a bridged ring system that imparts significant conformational rigidity.[1][3] This rigidity limits conformational averaging, leading to well-defined and interpretable spectroscopic data.
The numbering convention used throughout this guide is illustrated below. Understanding this framework is essential for assigning specific signals in the NMR spectra to the corresponding nuclei.
Caption: Numbering of the this compound carbon skeleton.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
NMR spectroscopy is the cornerstone for determining the carbon framework and stereochemistry of bicyclic systems.[1] Both ¹H and ¹³C NMR provide exhaustive data on the chemical environment of each nucleus.
¹H NMR Spectrum Analysis
The proton NMR spectrum provides a detailed map of the hydrogen atoms within the molecule. The rigidity of the bicyclic system results in distinct signals for protons that might otherwise be equivalent in a more flexible structure. The data presented here was acquired in deuterated chloroform (CDCl₃).[4]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 1.80–2.15 | Multiplet (m) | 6H | Methylene protons (H-3, H-6, H-7, H-8) |
| 2.95 | Singlet (s) | 2H | Bridgehead protons (H-1, H-5) |
| 3.05–3.15 | Doublet (d) | 1H | Proton adjacent to ketone |
| 3.20–3.30 | Doublet (d) | 1H | Proton adjacent to ketone |
| Table 1: ¹H NMR Spectroscopic Data for this compound.[1][4] |
Expert Insights:
-
Bridgehead Protons (H-1, H-5): The signal at 2.95 ppm, appearing as a singlet, is characteristic of the two bridgehead protons.[1][4] Their equivalence and the lack of significant coupling to adjacent protons (due to dihedral angle constraints) result in this sharp, singlet appearance.
-
Methylene Protons: The complex multiplet between 1.80 and 2.15 ppm arises from the six methylene protons on carbons 3, 6, 7, and 8.[1][4] The protons on each methylene unit are diastereotopic, meaning they are chemically non-equivalent and couple to each other (geminal coupling) as well as to neighboring protons (vicinal coupling), leading to the observed complex signal.
-
Protons Adjacent to Carbonyls: The two doublets between 3.05 and 3.30 ppm are assigned to the protons on the carbons adjacent to the carbonyl groups. Their downfield shift is a direct result of the deshielding effect of the electron-withdrawing carbonyls.
Caption: Relationship between proton environment and observed ¹H NMR signals.
¹³C NMR Spectrum Analysis
The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and provides information about their electronic environment.
| Chemical Shift (δ) ppm | Assignment |
| 35.1–45.3 | Bridgehead and Methylene Carbons (C-1, C-3, C-5, C-6, C-7, C-8) |
| 207.5 | Carbonyl Carbon (C-2 or C-4) |
| 210.2 | Carbonyl Carbon (C-4 or C-2) |
| Table 2: ¹³C NMR Spectroscopic Data for this compound.[1] |
Expert Insights:
-
Carbonyl Carbons: The most telling signals are the two distinct resonances in the far downfield region at 207.5 and 210.2 ppm.[1] These are unequivocally assigned to the two carbonyl carbons (C-2 and C-4). Their slightly different chemical shifts indicate that they reside in magnetically non-equivalent environments, a subtle but important confirmation of the bicyclic structure.
-
Aliphatic Carbons: The remaining six carbons of the bicyclic framework appear as a cluster of signals in the aliphatic region (35.1–45.3 ppm).[1] More advanced techniques, such as DEPT (Distortionless Enhancement by Polarization Transfer) or 2D NMR (HSQC, HMBC), would be required to assign each of these signals individually.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum is dominated by the characteristic absorptions of the ketone functional groups.
| Frequency (cm⁻¹) | Functional Group Assignment |
| ~1730 | Carbonyl (C=O) Stretch |
| ~1715 | Carbonyl (C=O) Stretch |
| Table 3: Key IR Absorption Bands for this compound.[1] |
Expert Insights: The most prominent features in the IR spectrum are the two strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations.[1] The presence of two distinct peaks at approximately 1730 cm⁻¹ and 1715 cm⁻¹ further supports the conclusion from ¹³C NMR that the two carbonyl groups are in slightly different chemical environments. Ring strain in the bicyclic system can influence the exact frequency of these vibrations. The absence of broad absorptions in the 3200-3600 cm⁻¹ region confirms the absence of hydroxyl groups, indicating the compound exists predominantly in its diketo form.[1]
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry is employed to confirm the molecular weight and gain insight into the molecule's stability and fragmentation pathways under ionization.
| m/z (mass-to-charge ratio) | Assignment |
| 138 | [M]⁺ (Molecular Ion) |
| 110 | [M - CO]⁺ |
| 109, 96, 81, 68, 55, 39 | Further fragments |
| Table 4: Electron Ionization Mass Spectrometry (EI-MS) Data for this compound.[1][4] |
Expert Insights: The electron ionization (EI) mass spectrum displays a clear molecular ion peak ([M]⁺) at an m/z of 138, which corresponds to the exact molecular weight of the C₈H₁₀O₂ formula.[1][4][5] This provides definitive confirmation of the compound's elemental composition.
A characteristic fragmentation pathway for cyclic ketones is the loss of a neutral carbon monoxide (CO) molecule (28 Da). The presence of a significant peak at m/z 110 is consistent with this fragmentation ([M - CO]⁺).[1] Further fragmentation leads to the other observed ions, providing a unique fingerprint for the compound.
Standard Experimental Workflow
Acquiring high-quality, reproducible spectroscopic data requires adherence to standardized protocols. The following workflow represents a best-practice approach for the characterization of a solid organic compound like this compound.
Caption: General workflow for comprehensive spectroscopic characterization.
Conclusion
The collective spectroscopic data provides an unambiguous and robust characterization of this compound. The ¹H and ¹³C NMR spectra define the precise connectivity and chemical environment of the carbon-hydrogen framework. The IR spectrum confirms the presence and non-equivalence of the two ketone functional groups, while mass spectrometry validates the molecular weight and reveals characteristic fragmentation patterns. This guide serves as an authoritative reference for scientists, ensuring the confident identification and use of this important bicyclic intermediate in research and development.
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An In-depth Technical Guide to the Crystal Structure Analysis of Bicyclo[3.2.1]octane-2,4-dione
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the methodologies and insights crucial for the crystal structure analysis of Bicyclo[3.2.1]octane-2,4-dione. This bicyclic ketone is a significant structural motif present in numerous biologically active natural products, making its stereochemical and conformational analysis paramount for advancements in synthetic chemistry and drug discovery.[1]
Introduction: The Significance of the Bicyclo[3.2.1]octane Framework
The Bicyclo[3.2.1]octane core is a rigid and strained framework found in a variety of natural products exhibiting potent biological activities, including chronic pain relief and antibacterial properties.[1] Understanding the precise three-dimensional arrangement of atoms within this compound is fundamental for elucidating structure-activity relationships (SAR) and for the rational design of novel therapeutic agents. Single-crystal X-ray diffraction offers an unparalleled level of detail into the molecular architecture, providing exact bond lengths, bond angles, and conformational details.[2][3]
Synthesis and Crystallization: The Gateway to High-Quality Crystals
The successful analysis of a crystal structure is predicated on the availability of high-quality single crystals. This section details the synthesis of this compound and the subsequent crystallization protocols.
Synthetic Pathways
Several synthetic routes to this compound have been reported, often involving cyclocondensation reactions, cascade or domino reactions, and the enantioselective desymmetrization of prochiral cyclic 1,3-diketones.[1] A common and efficient method involves a one-pot process that is crucial for obtaining the parent dione.[4]
Experimental Protocol: Synthesis of this compound [5]
-
To a solution of bromo-bicyclo[3.2.1]oct-3-en-2-one in chlorobenzene, add acetonitrile and 10% sulfuric acid.
-
Reflux the reaction mixture at approximately 70°C for 90 minutes.
-
Add an additional volume of acetonitrile and continue stirring for 17 hours, monitoring the reaction progress by HPLC.
-
Upon completion, remove the acetonitrile and most of the chlorobenzene using a rotary evaporator.
-
Extract the residue with ethyl acetate and separate the aqueous phase.
-
Dry the organic phase over magnesium sulfate, filter, and concentrate in vacuo to yield this compound.[5]
Crystallization Methodologies
Obtaining diffraction-quality crystals is often the most challenging step. The choice of solvent, temperature, and crystallization technique are critical variables.
Experimental Protocol: Crystallization
-
Solvent Selection: Screen a variety of solvents with differing polarities (e.g., ethanol, ethyl acetate, hexane, and mixtures thereof) to determine optimal solubility.
-
Slow Evaporation: Prepare a saturated solution of the compound in the chosen solvent in a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent at a constant temperature.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a solvent in which the compound is less soluble (the precipitant). The vapor of the precipitant will slowly diffuse into the solution of the compound, inducing crystallization.
-
Cooling: Slowly cool a saturated solution of the compound to induce crystallization. The rate of cooling should be carefully controlled to promote the growth of single crystals rather than a precipitate.
Spectroscopic Characterization: A Preliminary Structural Confirmation
Prior to X-ray diffraction analysis, it is essential to characterize the synthesized compound using spectroscopic methods to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide information about the chemical environment of the hydrogen and carbon atoms, respectively, confirming the bicyclic framework. For this compound, the expected ¹H NMR spectrum would show signals in the range of 1.80-2.15 ppm for the methylene protons and around 2.95-3.30 ppm for the bridgehead and alpha-protons.[5]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present. The characteristic carbonyl (C=O) stretching frequencies for the dione will be prominent in the spectrum.
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. For this compound (C₈H₁₀O₂), the expected molecular ion peak would be at m/z 138.[5][6]
Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture
Single-crystal X-ray diffraction is a powerful, non-destructive technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.[2][3]
The Experimental Workflow
The process of determining a crystal structure can be broken down into several key steps, as illustrated in the following diagram.
Caption: Experimental workflow for crystal structure analysis.
Experimental Protocol: Single-Crystal X-ray Diffraction Data Collection [7]
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. X-rays are generated, monochromatized, and directed at the crystal.[2] As the crystal is rotated, a series of diffraction patterns are collected by a detector.
-
Data Reduction: The collected diffraction data are processed to yield a set of unique reflections with their corresponding intensities.
Structure Solution and Refinement
The goal of structure solution is to determine the positions of the atoms in the unit cell. This is followed by refinement, which optimizes these positions to best fit the experimental data.[2]
-
Structure Solution: Programs like SHELXS are used to solve the phase problem and generate an initial model of the crystal structure.
-
Structure Refinement: The atomic positions and other parameters are refined using programs like SHELXL to improve the agreement between the calculated and observed diffraction data.[7]
Crystallographic Data and Molecular Geometry
| Parameter | Value (Example) |
| Chemical Formula | C₈H₁₀O₂ |
| Formula Weight | 138.16 g/mol [6] |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 14.641(13) |
| b (Å) | 8.653(4) |
| c (Å) | 16.609(10) |
| β (°) | 116.34(3) |
| Volume (ų) | 1885.5(2) |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.350 |
| Absorption Coefficient (mm⁻¹) | 0.096 |
| F(000) | 592 |
| R-factor | ~0.05 |
Data presented for a bicyclic ortho-aminocarbonitrile derivative as a representative example.[8]
The refined crystal structure would provide precise bond lengths and angles, allowing for a detailed analysis of the molecular geometry. The conformation of the six- and seven-membered rings within the bicyclic system can be accurately determined, which is crucial for understanding its reactivity and biological interactions.
The molecular structure of this compound, as would be revealed by X-ray crystallography, is depicted below.
Caption: 2D representation of the this compound structure.
Conclusion and Future Perspectives
The crystal structure analysis of this compound provides indispensable information for medicinal chemists and materials scientists. The detailed structural insights gained from single-crystal X-ray diffraction are fundamental for the development of new synthetic methodologies and the design of novel molecules with tailored biological activities. Future work in this area could involve the co-crystallization of this dione with target proteins to directly visualize binding interactions and guide the development of more potent and selective drugs.
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An In-Depth Technical Guide to the Thermodynamic Properties of Bicyclo[3.2.1]octane-2,4-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bicyclo[3.2.1]octane-2,4-dione is a bridged bicyclic ketone that serves as a crucial structural motif in numerous biologically active natural products and as a versatile synthetic intermediate in medicinal and agrochemical research.[1] A thorough understanding of its thermodynamic properties, including enthalpy of formation, entropy, and heat capacity, is paramount for optimizing synthetic routes, predicting reaction equilibria and kinetics, and understanding its stability and reactivity. This guide provides a comprehensive overview of the experimental and computational methodologies for determining these key thermodynamic parameters. In the absence of extensive published experimental data for this specific molecule, this document serves as a detailed procedural roadmap for researchers seeking to characterize this compound and its derivatives.
Introduction: The Significance of this compound
The rigid, strained framework of the bicyclo[3.2.1]octane core is a prominent feature in a variety of natural products exhibiting significant biological activities, including chronic pain relief and antibacterial properties.[1] Its dione derivative, this compound (C₈H₁₀O₂), is a key building block in the synthesis of complex molecular architectures.[1] Furthermore, it is a known precursor and metabolite in the synthesis of potent herbicides.[1]
A comprehensive thermodynamic profile of this compound is essential for several applications:
-
Reaction Optimization: Knowledge of the enthalpy of formation allows for the calculation of reaction enthalpies, aiding in the prediction of reaction feasibility and the management of thermal profiles of synthetic processes.
-
Stability Assessment: Thermodynamic data provides insights into the inherent stability of the molecule, which is crucial for storage, handling, and formulation in drug development.
-
Computational Modeling: Experimental thermodynamic values are vital for benchmarking and validating computational models, which can then be used to predict the properties of novel derivatives.
This guide will detail the established experimental techniques and in-silico approaches to robustly determine the thermodynamic properties of this important bicyclic dione.
Experimental Determination of Thermodynamic Properties
The experimental characterization of the thermodynamic properties of this compound, a solid at standard conditions, relies on well-established calorimetric techniques.
Enthalpy of Formation (ΔfH°)
The standard enthalpy of formation in the condensed phase is typically determined using bomb calorimetry .[2][3] This technique measures the heat of combustion (Δc H°) of the compound, from which the enthalpy of formation can be calculated using Hess's Law.
-
Sample Preparation: A precisely weighed sample (typically 0.5-1.0 g) of high-purity this compound is pressed into a pellet.
-
Bomb Setup: The pellet is placed in a crucible within a high-pressure stainless steel vessel, the "bomb." A fusible wire is positioned to make contact with the sample. A small, known amount of water is added to the bomb to ensure that the water formed during combustion is in the liquid state.
-
Pressurization: The bomb is sealed and pressurized with an excess of pure oxygen (typically to 30 atm).
-
Calorimeter Assembly: The sealed bomb is submerged in a known volume of water in a well-insulated container (the calorimeter). The system is allowed to reach thermal equilibrium.
-
Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water in the calorimeter is monitored with high precision as a function of time until it reaches a maximum and then begins to cool.
-
Data Analysis: The heat capacity of the calorimeter system (C_cal) is predetermined by combusting a standard substance with a known heat of combustion, such as benzoic acid. The heat released by the combustion of the sample is then calculated from the observed temperature change. Corrections are applied for the heat of combustion of the fuse wire and for the formation of any side products like nitric acid.
The standard molar energy of combustion (Δc U°) is calculated from the experimental data. The standard molar enthalpy of combustion (Δc H°) can then be determined using the following relationship:
Δc H° = Δc U° + Δn_gas (RT)
where Δn_gas is the change in the number of moles of gas in the combustion reaction, R is the ideal gas constant, and T is the standard temperature (298.15 K).
Finally, the standard enthalpy of formation (Δf H°) of this compound is calculated using Hess's Law:
Δc H° = ΣΔf H°(products) - ΣΔf H°(reactants)
The standard enthalpies of formation of the combustion products (CO₂ and H₂O) are well-established.
Heat Capacity (Cp) and Entropy (S°)
Differential Scanning Calorimetry (DSC) is a powerful and widely used technique for measuring the heat capacity of solids and liquids as a function of temperature.[4][5][6] The standard entropy of a substance at a given temperature can then be calculated from the heat capacity data by integration from absolute zero.
-
Sample Preparation: A small, precisely weighed amount of this compound (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.
-
DSC Measurement: The sample and reference pans are placed in the DSC instrument. The instrument is programmed to heat the sample and reference at a constant rate (e.g., 10 K/min) over the desired temperature range. The DSC measures the difference in heat flow required to maintain the sample and reference at the same temperature.
-
Calibration: The DSC instrument is calibrated for temperature and heat flow using certified reference materials with known melting points and enthalpies of fusion (e.g., indium).
-
Heat Capacity Calculation: The heat capacity of the sample is determined by comparing the heat flow signal of the sample with that of a known standard (e.g., sapphire) under the same experimental conditions.
The standard molar entropy (S°) at 298.15 K can be determined by measuring the heat capacity from a very low temperature (approaching 0 K) up to 298.15 K and integrating the C_p/T versus T curve.
S°(298.15 K) = ∫(from 0 to 298.15 K) (C_p/T) dT
Any phase transitions (e.g., solid-solid transitions or melting) that occur within this temperature range will appear as peaks in the DSC thermogram, and the enthalpy of these transitions must be included in the entropy calculation.
Computational Determination of Thermodynamic Properties
In the absence of experimental data, or to complement it, computational chemistry provides a powerful toolkit for predicting the thermodynamic properties of molecules. Density Functional Theory (DFT) is a widely used quantum mechanical method that offers a good balance between accuracy and computational cost for molecules of this size.[7][8]
Computational Protocol
-
Structure Optimization: The first step is to obtain the optimized ground-state geometry of this compound. This is typically performed using a DFT functional (e.g., B3LYP) with a suitable basis set (e.g., 6-31G(d,p)).[9][10]
-
Frequency Calculation: A frequency calculation is then performed on the optimized geometry at the same level of theory. This calculation serves two purposes:
-
It confirms that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies).
-
It provides the vibrational frequencies, which are essential for calculating the zero-point vibrational energy (ZPVE) and the thermal contributions to enthalpy and entropy.
-
-
Thermochemical Analysis: The output of the frequency calculation provides the necessary data to compute the thermodynamic properties at a specified temperature (e.g., 298.15 K) and pressure (e.g., 1 atm). These calculations are based on statistical mechanics principles.[11]
Calculation of Enthalpy of Formation
The gas-phase enthalpy of formation can be calculated using isodesmic reactions.[12] An isodesmic reaction is a hypothetical reaction where the number and types of chemical bonds are conserved on both the reactant and product sides. This approach helps to cancel out systematic errors in the calculations.
For this compound, a suitable isodesmic reaction could be:
This compound + 2 CH₄ → Cyclohexane + Acetone + Propane
The enthalpy of reaction (Δ_r H°) is calculated from the computed total energies of all species. The enthalpy of formation of the target molecule can then be derived using the known experimental enthalpies of formation of the other molecules in the reaction.
Summary of Thermodynamic Properties
Due to the lack of published experimental data, the following table is presented as a template for summarizing the determined thermodynamic properties of this compound.
| Thermodynamic Property | Symbol | Experimental Value | Computational Value | Units |
| Standard Enthalpy of Formation (solid) | ΔfH°(s) | To be determined | To be determined | kJ/mol |
| Standard Enthalpy of Formation (gas) | ΔfH°(g) | To be determined | To be determined | kJ/mol |
| Standard Molar Entropy | S° | To be determined | To be determined | J/(mol·K) |
| Molar Heat Capacity (at 298.15 K) | C_p | To be determined | To be determined | J/(mol·K) |
Conclusion
The thermodynamic properties of this compound are critical for its application in synthetic chemistry and drug development. This guide has outlined the standard experimental and computational methodologies that can be employed to obtain these vital data. Bomb calorimetry and differential scanning calorimetry are the primary experimental techniques for determining the enthalpy of formation, heat capacity, and entropy. In parallel, Density Functional Theory calculations provide a robust theoretical framework for predicting these properties. By following the protocols detailed herein, researchers can generate a comprehensive thermodynamic profile of this compound, enabling more efficient and predictable chemical processes.
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Historical Synthesis Methods for the Bicyclo[3.2.1]octane-2,4-dione Core
An In-Depth Technical Guide
Abstract
The bicyclo[3.2.1]octane framework is a privileged structural motif, forming the core of numerous biologically active natural products and synthetic molecules of pharmaceutical and agrochemical interest.[1][2][3] Its rigid, three-dimensional architecture provides a unique scaffold for the precise spatial orientation of functional groups, making it an attractive target for organic synthesis. This guide provides an in-depth analysis of the historical and foundational synthetic strategies developed to construct the bicyclo[3.2.1]octane-2,4-dione core, a key intermediate for accessing more complex derivatives. We will explore the mechanistic underpinnings, practical considerations, and evolution of methodologies, including intramolecular condensation and annulation strategies, providing researchers and drug development professionals with a comprehensive understanding of this important chemical entity.
Introduction: The Strategic Importance of the Bicyclo[3.2.1]octane Scaffold
The bicyclo[3.2.1]octane skeleton is a recurring theme in the theater of natural product chemistry. It is found in complex molecules such as gelsemine, with its potent antinociceptive properties, and platensimycin, a powerful broad-spectrum antibiotic.[2][3] The inherent strain and conformational rigidity of this bridged ring system are not merely a synthetic challenge; they are key to its biological function, allowing for specific and high-affinity interactions with protein targets.
This compound, in particular, serves as a versatile building block. Its 1,3-dione functionality is ripe for a wide range of chemical transformations, including alkylations, acylations, and formations of enol ethers or esters, enabling the synthesis of diverse compound libraries. In the agrochemical sector, it is a critical precursor for potent herbicides like bicyclopyrone, which functions by inhibiting 4-hydroxyphenylpyruvate dioxygenase (HPPD).[4]
This guide focuses on the foundational chemical logic that has enabled the synthesis of this core structure. We will dissect the key bond-forming events and strategic decisions that defined the early and most impactful routes.
The Annulation Approach: Building Rings Through Michael-Aldol Cascades
Perhaps the most intuitive and widely employed strategy for constructing bicyclic systems is the Robinson annulation and its many variants. While the classic Robinson annulation builds a six-membered ring onto an existing one to form a fused system, related domino or tandem reactions involving a Michael addition followed by an intramolecular aldol condensation are perfectly suited for creating bridged systems like the bicyclo[3.2.1]octane core.[5][6][7]
Mechanistic Rationale
The core principle involves the reaction of a cyclic 1,3-dione (acting as the Michael donor) with an α,β-unsaturated carbonyl compound (the Michael acceptor). The sequence is a powerful example of reaction cascading, where the product of the first reaction is perfectly primed for the second, intramolecularly, to forge the bicyclic skeleton in a single pot.
The choice of base is critical. It must be strong enough to deprotonate the 1,3-dione to initiate the Michael addition, but not so harsh as to promote undesired side reactions. The subsequent aldol condensation can often be triggered by the same base or by adjusting the reaction conditions (e.g., heating or addition of a specific catalyst).
Figure 1. Logical workflow for the Michael-Aldol cascade synthesis.
Historical Protocol: Base-Catalyzed Tandem Reaction
A foundational method involves the straightforward base-catalyzed reaction of 2-methylcyclopentane-1,3-dione with methyl vinyl ketone (MVK).[8] This reaction exemplifies the efficiency of the cascade approach.
Experimental Protocol:
-
Michael Addition: To a solution of 2-methylcyclopentane-1,3-dione (1.0 eq) in a suitable solvent like ethanol or water, a catalytic amount of a base such as triethylamine or potassium carbonate is added.[9]
-
The mixture is stirred at room temperature, and methyl vinyl ketone (1.1 eq) is added dropwise. The reaction is monitored by TLC until the starting dione is consumed, typically yielding the intermediate triketone, 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione.
-
Aldol Cyclization: The intermediate is then subjected to cyclization conditions. This can often be achieved by adding a stronger base (e.g., sodium methoxide) or by heating the initial reaction mixture to promote the intramolecular aldol condensation.[8]
-
Workup and Purification: The reaction is quenched with a weak acid, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography or crystallization to yield the bicyclo[3.2.1]octane ketol, which can be subsequently oxidized to the desired dione.
Field-Proven Insights
-
Stereocontrol: A key challenge in this synthesis is controlling the stereochemistry of the newly formed chiral centers. The diastereoselectivity of the aldol cyclization can be influenced by the choice of base and solvent, with different conditions favoring either the endo or exo alcohol.[2][9] For instance, Marson et al. noted that for bicyclo[3.2.1]octane diones, the presence of an α-methyl group on the Michael acceptor can shift the stereochemical preference to the endo-alcohol.[2]
-
Acceptor Reactivity: The choice of Michael acceptor is crucial. Highly reactive acceptors like MVK work well, but more sterically hindered or electronically deactivated substrates may require stronger bases or longer reaction times, increasing the risk of side reactions like polymerization of the acceptor.
The Intramolecular Condensation Route: The Dieckmann Approach
The Dieckmann condensation is the intramolecular equivalent of the Claisen condensation, providing a powerful method for forming five- and six-membered rings from diesters.[10] By designing a suitable acyclic precursor, this strategy can be adapted to forge the five-membered ring of the this compound system.
Mechanistic Rationale
The synthesis begins with a precursor containing two ester functionalities positioned to form a five-membered ring upon cyclization. A strong base, typically an alkoxide corresponding to the ester's alcohol group to prevent transesterification, is used to deprotonate the α-carbon of one ester. This newly formed enolate then acts as a nucleophile, attacking the carbonyl of the second ester in an intramolecular nucleophilic acyl substitution reaction. The resulting β-keto ester is the cyclic product.
Figure 2. Key stages of the Dieckmann condensation pathway.
Representative Protocol: Acid-Catalyzed Dieckmann-Type Reaction
While classically base-catalyzed, acid-catalyzed variants have also been developed. An example is the cyclization of 3-acetylcyclopentanecarboxylic acid methyl ester, which can be derived from the oxidative ring-opening of 2-norbornanone.[3][11]
Experimental Protocol:
-
Precursor Synthesis: 3-Acetylcyclopentanecarboxylic acid methyl ester is prepared via the oxidation of 2-norbornanone with an agent like hydrogen peroxide.[3]
-
Cyclization: The diester precursor is dissolved in an inert solvent like toluene. A strong base, such as sodium methoxide (1.1 eq), is added, and the mixture is heated to reflux. The reaction progress is monitored for the formation of the sodium salt of the bicyclic dione.
-
Workup and Acidification: After cooling, the reaction mixture is carefully poured into a cold, dilute acid solution (e.g., HCl). This neutralizes the base and protonates the enolate, yielding the this compound.
-
Purification: The product is extracted into an organic solvent, washed, dried, and purified by distillation or chromatography.
Field-Proven Insights
-
Driving the Equilibrium: The Dieckmann condensation is an equilibrium process. The reaction is driven to completion because the resulting β-keto ester product is acidic and is deprotonated by the alkoxide base. This final deprotonation step is essentially irreversible and pulls the equilibrium towards the cyclized product.[10] This necessitates the use of at least one full equivalent of base.
-
Industrial Application: This route has economic advantages for large-scale synthesis as the starting materials can be derived from petrochemical feedstocks. The process can be optimized to use hydrogen peroxide as the oxidant, which is an environmentally benign reagent.[11]
Modern and Alternative Approaches
While annulation and condensation reactions form the historical bedrock, other elegant strategies have been developed.
Photochemical Cycloadditions
Intramolecular [2+2] photocycloadditions offer a powerful method for constructing strained ring systems. Irradiation of substrates like enol acetates derived from 4-(prop-2-enyl)cyclopentane-1,3-diones can lead to cyclobutane-containing intermediates, which are then elaborated to the bicyclo[3.2.1]octane ring system.[12][13] This approach provides access to unique substitution patterns that are difficult to achieve through traditional ionic pathways.
Intramolecular Diels-Alder Reactions
The intramolecular Diels-Alder (IMDA) reaction provides a convergent and often highly stereocontrolled route. A suitably substituted 5-vinyl-1,3-cyclohexadiene can undergo an IMDA reaction to form a tricyclic intermediate.[14][15] Subsequent regioselective cleavage of one of the bonds in the newly formed ring (e.g., a cyclopropane ring opening) can unveil the desired bicyclo[3.2.1]octane framework.[14][15] This strategy was effectively used to convert the natural product carvone into highly functionalized, enantiopure bicyclo[3.2.1]octane systems.[15]
Comparative Summary of Synthetic Strategies
| Strategy | Key Reaction | Starting Material Complexity | Step Economy | Stereocontrol | Key Advantages |
| Michael-Aldol Cascade | Michael Addition, Aldol Condensation | Low to Moderate | High (Tandem Reaction) | Moderate; condition-dependent | Convergent, atom-economical, rapid complexity generation.[5][9] |
| Dieckmann Condensation | Intramolecular Claisen Condensation | Moderate | Moderate | Generally low unless substrate-controlled | Reliable for ring formation, scalable, good for industrial applications.[10][11] |
| Photochemical Approach | [2+2] Cycloaddition | Moderate | Moderate | Often high, dictated by orbital symmetry | Access to strained systems and unique substitution patterns.[12][13] |
| Diels-Alder / Ring Opening | IMDA, Cyclopropane Cleavage | Moderate to High | Low | High; predictable from diene geometry | Excellent stereocontrol, access to enantiopure materials from chiral pool.[14][15] |
Conclusion
The synthesis of the this compound core is a classic problem in organic chemistry that has been addressed through a variety of elegant and effective strategies. The historical foundations laid by intramolecular condensation and annulation reactions remain highly relevant and are often the most practical choices for large-scale synthesis. These methods showcase fundamental principles of bond formation and reactivity. Concurrently, the development of photochemical and pericyclic reaction-based approaches has expanded the toolkit available to chemists, enabling access to a wider range of stereochemically complex and highly functionalized analogs. A thorough understanding of these diverse historical methods provides the modern researcher with a powerful strategic framework for the rational design and synthesis of novel molecules built upon this privileged scaffold.
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Griesbeck, A. G., & Bondock, S. (2014). Photochemical approach to functionalized benzobicyclo[3.2.1]octene structures via fused oxazoline derivatives from 4- and 5-(o-vinylstyryl)oxazoles. Beilstein Journal of Organic Chemistry, 10, 2148–2155. [Link]
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Becker, D., & Nagler, M. (1980). Intramolecular photochemical cycloadditions involving enolised cyclopentane-1,3-diones. A new approach to the bicyclo[3.2.1]octane ring system. Journal of the Chemical Society, Chemical Communications, (8), 361-362. [Link]
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Kralj, M., & Mlinarić-Majerski, K. (2011). Photochemical Approach to New Polycyclic Substrates Suitable for Further Photocatalytic Functionalization. Croatica Chemica Acta, 84(2), 221-226. [Link]
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Promontorio, R. (2018). Synthesis of Polysubstituted Oxygenated Bicyclo Compounds. UCL (University College London). [Link]
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Reyes, E., Botor, C., & Rios, R. (2018). Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes. Molecules, 23(5), 1039. [Link]
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Hickman, D. N., & Hodson, H. F. (1986). Synthesis of 6-Aza-bicyclo[1][12][13]octan-3-ones via Vinylogous Imide Photochemistry: An Approach to the Synthesis of the Hetisine Alkaloids. Tetrahedron Letters, 27(20), 2251-2254. Available at: ResearchGate.
- Author not found. (n.d.). Synthesis of bicyclo[3.2.1]octane tetracyclic diterpenes. I.R.I.S. Institutional Research Information System.
- Guillou, S., & Le Coz, S. (2013). Base catalyzed synthesis of bicyclo[3.2.1]octane scaffolds. Organic & Biomolecular Chemistry, 11(36), 6005-6008.
- Besset, T., & Schneider, C. (2015). Efficient synthesis of bicyclo[3.2.1]octane-2,4-diones and their incorporation into potent HPPD inhibitors. Tetrahedron Letters, 56(23), 3024-3027.
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Guillou, S., & Le Coz, S. (2013). Base catalyzed synthesis of bicyclo[3.2.1]octane scaffolds. Organic & Biomolecular Chemistry, 11, 6005-6008. [Link]
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Barrero, A. F., Alvarez-Manzaneda, E. J., Quílez del Moral, J. F., & Arteaga, J. F. (2004). Synthesis of Highly Functionalised Enantiopure Bicyclo[3.2.1]-octane Systems from Carvone. Molecules, 9(4), 287-293. [Link]
- Li, B. W., Wang, M., & An, H. L. (2012). Improvement of this compound Synthesis. Advanced Materials Research, 550-553, 438-441.
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Scanio, C. J. V., & Starrett, R. M. (1971). Stereochemical Course of the Robinson Annelation Reaction. cis-9-Hydroxy-10-methyldecalin-2,5-dione. The Journal of Organic Chemistry, 36(15), 2261–2265. [Link]
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Barrero, A. F., Alvarez-Manzaneda, E. J., Quílez del Moral, J. F., & Arteaga, J. F. (2004). Synthesis of Highly Functionalised Enantiopure Bicyclo[3.2.1]-octane Systems from Carvone. Molecules, 9(4), 287-293. [Link]
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Reyes, E., Botor, C., & Rios, R. (2018). Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes. Molecules, 23(5), 1039. [Link]
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Foote, C. S., & Jefford, C. W. (1973). Bicyclo[3.2.1]octan-3-one. Organic Syntheses, 53, 23. [Link]
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Hajos, Z. G., & Parrish, D. R. (1974). Synthesis and conversion of 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione to the isomeric racemic ketols of the [3.2.1]bicyclooctane and of the perhydroindane series. The Journal of Organic Chemistry, 39(12), 1612–1615. [Link]
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Jurberg, I. D., & Gamba-Sánchez, D. (2023). An aza-Robinson Annulation Strategy for the Synthesis of Fused Bicyclic Amides. Organic Letters, 25(43), 7940-7945. [Link]
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K, Nelson H. (2012). Studies Towards the Synthesis of Optically Active Bicyclo[2.2.2]octa-2,5-dienes. eScholarship, University of California. [Link]
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Ashenhurst, J. (2020). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. [Link]
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Das, P., & Ali, M. A. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Advances, 13(33), 23149-23204. [Link]
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Review of Bicyclo[3.2.1]octane-2,4-dione and its derivatives
An In-Depth Technical Guide to Bicyclo[3.2.1]octane-2,4-dione and Its Derivatives: Synthesis, Reactivity, and Applications
Abstract
The this compound framework represents a fascinating and synthetically versatile scaffold in organic chemistry. Its rigid, three-dimensional structure and the presence of two reactive carbonyl functionalities have made it a valuable building block in the synthesis of complex natural products and a privileged core in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, chemical reactivity, and diverse applications of this compound and its derivatives, with a particular focus on their utility in drug discovery and development.
Introduction: The Structural and Chemical Significance of the this compound Core
The this compound system is a bridged bicyclic ketone characterized by a six-membered ring fused to a five-membered ring. This unique topology imparts significant conformational rigidity, which is a highly desirable feature in medicinal chemistry for enhancing binding affinity and selectivity to biological targets. The two ketone groups at the C2 and C4 positions create multiple reactive sites, primarily through the formation of enolates at the C3 position, enabling a wide array of chemical transformations for the introduction of diverse functional groups.
Synthetic Strategies for the this compound Scaffold
The construction of the this compound core can be accomplished through several elegant synthetic routes. The choice of a particular method often depends on the desired substitution pattern and the availability of starting materials.
The Weiss-Cook Condensation: A Convergent Approach
One of the most efficient and widely employed methods for the synthesis of the this compound core is the Weiss-Cook condensation. This reaction involves the acid- or base-catalyzed condensation of a 1,2-dicarbonyl compound, such as glyoxal or its derivatives, with two equivalents of a 1,3-dicarbonyl compound or its enol equivalent, typically a 3-oxoglutarate ester. The reaction proceeds through a series of aldol and Michael-type reactions to furnish the bicyclic dione in a single pot.
Caption: The Weiss-Cook condensation for the synthesis of the this compound core.
Intramolecular Michael Addition Strategies
Alternative synthetic routes often rely on intramolecular cyclization reactions. For instance, a suitably functionalized cyclohexanone derivative bearing a pendant Michael acceptor can undergo an intramolecular Michael addition to construct the five-membered ring, thus forming the bicyclo[3.2.1]octane framework. Subsequent oxidation and functional group manipulations can then lead to the desired 2,4-dione.
Chemical Reactivity and Derivatization
The true synthetic utility of the this compound scaffold lies in its rich and predictable reactivity, which allows for the systematic exploration of chemical space around the core structure.
Enolate Chemistry at the C3 Position
The methylene bridge at the C3 position is flanked by two carbonyl groups, rendering the protons at this position highly acidic. This facilitates the facile generation of a nucleophilic enolate under basic conditions. This enolate is a key intermediate for a plethora of C-C and C-heteroatom bond-forming reactions.
Experimental Protocol: C3-Alkylation of this compound
-
Dissolution and Cooling: Dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Enolate Formation: Add a strong base, such as lithium diisopropylamide (LDA) (1.1 eq), dropwise to the cooled solution. Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Electrophilic Quench: Add the desired alkyl halide (e.g., methyl iodide, benzyl bromide) (1.2 eq) to the reaction mixture. Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Caption: General workflow for the C3-alkylation of this compound.
Reductions and Additions to the Carbonyl Groups
The two ketone functionalities can be selectively or completely reduced to the corresponding alcohols using various reducing agents. The stereochemical outcome of these reductions is often dictated by the steric hindrance imposed by the bicyclic framework. Furthermore, organometallic reagents can add to the carbonyls to generate tertiary alcohols, further expanding the structural diversity of the accessible derivatives.
Applications in Drug Discovery and Medicinal Chemistry
The rigid conformation and the ability to introduce diverse substituents in a stereocontrolled manner make the this compound scaffold a highly attractive starting point for the design of novel therapeutic agents.
As a Scaffold for Enzyme Inhibitors
The three-dimensional arrangement of functional groups that can be appended to the this compound core allows for the precise positioning of pharmacophoric elements to interact with the active sites of enzymes. Derivatives of this scaffold have been explored as inhibitors of various enzymes, including proteases and kinases.
In the Synthesis of Bioactive Natural Products
Several complex natural products with significant biological activities possess the bicyclo[3.2.1]octane core structure. Synthetic strategies towards these natural products often leverage the chemistry of this compound as a key building block.
Table 1: Representative Biologically Active Bicyclo[3.2.1]octane Derivatives
| Compound Class | Biological Activity | Key Structural Features |
| Platensimycin Analogs | Antibacterial | Fused tetracyclic system derived from a bicyclo[3.2.1]octane core |
| Englerin A Analogs | Antitumor | Highly oxygenated bicyclo[3.2.1]octane skeleton |
| Atisine-type Diterpenoid Alkaloids | Ion Channel Modulators | Complex polycyclic structure containing the bicyclo[3.2.1]octane motif |
Conclusion and Future Perspectives
The this compound scaffold continues to be a rich platform for both fundamental synthetic methodology development and applied medicinal chemistry research. The ability to readily access a diverse range of derivatives with well-defined three-dimensional structures ensures its continued relevance in the quest for novel bioactive molecules. Future work in this area will likely focus on the development of new, more efficient synthetic routes to asymmetrically substituted derivatives and the exploration of their utility in targeting challenging biological targets.
References
-
Title: The Weiss-Cook Reaction: A Powerful Tool for the Synthesis of cis-Bicyclo[3.3.0]octane-3,7-diones and Other Polycyclic Compounds Source: Chemical Reviews URL: [Link]
-
Title: Recent Advances in the Synthesis of Bicyclo[3.2.1]octane Core of Diterpenes and Diterpenoid Alkaloids Source: Organic & Biomolecular Chemistry URL: [Link]
-
Title: Total Synthesis of (±)-Platensimycin Source: Journal of the American Chemical Society URL: [Link]
The Bicyclo[3.2.1]octane-2,4-dione Scaffold: A Rare but Potent Core in Natural Products
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Allure of a Bridged Bicyclic System
The bicyclo[3.2.1]octane framework is a recurring and significant structural motif in a diverse array of biologically active natural products. Its rigid, three-dimensional architecture provides a unique scaffold for the precise spatial arrangement of functional groups, making it an attractive core for interacting with biological targets. Within this family of bridged bicyclic systems, the bicyclo[3.2.1]octane-2,4-dione substructure represents a less common but particularly intriguing scaffold. The presence of the two carbonyl groups introduces specific electronic and steric properties, offering potential for unique biological activities and serving as a valuable synthon in the development of novel therapeutics and agrochemicals.
This technical guide provides a comprehensive overview of the natural occurrence of the this compound core. It delves into the isolation, structural elucidation, and biological activities of the few known natural products that feature this distinctive scaffold. Furthermore, this guide will explore the biosynthetic pathways leading to this complex structure and discuss its significance as a target for chemical synthesis.
Natural Occurrence: A Focus on Fungal Metabolites
While the broader bicyclo[3.2.1]octane skeleton is found in numerous plant-derived alkaloids and terpenoids, the more specific 2,4-dione variant appears to be a rarity in the plant kingdom. Initial investigations into well-known natural products containing the bicyclo[3.2.1]octane framework, such as the analgesic alkaloid gelsemine from Gelsemium sempervirens and the potent antibiotic platensimycin from Streptomyces platensis, have revealed that they do not possess the 2,4-dione functionality. Gelsemine contains a complex cage-like structure with an oxindole moiety, while platensimycin features a tetracyclic ketolide core.
Current research points towards endophytic fungi as a more promising source of natural products bearing the this compound scaffold. These microorganisms, living within the tissues of plants, are known to produce a vast array of structurally unique and biologically active secondary metabolites.
Penicitroamide: A Highly Carbonylated Fungal Metabolite
A significant example of a natural product containing the this compound core is penicitroamide . Isolated from the endophytic fungus Penicillium sp. found in the leaves of Tapiscia sinensis, this metabolite showcases a high degree of carbonylization.[1] Its complex structure features the characteristic bridged bicyclic dione system.
Table 1: Natural Products Containing the this compound Scaffold
| Compound Name | Source Organism | Class of Compound | Key Biological Activities |
| Penicitroamide | Penicillium sp. (endophytic fungus) | Fungal metabolite | Antibacterial against plant pathogens (Erwinia carotovora, Sclerotium rolfsii) |
Biosynthesis: Crafting a Complex Bicyclic Core
The biosynthetic pathways leading to the formation of the this compound scaffold are not yet fully elucidated. However, the origin of this core in fungal metabolites like penicitroamide is likely to involve complex polyketide or mixed polyketide-terpenoid pathways. The formation of the bridged bicyclic system is anticipated to proceed through a series of intramolecular cyclizations, including potential Diels-Alder or aldol-type reactions, followed by specific oxidative modifications to install the dione functionality.
Further research, including isotopic labeling studies and genome mining for the responsible biosynthetic gene clusters in producing organisms like Penicillium sp., is required to fully understand the enzymatic machinery and chemical logic behind the construction of this unique natural product scaffold.
Caption: Hypothetical biosynthetic pathway to the this compound core.
Biological Activities and Therapeutic Potential
The limited number of known natural products containing the this compound scaffold restricts a broad assessment of its biological potential. However, the reported activities of penicitroamide highlight its potential as a source of new antimicrobial agents.
-
Antimicrobial Activity: Penicitroamide has demonstrated antibacterial activity against the plant pathogens Erwinia carotovora and Sclerotium rolfsii.[1] This suggests that the this compound scaffold may be a valuable template for the development of novel agrochemicals or even clinical antibiotics.
The rigid conformation of the this compound core, combined with the hydrogen bonding capabilities and electrophilic nature of the dione functionality, likely plays a crucial role in its interaction with biological targets. Further screening of this scaffold against a wider range of targets is warranted to fully explore its therapeutic potential.
Experimental Protocols: A General Approach to Isolation and Characterization
The isolation and structural elucidation of novel natural products containing the this compound core from fungal sources typically involves a multi-step process.
Step-by-Step Methodology for Fungal Metabolite Discovery:
-
Fungal Cultivation and Extraction:
-
The producing fungal strain (e.g., Penicillium sp.) is cultivated in a suitable liquid or solid medium to encourage the production of secondary metabolites.
-
The fungal biomass and/or the culture broth are then extracted with an appropriate organic solvent (e.g., ethyl acetate, methanol) to obtain a crude extract.
-
-
Chromatographic Separation and Purification:
-
The crude extract is subjected to a series of chromatographic techniques to separate its components.
-
Initial fractionation is often performed using column chromatography with silica gel or other stationary phases.
-
Further purification of the fractions is achieved through high-performance liquid chromatography (HPLC), often using reversed-phase columns (e.g., C18) and a gradient of water and an organic solvent (e.g., acetonitrile, methanol).
-
-
Structure Elucidation:
-
The pure compound is subjected to a suite of spectroscopic and spectrometric analyses to determine its chemical structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A combination of 1D NMR (¹H and ¹³C) and 2D NMR (e.g., COSY, HSQC, HMBC) experiments is employed to establish the connectivity of atoms and the overall carbon-hydrogen framework.
-
X-ray Crystallography: If a suitable crystal can be obtained, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure and absolute stereochemistry.
-
Caption: General workflow for the isolation and structural elucidation of fungal natural products.
Conclusion and Future Perspectives
The this compound scaffold, while rare in nature, represents a structurally intriguing and biologically promising core. The discovery of penicitroamide from an endophytic fungus underscores the importance of exploring unique microbial niches for novel chemical diversity. Future research in this area should focus on several key aspects:
-
Expanded Screening: A broader and more targeted screening of microbial sources, including endophytic and marine-derived fungi, is likely to yield additional examples of natural products containing this scaffold.
-
Biosynthetic Investigations: Elucidating the biosynthetic pathways to these complex molecules will not only provide fundamental scientific knowledge but also open avenues for their biotechnological production through synthetic biology approaches.
-
Chemical Synthesis and Analogue Development: The development of efficient and stereoselective synthetic routes to the this compound core is crucial for enabling detailed structure-activity relationship (SAR) studies and for generating novel analogues with improved therapeutic properties.
-
Biological Target Identification: Identifying the specific molecular targets of these natural products will be essential for understanding their mechanism of action and for guiding the development of new drugs.
References
-
Penicitroamide, an Antimicrobial Metabolite with High Carbonylization from the Endophytic Fungus Penicillium sp. (NO. 24) . Molecules. [Link][1]
Sources
A Technical Guide to the Preliminary Bioactivity Screening of Bicyclo[3.2.1]octane-2,4-dione Analogs
Abstract
The bicyclo[3.2.1]octane core is a rigid, three-dimensional scaffold found in numerous bioactive natural products and has garnered significant interest as a "privileged scaffold" in medicinal chemistry.[1][2][3][4] Its unique conformational constraints and synthetic tractability make it an attractive starting point for the development of novel therapeutic agents. This guide provides a comprehensive framework for the preliminary in vitro bioactivity screening of novel compounds built upon the Bicyclo[3.2.1]octane-2,4-dione framework. We will detail a strategic, tiered approach, beginning with foundational cytotoxicity assessments and progressing to targeted screens for antimicrobial, antioxidant, and enzyme inhibitory activities. Each section presents the scientific rationale, detailed experimental protocols, and data interpretation guidelines necessary for identifying and prioritizing lead candidates for further development.
Introduction: The Bicyclo[3.2.1]octane Scaffold
In the landscape of drug discovery, "privileged structures" are molecular frameworks that can provide ligands for diverse biological targets.[5][6][7][8] The bicyclo[3.2.1]octane skeleton represents such a scaffold. Its inherent rigidity reduces the entropic penalty upon binding to a target protein, a favorable characteristic in rational drug design.[1] Derivatives of this core have been explored for a range of biological activities, making a systematic screening approach essential for any new analog library.[4][9]
This guide is designed for researchers, scientists, and drug development professionals, offering a logical and efficient pathway for the initial biological characterization of novel this compound derivatives. The objective is not merely to test for activity but to build a foundational biological profile for each compound, enabling informed decisions for subsequent hit-to-lead optimization.
A Strategic Tiered Screening Cascade
A successful preliminary screening campaign should be designed to maximize data acquisition while conserving resources. We advocate for a tiered or cascaded approach, where broad, fundamental questions about a compound's behavior are answered first, before committing to more complex and specific assays.[10][11][12] This strategy efficiently filters out compounds that are pan-assay interference compounds (PAINS), overtly toxic, or generally inactive, allowing focus to shift to the most promising candidates.
Caption: A strategic tiered workflow for preliminary bioactivity screening.
Tier 1: Foundational Cytotoxicity Assessment
Before assessing any specific therapeutic activity, it is imperative to determine the inherent toxicity of a compound to mammalian cells.[10] This baseline cytotoxicity data is crucial for two reasons: it establishes a concentration range for subsequent assays where the observed effects are not simply due to cell death, and it provides an early indication of the compound's potential therapeutic index. The MTT assay is a robust, reliable, and widely used colorimetric method for this purpose.[13][14]
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cellular metabolic activity.[14][15] Viable cells possess mitochondrial NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[13] The amount of formazan produced is directly proportional to the number of metabolically active (viable) cells.[15][16] The insoluble crystals are then dissolved, and the concentration is determined by measuring the absorbance at ~570 nm.[16]
Detailed Protocol: MTT Cytotoxicity Assay
Materials:
-
Human cell line (e.g., HEK293 for general toxicity, or a relevant cancer cell line like HeLa)
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Test compounds dissolved in DMSO (stock solution, e.g., 10 mM)
-
MTT solution (5 mg/mL in sterile PBS)[14]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Sterile 96-well flat-bottom plates
-
Multichannel pipette, CO2 incubator, microplate reader
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, carefully add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[14]
-
Formazan Formation: Incubate the plate for another 4 hours at 37°C. During this time, viable cells will convert the MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well. Mix thoroughly with a pipette to ensure all formazan crystals are dissolved.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control: % Viability = (Abs_sample / Abs_vehicle_control) * 100
The IC50 value (the concentration of compound that inhibits 50% of cell viability) is determined by plotting % Viability against the log of the compound concentration and fitting the data to a dose-response curve.
Tier 2: Primary Bioactivity Screening
Once a non-toxic concentration range is established for each compound, they can be advanced to primary bioactivity screens. The choice of assays should be guided by the structural features of the scaffold and the desired therapeutic applications. Here, we outline protocols for three common and valuable preliminary screens: antimicrobial, antioxidant, and enzyme inhibition.
Antimicrobial Activity: Broth Microdilution
Rationale: The search for novel antimicrobial agents is a global health priority. The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[10][17][18]
-
Microorganism Preparation: Grow bacterial (e.g., Staphylococcus aureus, Escherichia coli) or fungal (e.g., Candida albicans) strains in appropriate broth (e.g., Mueller-Hinton Broth) to the logarithmic phase. Adjust the culture turbidity to a 0.5 McFarland standard.
-
Compound Dilution: In a sterile 96-well plate, perform a two-fold serial dilution of the test compound in the broth, typically starting from a concentration below its cytotoxic threshold (e.g., 128 µg/mL down to 0.25 µg/mL).
-
Inoculation: Add the standardized microorganism suspension to each well, resulting in a final inoculum concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Include a positive control (broth + inoculum, no compound) and a negative/sterility control (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[18][21]
-
MIC Determination: The MIC is the lowest compound concentration in which no visible turbidity (growth) is observed.[10][18]
Antioxidant Potential: DPPH Radical Scavenging Assay
Rationale: Oxidative stress is implicated in numerous diseases. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and simple method to evaluate the free radical scavenging ability of a compound.[22][23] DPPH is a stable free radical with a deep violet color. When it accepts an electron or hydrogen atom from an antioxidant, it is neutralized, and the solution turns a pale yellow color.[22][24] The degree of discoloration is proportional to the scavenging activity.
-
Reagent Preparation: Prepare a fresh solution of DPPH in methanol or ethanol (e.g., 0.1 mM). Its absorbance at 517 nm should be ~1.0.
-
Reaction Setup: In a 96-well plate, add a small volume of your test compound dilutions (e.g., 20 µL). Use a known antioxidant like Ascorbic Acid or Trolox as a positive control.[22]
-
Initiate Reaction: Add the DPPH working solution to each well (e.g., 180 µL) and mix.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[25]
-
Measurement: Read the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of radical scavenging activity: % Scavenging = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the DPPH solution without the sample. The IC50 value can be determined by plotting scavenging percentage against compound concentration.
Enzyme Inhibition: A General Spectrophotometric Assay
Rationale: A vast number of diseases are linked to the aberrant activity of specific enzymes, making enzyme inhibition a cornerstone of drug discovery.[12][26] A general protocol can be adapted for various enzymes (e.g., proteases, kinases, esterases) where the reaction produces a colorimetric or fluorescent change.[27][28][29][30]
Protocol (General Framework): [27][30]
-
Reagent Preparation: Prepare solutions of the target enzyme, its specific substrate, and the test compound in an optimized assay buffer.
-
Assay Setup (96-well plate):
-
Control Wells: Enzyme + Buffer + Substrate (represents 100% activity).
-
Blank Wells: Buffer + Substrate (to measure background signal).
-
Test Wells: Enzyme + Test Compound + Buffer.
-
-
Pre-incubation: Add the enzyme and varying concentrations of the test compound to the wells. Pre-incubate for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the substrate to all wells.
-
Measurement: Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader in kinetic mode.
-
Data Analysis: Calculate the initial reaction velocity (rate) for each well. Determine the percentage of inhibition for each compound concentration relative to the uninhibited control. % Inhibition = [(Rate_control - Rate_sample) / Rate_control] * 100 Plot the % inhibition against the log of the inhibitor concentration to calculate the IC50 value.
Caption: Workflow for a general in vitro enzyme inhibition assay.
Data Interpretation and Hit Prioritization
The culmination of the screening cascade is the integrated analysis of all data sets. A "hit" compound is not necessarily the most potent in a single assay, but one that demonstrates a promising balance of activity and low toxicity.
Data Summary Table: Organize the results into a clear table to facilitate comparison.
| Compound ID | Structure | Cytotoxicity IC50 (µM) | Antimicrobial MIC (µg/mL) vs. S. aureus | Antioxidant IC50 (µM) | Enzyme X IC50 (µM) |
| BCO-001 | [Structure] | > 100 | 8 | 25.4 | 12.1 |
| BCO-002 | [Structure] | 15.2 | 64 | > 100 | 5.3 |
| BCO-003 | [Structure] | 88.5 | > 128 | 15.7 | 45.8 |
| BCO-004 | [Structure] | 5.1 | 4 | 8.2 | 2.4 |
Prioritization Logic:
-
BCO-001: An excellent candidate. It shows good antimicrobial and enzyme inhibition activity with no significant cytotoxicity (>100 µM), indicating a high therapeutic index.
-
BCO-002: Shows good enzyme inhibition but is moderately cytotoxic. This compound may be deprioritized unless the enzyme target is related to cancer, where some cytotoxicity is acceptable.
-
BCO-003: Primarily an antioxidant. Low cytotoxicity makes it interesting for applications where this is the primary goal.
-
BCO-004: A potent but highly cytotoxic compound. This is a classic example of a compound that might be a pan-assay interference compound or generally toxic, and should be treated with caution.
Conclusion and Future Directions
This guide outlines a robust, logical, and efficient strategy for the preliminary bioactivity screening of novel this compound derivatives. By employing a tiered approach that begins with a foundational understanding of cytotoxicity before proceeding to specific activity assays, researchers can effectively identify and prioritize promising hit compounds. The protocols provided for antimicrobial, antioxidant, and enzyme inhibition screening serve as validated starting points for this discovery process.
Identified hits should be subjected to further validation, including confirmation of dose-response relationships, secondary screening against related targets to assess selectivity, and initial structure-activity relationship (SAR) studies to guide the next phase of chemical synthesis and lead optimization.
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Antimicrobial Susceptibility Testing (Microdilution Technique). (2025). NC DNA Day Blog. Retrieved from [Link]
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Antimicrobial susceptibility testing (Broth microdilution method). (2025). WOAH - Asia. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Computational Modeling of Bicyclo[3.2.1]octane-2,4-dione
Abstract
The Bicyclo[3.2.1]octane-2,4-dione scaffold is a privileged structural motif present in a variety of biologically active natural products and serves as a critical building block in the development of novel agrochemicals and pharmaceuticals.[1] Its rigid, three-dimensional architecture imparts unique physicochemical properties that are highly desirable in drug discovery. However, this same structural rigidity, combined with the presence of two carbonyl groups, leads to a complex conformational and tautomeric landscape that can be challenging to characterize experimentally. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the computational modeling of this compound. We will move beyond a simple recitation of methods to explain the causality behind procedural choices, ensuring a robust and validated computational approach. This guide will cover the theoretical underpinnings, detailed experimental protocols, and data interpretation strategies necessary to accurately predict the structure, stability, and electronic properties of this important bicyclic dione and its derivatives.
The Strategic Imperative for Modeling this compound
The Bicyclo[3.2.1]octane core is not merely a synthetic curiosity; it is a framework that nature has selected for biological activity. Its presence in natural products like gelsemine and platensimycin highlights its ability to present functional groups in a well-defined spatial orientation for molecular recognition.[1] In agrochemical development, it is a key precursor to potent herbicides.[1][2]
The core challenge with this molecule lies in its potential for keto-enol tautomerism and its constrained conformational flexibility.[3][4] The bridged ring system is inherently strained and less flexible than a simple monocyclic ring like cyclohexane.[5][6] Predicting the dominant tautomer and the lowest energy conformation is critical, as these factors dictate the molecule's shape, reactivity, and how it will interact with a biological target. Computational modeling offers a direct path to understanding these subtleties, providing insights that can guide synthesis and lead optimization efforts.
Theoretical Foundations: Choosing the Right Tools for the Job
A successful computational study begins with the selection of appropriate theoretical methods. For a molecule like this compound, a multi-tiered approach is often most effective, leveraging the strengths of different computational regimes.
The Workhorse: Density Functional Theory (DFT)
For obtaining accurate geometric and electronic properties of small to medium-sized organic molecules, Density Functional Theory (DFT) represents the gold standard in terms of the balance between computational cost and accuracy.[7] Unlike simpler methods, DFT explicitly treats electron correlation, which is crucial for describing the electronic structure of molecules with multiple bonds and lone pairs, such as our dione system.
The core principle of DFT is that the energy of a molecule can be determined from its electron density, a concept rooted in the Hohenberg-Kohn theorems.[7] This is a more computationally tractable approach than solving the full Schrödinger equation.[7][8]
Causality Behind Method Selection:
-
Why DFT over Molecular Mechanics (MM)? While MM is faster and excellent for sampling vast conformational spaces of large molecules, it relies on pre-parameterized force fields. These force fields may not accurately capture the subtle electronic effects of tautomerism or the specific strain energies in a less common scaffold like a bicyclo[3.2.1]octane system. DFT calculates these properties from first principles.
-
Choice of Functional and Basis Set: The accuracy of a DFT calculation is highly dependent on the choice of the exchange-correlation functional and the basis set.
-
Functional: For organic molecules, hybrid functionals like B3LYP are a well-established starting point. However, for systems where dispersion forces might be important (e.g., in dimers or solvated systems), more modern functionals like the M06-2X are often recommended.[3][4]
-
Basis Set: A Pople-style basis set like 6-31G(d) is a good starting point for initial geometry optimizations. For final, high-accuracy energy calculations, a larger, triple-zeta basis set with polarization and diffuse functions, such as def2-TZVP , is advisable to provide a more flexible description of the electron density.
-
Pre-Computation Workflow: Foundational System Preparation
The quality of your computational results is entirely dependent on the quality of your initial setup. Garbage in, garbage out is the immutable law of computational chemistry. This preparatory phase is critical for ensuring the trustworthiness of the entire study.
Initial Structure Generation
The first step is to generate a 3D coordinate file for the molecule. This can be done in several ways:
-
SMILES to 3D Conversion: Using software like Open Babel.
-
Manual Building: Using a graphical user interface (GUI) like Avogadro or GaussView.
-
From Databases: Sourcing from crystallographic databases if an experimental structure exists.
Enumeration of Tautomers and Stereoisomers
This is arguably the most critical step for the this compound system. The presence of two carbonyls and adjacent alpha-hydrogens creates the potential for multiple enol tautomers.[9][10][11] Each of these tautomers is a distinct chemical species with its own unique geometry and energy. It is imperative to model all plausible tautomers to identify the most stable form under the conditions of interest.
The diagram below illustrates the workflow for preparing the system for calculation, emphasizing the critical tautomer enumeration step.
Caption: Workflow for system preparation and initial analysis.
Core Computational Protocols: A Step-by-Step Guide
The following protocols are described using syntax common to the ORCA quantum chemistry package, a powerful and freely available tool for academic users.[12][13][14] Similar keywords and concepts apply to other programs like Gaussian.[15]
Protocol: Geometry Optimization and Vibrational Frequency Analysis
The goal of geometry optimization is to find the arrangement of atoms that corresponds to the lowest energy, representing the most stable conformation.[8][16][17][18]
Step 1: Create the Input File For each tautomer, create a text file (e.g., diketone.inp).
Step 2: Execute the Calculation Run the ORCA executable from your terminal: orca diketone.inp > diketone.out
Step 3: Validate the Optimization This is a self-validating step. A true energy minimum on the potential energy surface must have all positive (real) vibrational frequencies.
-
Search the output file (.out) for "VIBRATIONAL FREQUENCIES".
-
Confirm there are no imaginary frequencies (listed as negative values). If an imaginary frequency is present, it indicates the structure is a transition state, not a minimum. The visualization of this imaginary frequency will show the direction to move the atoms to find the true minimum.
Protocol: High-Accuracy Single-Point Energy Calculation
Once you have the optimized geometry, you can perform a more computationally expensive calculation on this fixed geometry to get a more accurate energy value. This is useful for comparing the relative stabilities of the different tautomers.
Step 1: Create the Input File Use the optimized coordinates from the previous step.
Step 2: Execute and Analyze Run the calculation as before. The final electronic energy in the output file can be used to compare the relative stabilities of the tautomers.
Data Presentation and Interpretation
A key aspect of a technical guide is the clear presentation of results. Quantitative data should always be summarized in tables for easy comparison.
Tautomer Stability Analysis
After performing the geometry optimization and high-accuracy energy calculations for all plausible tautomers, the results should be compiled. The tautomer with the lowest relative energy is the most stable and is predicted to be the dominant species.
Table 1: Relative Energies of this compound Tautomers
| Tautomer | Method/Basis Set | Relative Energy (kcal/mol) | Number of Imaginary Frequencies |
| Diketone | M06-2X/def2-TZVP // B3LYP/def2-SVP | 0.00 | 0 |
| Enol (O2-C2=C3) | M06-2X/def2-TZVP // B3LYP/def2-SVP | +4.52 | 0 |
| Enol (O4-C4=C3) | M06-2X/def2-TZVP // B3LYP/def2-SVP | +3.89 | 0 |
Note: Data are illustrative. The notation "//" indicates a single-point energy calculation on a geometry optimized at a different level of theory.
Interpretation: Based on this illustrative data, the diketone form is the global minimum and is predicted to be the most abundant tautomer by approximately 3.9 kcal/mol over the most stable enol form. This energy difference can be used to calculate an equilibrium constant via the Boltzmann distribution.
Analysis of Molecular Properties
Once the global minimum structure is identified, a wealth of information can be extracted from the calculation output.
-
Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.
-
Electrostatic Potential (ESP): An ESP map reveals the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting sites of non-covalent interactions with a protein target.
-
Vibrational Spectra: The calculated IR frequencies can be compared to experimental spectra to validate the computed structure.
The logical relationship between these calculated properties and their application is shown below.
Caption: Relationship between calculated properties and their scientific application.
Conclusion and Authoritative Grounding
This guide has outlined a robust, multi-step workflow for the computational modeling of this compound. By adhering to a structured approach that begins with careful system preparation, particularly the enumeration of all relevant tautomers, researchers can generate reliable and defensible computational results. The use of Density Functional Theory with appropriate functionals and basis sets provides the necessary accuracy to distinguish between subtle energetic differences. The final validation step, checking for the absence of imaginary frequencies, is a non-negotiable protocol for ensuring a true energy minimum has been located. The insights gained from these models—ranging from conformational stability to electronic properties—are invaluable for accelerating research and development in medicinal and agricultural chemistry.
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Beaudegnies, R., et al. (2018). Efficient synthesis of bicyclo[3.2.1]octane-2,4-diones and their incorporation into potent HPPD inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(15), 2573-2577. [Link]
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Methodological & Application
Enantioselective Synthesis of Bicyclo[3.2.1]octane-2,4-dione Derivatives: Advanced Protocols and Mechanistic Insights
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The bicyclo[3.2.1]octane framework is a privileged scaffold, forming the core of numerous natural products and pharmacologically active molecules.[1][2] Its rigid, three-dimensional structure is of significant interest in drug discovery for exploring chemical space beyond flat, aromatic compounds. The precise stereochemical control during synthesis is paramount, as the biological activity of enantiomers can differ dramatically. This guide provides an in-depth exploration of modern, highly efficient strategies for the enantioselective synthesis of bicyclo[3.2.1]octane-2,4-dione derivatives and their immediate precursors. We delve into the mechanistic underpinnings of organocatalytic domino reactions and chiral Brønsted acid catalysis, offering detailed, field-proven protocols for their practical implementation.
Introduction: The Strategic Importance of the Bicyclo[3.2.1]octane Core
The construction of bridged bicyclic systems like the bicyclo[3.2.1]octane skeleton presents a considerable synthetic challenge, particularly the creation of multiple contiguous stereocenters, including all-carbon quaternary centers at the bridgehead.[2][3] This structural motif is a cornerstone in a variety of natural products, from the complex alkaloid gelsemine to the potent antibacterial agent platensimycin.[1][4] The dione functionality at the C2 and C4 positions offers versatile synthetic handles for further elaboration, making these derivatives valuable building blocks in medicinal chemistry programs.[5]
This document moves beyond a simple recitation of procedures to explain the causality behind the most successful modern strategies. We will focus on two pillars of asymmetric synthesis that have revolutionized access to these complex structures:
-
Organocatalytic Domino Reactions: Harnessing the power of small chiral organic molecules to orchestrate a cascade of bond-forming events in a single pot, exercising exquisite stereocontrol.[4][6]
-
Chiral Brønsted Acid Catalysis: Utilizing chiral phosphoric acids to control the stereochemical environment in desymmetrizing cyclizations.[1][7]
Organocatalytic Domino Reactions: A Paradigm of Efficiency
Domino, or cascade, reactions are a cornerstone of green and efficient synthesis, minimizing purification steps and resource consumption by forming multiple bonds in a single, uninterrupted sequence.[8] For constructing the bicyclo[3.2.1]octane core, the domino Michael-Henry and Michael-Aldol reactions have proven exceptionally powerful.[9][10][11]
Mechanistic Rationale: The Power of Bifunctional Catalysis
The success of these domino reactions often hinges on the use of bifunctional organocatalysts, such as cinchona alkaloid-derived thioureas or squaramides, or substituted prolines.[12][13] These catalysts possess both a Lewis basic site (e.g., a tertiary amine) and a hydrogen-bond donating site (e.g., thiourea). This duality allows the catalyst to simultaneously activate both the nucleophile (the dione, via enamine or enolate formation) and the electrophile (e.g., a nitroalkene or enal) within a highly organized, chiral transition state. This dual activation is the key to achieving high diastereo- and enantioselectivity.
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Protocol for the large-scale synthesis of Bicyclo[3.2.1]octane-2,4-dione
An Application Guide and Protocol for the Large-Scale Synthesis of Bicyclo[3.2.1]octane-2,4-dione
Authored by: A Senior Application Scientist
Abstract
This compound is a pivotal chemical intermediate, recognized for its rigid, strained bicyclic framework that is a cornerstone in the synthesis of potent herbicides and is a structural motif in numerous biologically active natural products.[1] Its applications in agrochemical research, particularly as a precursor for herbicides that inhibit 4-hydroxyphenylpyruvate dioxygenase (HPPD), underscore the need for efficient, scalable, and safe manufacturing protocols.[2][3] This document provides a comprehensive, field-proven protocol for the large-scale synthesis of this compound, designed for researchers, chemists, and drug development professionals. The chosen synthetic strategy prioritizes economic viability, operational safety, and ecological considerations over routes that, while chemically feasible, pose significant challenges in an industrial setting.
Introduction: The Strategic Importance of this compound
The bicyclo[3.2.1]octane skeleton is a privileged scaffold in medicinal and agricultural chemistry.[4] Its unique three-dimensional structure allows for precise orientation of substituents, facilitating potent interactions with biological targets.[5] this compound (BOD) serves as a critical building block for several commercial herbicides, including Bicyclopyrone and Benzobicyclon, which are essential for controlling resistant broadleaf weeds in major crops.[1][3][6] Furthermore, the core structure is found in natural products exhibiting a range of activities, from antibacterial to chronic pain relief, making it a target of significant interest in total synthesis and drug discovery programs.[1][7][8]
Given its commercial and scientific importance, developing a robust synthesis protocol that can be safely scaled to industrial quantities is paramount. This guide details such a process.
Comparative Analysis of Synthetic Strategies
Several routes to this compound have been reported. A critical evaluation is necessary to select the most appropriate for large-scale production.
-
Route A: Norbornene-based Synthesis: This pathway often involves a dichlorocarbene addition followed by a multi-step conversion.[1][3][9] A significant drawback is the use of highly toxic cyanide in some variations, which presents considerable safety and waste disposal challenges on a large scale.[6]
-
Route B: 2-Norbornanone-based Synthesis: This approach utilizes a sequence of Mannich, Baeyer-Villiger, and Claisen condensation reactions.[1][10] However, the high cost of the starting material and often low conversion rates in the rearrangement steps render this process economically unviable for industrial manufacturing.[6]
-
Selected Route C: Oxidative Ring-Opening and Dieckmann Condensation: This strategy commences with 3-methylene-bicyclo[2.2.1]heptan-2-one, a readily accessible starting material. The key steps are an oxidative ring-opening to form a 3-acetylcyclopentanecarboxylic acid ester, followed by a base-catalyzed intramolecular Dieckmann condensation.[1][11] This route offers significant economic and ecological advantages, as it utilizes common petrochemical feedstocks and avoids acutely toxic reagents like cyanide, making it the superior choice for large-scale synthesis.[11]
The Chosen Pathway: Mechanism and Rationale
The selected protocol involves two principal transformations, each chosen for its efficiency and scalability.
Step 1: Baeyer-Villiger Oxidation (Oxidative Ring-Opening)
The synthesis begins with the oxidative cleavage of 3-methylene-bicyclo[2.2.1]heptan-2-one. This is effectively a Baeyer-Villiger oxidation, which converts the ketone into an enol lactone intermediate, 4-methylene-3-oxabicyclo[3.2.1]octan-2-one. This intermediate is stable, isolatable, and can be distilled, which is highly advantageous for an industrial process.[11][12] This enol lactone is then converted to the corresponding 3-acetylcyclopentanecarboxylic acid alkyl ester.
Step 2: Intramolecular Dieckmann Condensation
The core of the bicyclic system is forged in the second step. The 3-acetylcyclopentanecarboxylic acid alkyl ester, possessing both an ester and a ketone, is perfectly primed for an intramolecular Dieckmann condensation.[13] In the presence of a strong base, such as sodium methoxide, the α-carbon of the ketone is deprotonated. The resulting enolate acts as a nucleophile, attacking the ester carbonyl intramolecularly to form a five-membered ring, yielding the target this compound after acidic workup. This cyclization is a robust and high-yielding method for forming strained bicyclic ring systems.[13][14]
Large-Scale Synthesis Protocol
This protocol is designed for the multi-kilogram scale. All operations should be conducted in a well-ventilated chemical fume hood or an appropriate process reactor by trained personnel.
Overall Synthetic Workflow
Part A: Synthesis of 3-Acetylcyclopentanecarboxylic Acid Methyl Ester
This step involves the oxidative ring-opening of the starting material.
Materials and Equipment
| Reagent/Equipment | Specification | Purpose |
| Glass-lined Reactor | 100 L, with overhead stirrer, temp. control, and addition funnel | Main reaction vessel |
| 3-Methylene-bicyclo[2.2.1]heptan-2-one | 98% Purity | Starting Material |
| Methanol | Anhydrous | Reagent/Solvent |
| Sulfuric Acid | 98% | Catalyst |
| Hydrogen Peroxide | 35% solution | Oxidizing Agent |
| Sodium Sulfite | Solid | Quenching Agent |
| Toluene | Anhydrous | Extraction Solvent |
Procedure
-
Reactor Setup: Ensure the 100 L reactor is clean, dry, and inerted with nitrogen.
-
Charge Reagents: Charge the reactor with 3-methylene-bicyclo[2.2.1]heptan-2-one (10.0 kg) and methanol (40 L). Begin stirring to ensure homogeneity.
-
Catalyst Addition: Cool the mixture to 10-15°C. Slowly add concentrated sulfuric acid (1.5 kg) while maintaining the temperature below 20°C.
-
Oxidation: Over a period of 2-3 hours, add 35% hydrogen peroxide (9.0 kg) dropwise via the addition funnel, ensuring the internal temperature does not exceed 25°C.
-
Reaction Monitoring: Stir the mixture at 20-25°C for an additional 4-6 hours. Monitor the reaction progress by Gas Chromatography (GC) until the starting material is consumed.
-
Quenching: Once the reaction is complete, cool the mixture to 10°C. Cautiously add a solution of sodium sulfite (2.0 kg in 10 L of water) to quench any remaining peroxide. An exotherm may be observed; control the addition rate to keep the temperature below 30°C.
-
Workup and Extraction: Add toluene (30 L) to the reactor. Stir for 15 minutes, then stop stirring and allow the layers to separate. Drain the lower aqueous layer. Wash the organic layer with saturated sodium bicarbonate solution (2 x 15 L) and then with brine (15 L).
-
Solvent Removal: Concentrate the organic phase under reduced pressure to remove the toluene. The resulting crude oil is 3-acetylcyclopentanecarboxylic acid methyl ester, which can be used in the next step without further purification.
Part B: Dieckmann Condensation to this compound
Materials and Equipment
| Reagent/Equipment | Specification | Purpose |
| Glass-lined Reactor | 100 L, with overhead stirrer, temp. control, and reflux condenser | Main reaction vessel |
| Crude Ester from Part A | - | Starting Material |
| Sodium Methoxide | 25% solution in Methanol | Base for Condensation |
| Toluene | Anhydrous | Solvent |
| Hydrochloric Acid | 6 M solution | Acid for Workup |
| Ethyl Acetate | Reagent Grade | Extraction Solvent |
Procedure
-
Reactor Setup: Charge the 100 L reactor with the crude 3-acetylcyclopentanecarboxylic acid methyl ester from Part A and anhydrous toluene (50 L).
-
Base Addition: Begin stirring and heat the mixture to 80-90°C. Slowly add the 25% sodium methoxide solution (approx. 18.0 kg) over 1-2 hours. Methanol will distill off during the addition.
-
Cyclization: After the addition is complete, heat the mixture to reflux (approx. 110°C) for 3-4 hours. The formation of the sodium salt of the product may result in a thick slurry.
-
Cooling and Quenching: Cool the reaction mixture to room temperature. Slowly and carefully add water (20 L) to dissolve the precipitated sodium salt.
-
Acidification: Transfer the biphasic mixture to a suitable vessel. Cool to 0-5°C in an ice bath. Slowly add 6 M hydrochloric acid until the pH of the aqueous layer is ~1-2. Vigorous stirring is essential during acidification.
-
Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 20 L). Combine all organic layers.
-
Washing: Wash the combined organic phase with water (20 L) and then brine (20 L). Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound. The product can be further purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield a high-purity solid.
Safety and Handling Precautions
Large-scale chemical synthesis requires stringent adherence to safety protocols.
-
Strong Bases: Sodium methoxide is corrosive and flammable. It reacts violently with water. All handling must be done under an inert atmosphere (e.g., nitrogen).[15] Personnel must wear appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety goggles, face shields, and heavy-duty nitrile or neoprene gloves.[15][16]
-
Peroxides: Hydrogen peroxide is a strong oxidizer. Contact with organic materials can cause fire or explosion. Use appropriate shielding and ensure temperature control is maintained during addition.
-
Flammable Solvents: Toluene and ethyl acetate are flammable. Ensure all operations are performed away from ignition sources in a grounded reactor.[17]
-
Emergency Preparedness: An appropriate fire extinguisher (e.g., Class D for metal fires if using sodium metal, though not in this specific protocol, or ABC for solvent fires), safety shower, and eyewash station must be readily accessible.[16][18] Spills of strong bases should be neutralized with a weak acid and absorbed with an inert material like sand or vermiculite.[18]
References
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ESPI Metals. (n.d.). Sodium Safety Data Sheet. Retrieved from ESPI Metals. [Link]
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Promontorio, R. (2018). Synthesis of Polysubstituted Oxygenated Bicyclo Compounds (Doctoral thesis, UCL). UCL Discovery. [Link]
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ResearchGate. (2018). Efficient synthesis of bicyclo[3.2.1]octane-2,4-diones and their incorporation into potent HPPD inhibitors. Request PDF. [Link]
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National Institutes of Health. (2014). Synthesis and Reactivity of Bicyclo[3.2.1]Octanoid-Derived Cyclopropanes. PMC. [Link]
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MDPI. (2018). Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes. Molecules. [Link]
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ResearchGate. (2013). Base catalyzed synthesis of bicyclo[3.2.1]octane scaffolds. Request PDF. [Link]
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ResearchGate. (2013). Syntheses and Applications of Functionalized Bicyclo[3.2.1]octanes: Thirteen Years of Progress. Request PDF. [Link]
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National Institutes of Health. (2018). Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes. PMC. [Link]
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Canadian Journal of Chemistry. (1981). Synthesis of some bicyclo[2.2.2]oct-5-en-2-ones and bicyclo[2.2.2]octan-2-ones. [Link]
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Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Retrieved from Master Organic Chemistry. [Link]
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Clark, R. D., & Archuleta, B. S. (1976). Applications of Bicyclic and Cage Compounds. New Mexico Highlands University. [Link]
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Royal Society of Chemistry. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes. RSC Advances. [Link]
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Application Notes & Protocols: Bicyclo[3.2.1]octane-2,4-dione as a Versatile Chiral Building Block
Introduction: The Strategic Value of a Rigid Scaffold
In the landscape of modern synthetic organic chemistry, the pursuit of molecular complexity with precise three-dimensional control is paramount. Chiral building blocks serve as the foundational blueprints for constructing enantiomerically pure molecules, a critical requirement in drug discovery and materials science. Among these, bicyclo[3.2.1]octane-2,4-dione stands out as a particularly valuable scaffold. Its rigid, strained bicyclic framework is a recurring motif in a diverse array of biologically active natural products, including gelsemine, platensimycin, and vitisinol D.[1] This structural rigidity locks the molecule into a well-defined conformation, allowing chemists to predict and control the stereochemical outcome of subsequent transformations with a high degree of certainty.
This guide provides an in-depth exploration of this compound, moving from its fundamental synthesis to advanced, enantioselective methodologies that unlock its full potential as a chiral building block. We will delve into the causality behind key experimental choices and provide detailed, field-proven protocols for its synthesis and application.
Part 1: Synthesis of the Bicyclo[3.2.1]octane Core
The initial challenge lies in the construction of the bicyclic dione itself. While numerous routes exist, a common industrial and academic pathway commences from the readily available starting material, norbornene. This multi-step process constructs the unique bicyclooctane core, which can then be further functionalized.[2]
A representative synthesis pathway is outlined below. The process begins with the formation of a dichlorocarbene adduct with norbornene, followed by hydrolysis, oxidation, and a final base-catalyzed intramolecular reaction to yield the target dione.[2]
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The Bicyclo[3.2.1]octane-2,4-dione Core: A Versatile Scaffold in Complex Synthesis
Introduction: The Strategic Importance of a Bridged System
In the landscape of organic synthesis, the pursuit of molecular complexity is a constant driving force. The bicyclo[3.2.1]octane framework, a bridged carbocyclic system, represents a privileged scaffold frequently encountered in a diverse array of biologically active natural products.[1][2] Its rigid, three-dimensional architecture provides a unique topographical presentation of functional groups, which is often key to potent and selective interactions with biological targets. At the heart of this structural family lies bicyclo[3.2.1]octane-2,4-dione, a versatile intermediate and a synthetic target in its own right. Its significance extends from being a precursor in agrochemical research, notably for potent herbicides, to its presence as a core motif in natural products exhibiting activities such as chronic pain relief and antibacterial action.[1]
This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the synthesis and application of the this compound core. We will delve into established synthetic protocols for the parent dione and explore advanced, stereoselective methods for constructing functionalized derivatives. Furthermore, we will examine the role of this structural motif in the context of total synthesis, highlighting its strategic importance in the architecture of complex molecules.
Part 1: Synthesis of this compound
The construction of the this compound core can be approached through several synthetic strategies. The choice of route often depends on the availability of starting materials and the desired scale of the synthesis. Here, we detail a classical approach starting from the readily available 2-norbornanone.
Synthetic Strategy Overview: From Norbornanone to the Dione
A common and well-documented route to this compound involves a three-step sequence starting from 2-norbornanone: a Mannich reaction, followed by a Baeyer-Villiger oxidation, and culminating in a self-condensation or Claisen-type reaction.[1] While this route has been criticized for having some low-yielding steps, it provides a reliable pathway to the target molecule.
Caption: Synthetic workflow from 2-norbornanone.
Detailed Experimental Protocol: Synthesis from 2-Norbornanone
This protocol is a composite of established procedures and should be adapted and optimized based on laboratory conditions.
Step 1: Mannich Reaction to form 3-Methylene-bicyclo[2.2.1]heptan-2-one
-
Rationale: This step introduces a key exocyclic double bond which will be the site of a subsequent ring-expanding oxidation. The use of Eschenmoser's salt (dimethylaminomethyl iodide) is a common method for the aminomethylation of ketones.
-
Procedure:
-
To a solution of 2-norbornanone (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of lithium diisopropylamide (LDA) (1.1 eq, 2.0 M in THF/heptane/ethylbenzene) dropwise.
-
Stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation.
-
Add a solution of Eschenmoser's salt (1.2 eq) in anhydrous THF dropwise to the enolate solution at -78 °C.
-
Allow the reaction mixture to warm slowly to room temperature and stir for 12-16 hours.
-
Quench the reaction by the addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 3-methylene-bicyclo[2.2.1]heptan-2-one.
-
Step 2: Baeyer-Villiger Oxidation to form 4-Methylene-oxepan-2-one
-
Rationale: The Baeyer-Villiger oxidation regioselectively inserts an oxygen atom between the carbonyl carbon and the more substituted alpha-carbon, leading to a ring expansion from a six-membered to a seven-membered lactone.[3][4] Meta-chloroperoxybenzoic acid (m-CPBA) is a common and effective reagent for this transformation.[5]
-
Procedure:
-
Dissolve 3-methylene-bicyclo[2.2.1]heptan-2-one (1.0 eq) in anhydrous dichloromethane (DCM) in a flask equipped with a magnetic stirrer.
-
Add sodium bicarbonate (2.0 eq) to buffer the reaction mixture.
-
Cool the mixture to 0 °C in an ice bath.
-
Add m-CPBA (1.5 eq, ~77% purity) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x volumes).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 4-methylene-oxepan-2-one.
-
Step 3: Base-Catalyzed Self-Condensation to this compound
-
Rationale: This final step involves a base-catalyzed intramolecular Claisen-type condensation. The base abstracts a proton alpha to the ester carbonyl, and the resulting enolate attacks the ketone carbonyl, followed by cyclization and dehydration to form the bicyclic dione.
-
Procedure:
-
Prepare a solution of sodium methoxide by carefully adding sodium metal (1.5 eq) to anhydrous methanol under an inert atmosphere.
-
To this solution, add a solution of 4-methylene-oxepan-2-one (1.0 eq) in anhydrous methanol dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-8 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and carefully neutralize with 1 M hydrochloric acid.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
The crude product can be purified by recrystallization or flash column chromatography to afford this compound.
-
| Step | Reactant | Key Reagents | Product | Typical Yield |
| 1 | 2-Norbornanone | LDA, Eschenmoser's salt | 3-Methylene-bicyclo[2.2.1]heptan-2-one | 60-75% |
| 2 | 3-Methylene-bicyclo[2.2.1]heptan-2-one | m-CPBA, NaHCO₃ | 4-Methylene-oxepan-2-one | 70-85% |
| 3 | 4-Methylene-oxepan-2-one | NaOMe, MeOH | This compound | 50-65% |
Part 2: Asymmetric Synthesis of Functionalized Bicyclo[3.2.1]octane Derivatives
Modern synthetic chemistry heavily relies on catalytic, enantioselective methods to construct chiral molecules. Organocatalysis has emerged as a powerful tool for the synthesis of complex bicyclic systems. The domino Michael-Henry reaction is a particularly elegant strategy for the asymmetric synthesis of substituted bicyclo[3.2.1]octan-2-ones from simple achiral precursors.[6][7]
The Organocatalytic Domino Michael-Henry Reaction
This reaction involves the conjugate addition of a nucleophile (the Michael donor) to an α,β-unsaturated nitroalkene, followed by an intramolecular Henry (nitro-aldol) reaction. Chiral bifunctional organocatalysts, such as those derived from proline, can effectively control the stereochemical outcome of both reactions in a single pot.[6]
Caption: Organocatalytic Domino Michael-Henry Reaction.
Detailed Protocol: Asymmetric Synthesis of a Bicyclo[3.2.1]octan-2-one Derivative
This protocol is based on the work of Kokotos and co-workers and provides a general procedure for the synthesis of enantioenriched bicyclo[3.2.1]octan-2-ones.[6][7]
-
Rationale: The use of a bifunctional proline-based organocatalyst facilitates the initial enamine formation with 1,4-cyclohexanedione, which then undergoes a highly stereoselective Michael addition to the nitroalkene. The resulting intermediate is held in a chiral environment by the catalyst, allowing for a diastereoselective intramolecular Henry reaction to forge the bicyclic core with excellent enantiocontrol.
-
Procedure:
-
To a vial containing 1,4-cyclohexanedione (0.2 mmol, 1.0 eq) and the desired nitroalkene (0.1 mmol, 0.5 eq), add the chiral proline-based organocatalyst (e.g., (S)-diphenylprolinol silyl ether, 10 mol%).
-
Add 4-nitrobenzoic acid (10 mol%) as a co-catalyst.
-
Add the reaction solvent (e.g., anhydrous THF, 0.25 mL) and a small amount of water (50 µL).
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by TLC or HPLC.
-
Upon completion, directly load the reaction mixture onto a silica gel column for purification.
-
Elute with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired bicyclo[3.2.1]octan-2-one derivative.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
-
| Reactant 1 | Reactant 2 | Catalyst | Product | Yield | ee | dr |
| 1,4-Cyclohexanedione | β-Nitrostyrene | Proline-based catalyst I | 4-Nitro-3-phenylbicyclo[3.2.1]octan-2-one | 91% | >99% | Single diastereomer |
| 1,4-Cyclohexanedione | (E)-1-(4-methoxyphenyl)-2-nitroethene | Proline-based catalyst I | 3-(4-Methoxyphenyl)-4-nitrobicyclo[3.2.1]octan-2-one | 56% | >99% | Single diastereomer |
| 1,4-Cyclohexanedione | (E)-1-(4-chlorophenyl)-2-nitroethene | Proline-based catalyst I | 3-(4-Chlorophenyl)-4-nitrobicyclo[3.2.1]octan-2-one | 72% | >99% | Single diastereomer |
| (Data adapted from Tsakos et al., Chem. Commun., 2013, 49, 2219-2221)[6] |
Part 3: The Bicyclo[3.2.1]octane Core in Total Synthesis
The rigid bicyclo[3.2.1]octane skeleton is a prominent structural feature in numerous biologically active natural products.[1][2] While the direct application of this compound as a starting material in complex total syntheses is not extensively documented, the construction of this core is often a pivotal and challenging step in the synthetic route. The strategies employed to build this framework highlight its importance in achieving the final molecular architecture.
Case Study: The Kadsurenin Neolignans
The kadsurenins are a family of neolignans that possess the bicyclo[3.2.1]octane core. The total synthesis of kadsurenin C and L, for example, features an acid-catalyzed rearrangement of a hydrobenzofuranoid precursor as the key step to construct the bicyclic system.[8] This demonstrates a common theme where the bicyclic core is assembled mid-synthesis rather than being carried through from the start.
Strategic Importance in Complex Alkaloids and Diterpenoids
The bicyclo[3.2.1]octane motif is also central to the structure of complex natural products like gelsemine and the diterpenoids.[1][8] In these cases, the synthetic strategies often involve elegant cascade reactions or rearrangements to forge the bridged system with precise stereochemical control.[9] The inherent strain and defined conformational rigidity of the bicyclo[3.2.1]octane core are crucial for the biological activity of these molecules.
Conclusion and Future Outlook
This compound and its derivatives are valuable building blocks in organic synthesis. The parent dione, accessible through multi-step sequences, serves as a useful intermediate. Moreover, modern organocatalytic methods provide rapid and highly stereoselective access to functionalized bicyclo[3.2.1]octane systems, opening avenues for the synthesis of novel and diverse molecular architectures.
While the direct use of the parent dione in the total synthesis of complex natural products is not a common strategy, the bicyclo[3.2.1]octane core remains a critical structural motif. The development of new synthetic methods to access this scaffold, particularly in an enantioselective fashion, will continue to be a significant area of research. For drug development professionals, the rigid and three-dimensional nature of this framework offers a promising starting point for the design of new therapeutic agents with enhanced potency and selectivity. The protocols and strategies outlined in this application note provide a solid foundation for researchers looking to explore the rich chemistry of this important bicyclic system.
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Tsakos, M., Elsegood, M. R. J., & Kokotos, C. G. (2013). Organocatalytic asymmetric domino Michael–Henry reaction for the synthesis of substituted bicyclo[3.2.1]octan-2-ones. Chemical Communications, 49(21), 2219-2221. Available at: [Link]
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Ding, H. (2022). Dearomative Logic in Natural Product Total Synthesis. Natural Product Reports. Available at: [Link]
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Tsakos, M., Elsegood, M. R. J., & Kokotos, C. G. (2013). Organocatalytic asymmetric domino Michael–Henry reaction for the synthesis of substituted bicyclo[3.2.1]octan-2-ones. Semantic Scholar. Available at: [Link]
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Boger, D. L., & Brotherton, C. E. (1986). Asymmetric total synthesis of vindorosine, vindoline, and key vinblastine analogues. Journal of the American Chemical Society, 108(21), 6713–6719. Available at: [Link]
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Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Available at: [Link]
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Carretero, J. C., & García Ruano, J. L. (2011). Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. ADDI. Available at: [Link]
-
Waldvogel, S. R., & Mentizi, S. (2021). Synthesis of Morphinans through Anodic Aryl‐Aryl Coupling. Chemistry – An Asian Journal, 16(18), 2568-2578. Available at: [Link]
-
Deshmukh, M. B. (2014, September 17). Can anyone suggest a suitable method for the Claisen condensation?. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Claisen Condensation. Available at: [Link]
-
Kumar, A., & Chimni, S. S. (2024). Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review. RSC Advances, 14(33), 23943-23969. Available at: [Link]
-
ResearchGate. (n.d.). A Solvent-Free Claisen Condensation Reaction for the Organic Laboratory. Available at: [Link]
-
ResearchGate. (n.d.). Efficient synthesis of bicyclo[3.2.1]octane-2,4-diones and their incorporation into potent HPPD inhibitors. Available at: [Link]
-
Chemistry LibreTexts. (2024, September 30). 23.7: The Claisen Condensation Reaction. Available at: [Link]
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- 3. Baeyer-Villiger Oxidation - Chemistry Steps [chemistrysteps.com]
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- 5. Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organocatalytic asymmetric domino Michael–Henry reaction for the synthesis of substituted bicyclo[3.2.1]octan-2-ones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
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- 8. Total synthesis of two naturally occurring bicyclo[3.2.1]octanoid neolignans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
Application Notes & Protocols: Strategic Derivatization of Bicyclo[3.2.1]octane-2,4-dione for Medicinal Chemistry
Abstract
The bicyclo[3.2.1]octane framework is a rigid, three-dimensional scaffold that has garnered significant interest in medicinal chemistry.[1] Its defined spatial arrangement of substituents allows for precise interactions with biological targets, making it an attractive core for the design of novel therapeutics.[2] This document provides a detailed guide on the strategic derivatization of a key intermediate, bicyclo[3.2.1]octane-2,4-dione. We will explore the primary sites of reactivity, explain the chemical logic behind common derivatization pathways, and provide detailed, field-tested protocols for key synthetic transformations. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.
The this compound Scaffold: A Privileged Core
The inherent rigidity of the bicyclo[3.2.1]octane system reduces the entropic penalty upon binding to a protein target, a desirable feature in rational drug design. The 2,4-dione functionality provides multiple reactive handles for introducing chemical diversity, allowing for the systematic exploration of the chemical space around the core.[1][2] While its most prominent commercial application to date has been in the development of herbicides like Benzobicyclon, which act as 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors, the underlying principles of its synthesis and derivatization are directly applicable to the search for new human therapeutics.[3][4]
The key to its utility lies in the strategic modification of its reactive sites, which can be targeted with high selectivity.
Figure 1: Key derivatization sites on the this compound scaffold.
Core Derivatization Strategy I: C-3 Acylation
The methylene group at the C-3 position is flanked by two carbonyls, rendering its protons highly acidic and the carbon nucleophilic upon deprotonation. This makes it the most common site for introducing diversity. C-acylation, particularly with substituted benzoyl chlorides, is a robust method for creating potent enzyme inhibitors.[3][4]
Causality Behind the Choice: The resulting 1,3,5-triketone system (or its enol tautomer) is a well-established pharmacophore for inhibiting metalloenzymes, such as HPPD. The acyl group acts as a key binding element, often chelating a metal ion in the enzyme's active site. The substituents on the aromatic ring of the acyl group can be varied to explore structure-activity relationships (SAR), optimizing potency, selectivity, and pharmacokinetic properties.
Protocol 2.1: General Procedure for C-3 Acylation
This protocol describes the C-acylation of this compound with a generic substituted benzoyl chloride.
Materials:
-
This compound (1.0 eq)
-
Substituted Benzoyl Chloride (1.1 eq)
-
Triethylamine (TEA) or Pyridine (1.5 eq)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator
Step-by-Step Methodology:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and dissolve it in anhydrous DCM (approx. 0.1 M concentration).
-
Base Addition: Cool the solution to 0 °C using an ice bath. Add triethylamine (1.5 eq) dropwise while stirring. The base acts as a proton scavenger for the HCl generated during the reaction and facilitates the formation of the enolate.
-
Acylating Agent Addition: In a separate flask, dissolve the substituted benzoyl chloride (1.1 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the cooled reaction mixture over 10-15 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting dione is consumed.
-
Workup - Quenching: Upon completion, cool the mixture again to 0 °C and slowly add 1 M HCl to quench the reaction and neutralize the excess base.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally brine. The bicarbonate wash removes any unreacted acidic starting materials.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product, a 3-aroylthis compound, can be purified by column chromatography on silica gel or by recrystallization.
Figure 2: Experimental workflow for the C-3 acylation protocol.
Core Derivatization Strategy II: Enol Ether Formation
The β-diketone system exists in equilibrium with its enol tautomers. This enolic hydroxyl group can be alkylated to form stable enol ethers, a common strategy to modify the electronic properties and steric profile of the molecule. This can be crucial for modulating oral bioavailability and metabolic stability in drug candidates.
Causality Behind the Choice: Converting one of the carbonyls into an enol ether breaks the symmetry of the molecule and locks its tautomeric form. This modification can prevent unwanted metabolic pathways or improve interaction with a specific region of a receptor. For example, in the synthesis of Benzobicyclon, a final step involves the formation of a phenylthio-substituted enol ether, which is critical for its herbicidal activity.[3]
Protocol 3.1: O-Alkylation to Form an Enol Ether
This protocol describes a general method for the O-alkylation of a 3-acyl-bicyclo[3.2.1]octane-2,4-dione intermediate.
Materials:
-
3-Acyl-bicyclo[3.2.1]octane-2,4-dione (1.0 eq)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 eq)
-
Alkylating Agent (e.g., Methyl Iodide, Benzyl Bromide) (1.2 eq)
-
Anhydrous Acetone or Acetonitrile (MeCN)
-
Water
-
Ethyl Acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask, add the 3-acyl-bicyclo[3.2.1]octane-2,4-dione (1.0 eq) and a fine powder of potassium carbonate (2.0 eq).
-
Solvent and Reagent Addition: Add anhydrous acetone as the solvent. The choice of a polar aprotic solvent favors O-alkylation over C-alkylation. Add the alkylating agent (1.2 eq) to the suspension.
-
Reaction Conditions: Heat the mixture to reflux (for acetone, ~56 °C) and stir vigorously. The reaction is typically complete within 6-12 hours. Monitor by TLC.
-
Workup - Filtration: After cooling to room temperature, filter the reaction mixture to remove the inorganic base. Wash the filter cake with a small amount of acetone.
-
Workup - Concentration: Combine the filtrate and washings, and concentrate the solvent using a rotary evaporator.
-
Workup - Extraction: Dissolve the residue in ethyl acetate and wash with water and then brine to remove any remaining inorganic salts or polar impurities.
-
Drying and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude enol ether product by flash column chromatography.
Table 1: Representative C-3 Acylation Reactions and Conditions
| Acylating Agent | Base | Solvent | Typical Yield (%) | Notes |
| 2-Chloro-4-(methylsulfonyl)benzoyl chloride | Triethylamine | DCM | 85-95 | Key step in Benzobicyclon synthesis.[3] |
| Benzoyl Chloride | Pyridine | DCE | 80-90 | Standard reaction for introducing a simple phenyl group. |
| Acetyl Chloride | TEA | DCM | 75-85 | Can be prone to side reactions; requires careful temperature control. |
| 3-Furoyl Chloride | TEA | DCM | 80-92 | Introduces a heterocyclic moiety for alternative binding interactions. |
Advanced Strategies and Future Outlook
Beyond these fundamental reactions, the this compound core is amenable to a wide array of transformations:
-
Domino Reactions: Michael-Aldol annulation reactions can be used to construct the bicyclic core with high stereocontrol, building in complexity from acyclic precursors.[5]
-
Heterocycle Formation: The 1,3-dione moiety can be reacted with reagents like hydrazines or hydroxylamine to form fused pyrazole or isoxazole rings, respectively, dramatically altering the scaffold's properties.
-
Asymmetric Synthesis: The use of chiral catalysts can achieve enantioselective desymmetrization of related 1,3-diketones to access enantiomerically pure bicyclic frameworks, which is critical for developing selective therapeutics.[1]
The continued exploration of this scaffold and its derivatives promises to yield novel compounds with significant potential in various therapeutic areas, from oncology to infectious diseases. Its rigid, well-defined structure provides an excellent starting point for fragment-based and structure-based drug design campaigns.
References
-
Efficient synthesis of bicyclo[3.2.1]octane-2,4-diones and their incorporation into potent HPPD inhibitors. (2025). ResearchGate. Retrieved from [Link]
-
Promontorio, R. (n.d.). Synthesis of Polysubstituted Oxygenated Bicyclo Compounds. UCL Thesis. Retrieved from [Link]
-
Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes. (2018). National Institutes of Health (PMC). Retrieved from [Link]
Sources
Application Notes and Protocols: The Asymmetric Synthesis and Utility of Bicyclo[3.2.1]octane-2,4-dione Derivatives
Introduction: The Strategic Importance of the Bicyclo[3.2.1]octane Scaffold
The bicyclo[3.2.1]octane framework is a privileged structural motif frequently encountered in a diverse array of biologically active natural products and pharmaceutical agents.[1][2] Its rigid, three-dimensional architecture provides a unique conformational constraint that is highly sought after in modern drug discovery for the precise spatial presentation of pharmacophoric elements. The dione functionality at the 2 and 4 positions, in particular, offers versatile synthetic handles for further molecular elaboration. Consequently, the development of robust and stereocontrolled methods for the synthesis of enantiomerically pure bicyclo[3.2.1]octane-2,4-diones and their analogs is of paramount importance to researchers in organic synthesis and medicinal chemistry.[1]
These application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals on the state-of-the-art methodologies for the asymmetric synthesis of bicyclo[3.2.1]octane derivatives. Rather than presenting a rigid set of instructions, this document provides a detailed exploration of the underlying principles and practical considerations for several powerful catalytic strategies. The protocols described herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to empower the researcher to adapt and troubleshoot these methods effectively.
Core Synthetic Strategies for Asymmetric Access to Bicyclo[3.2.1]octanes
The enantioselective construction of the bicyclo[3.2.1]octane core predominantly relies on sophisticated catalytic cascade reactions that efficiently build molecular complexity from relatively simple starting materials. These strategies are designed to create multiple stereogenic centers with high levels of control in a single synthetic operation. The following sections will delve into the mechanistic intricacies and practical applications of the most successful approaches.
Organocatalytic Domino Michael-Henry Reaction
The domino Michael-Henry reaction has emerged as a powerful tool in organocatalysis for the construction of complex cyclic systems.[3] In the context of bicyclo[3.2.1]octane synthesis, this strategy typically involves the reaction of a cyclic dione with a nitroalkene, catalyzed by a chiral bifunctional organocatalyst.
Mechanism and Rationale: The reaction is initiated by the enantioselective Michael addition of the dione to the nitroalkene, followed by an intramolecular Henry (nitro-aldol) reaction. A bifunctional catalyst, often a derivative of proline or a cinchona alkaloid, is crucial for this transformation. It simultaneously activates the nucleophile (dione) and the electrophile (nitroalkene) through non-covalent interactions, thereby controlling the stereochemical outcome of the reaction.
Visualizing the Catalytic Cycle:
Figure 1: A simplified workflow of the organocatalytic domino Michael-Henry reaction for the synthesis of bicyclo[3.2.1]octane derivatives.
Experimental Protocol: Asymmetric Synthesis of a Bicyclo[3.2.1]octan-2-one Derivative
This protocol is a representative example of a domino Michael-Henry reaction.[3][4]
Materials:
-
1,4-Cyclohexanedione
-
Substituted Nitroalkene
-
Proline-based bifunctional organocatalyst (e.g., a diarylprolinol silyl ether derivative)
-
4-Nitrobenzoic acid (co-catalyst)
-
Dry Tetrahydrofuran (THF)
-
Water
Procedure:
-
To a stirred solution of the substituted nitroalkene (0.1 mmol) in dry THF (0.25 mL) in a reaction vial, add 1,4-cyclohexanedione (0.2 mmol).
-
Add the proline-based organocatalyst (10 mol%) and 4-nitrobenzoic acid (10 mol%).
-
Add water (50 µL).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford the desired bicyclo[3.2.1]octan-2-one derivative.
-
Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).
Data Presentation:
| Entry | Nitroalkene Substituent | Catalyst Loading (mol%) | Yield (%) | ee (%) |
| 1 | Phenyl | 10 | 91 | 96 |
| 2 | 4-Methoxyphenyl | 10 | 56 | 94 |
| 3 | 4-Chlorophenyl | 10 | 72 | 95 |
Table adapted from Tsakos et al., Chem. Commun., 2013.[4]
Chiral Phosphoric Acid-Catalyzed Desymmetrizing Michael Cyclizations
Chiral phosphoric acids have proven to be exceptionally effective Brønsted acid catalysts for a wide range of enantioselective transformations. One of their notable applications is in the desymmetrization of prochiral 2,2-disubstituted cyclic 1,3-diones to construct bicyclo[3.2.1]octanes.[1]
Mechanism and Rationale: This reaction involves an intramolecular Michael addition of a 1,3-dione onto a tethered electron-deficient alkene. The chiral phosphoric acid catalyst activates the enone moiety through hydrogen bonding, creating a chiral environment that directs the nucleophilic attack of the enolized dione from one enantiotopic face, leading to the formation of an enantioenriched product.
Visualizing the Desymmetrization Workflow:
Figure 2: Conceptual workflow for the enantioselective synthesis of bicyclo[3.2.1]octanes via chiral phosphoric acid-catalyzed desymmetrization.
Experimental Protocol: Enantioselective Synthesis of a Bicyclo[3.2.1]octane via Michael Cyclization
This protocol is based on the work of Burns et al. in Chemical Science.[5]
Materials:
-
2,2-disubstituted cyclic 1,3-dione with a tethered enone
-
Chiral Phosphoric Acid Catalyst (e.g., a derivative of BINOL)
-
Toluene
-
Molecular Sieves (4 Å)
Procedure:
-
To a flame-dried reaction tube, add the enone dione substrate (1.0 equiv) and the chiral phosphoric acid catalyst (3-5 mol%).
-
Add freshly distilled toluene and powdered 4 Å molecular sieves.
-
Stir the reaction mixture at the specified temperature (e.g., room temperature) for 24 hours.
-
Monitor the reaction by TLC or ¹H NMR analysis.
-
Upon completion, filter the reaction mixture through a short pad of silica gel, eluting with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the enantiomeric excess by chiral HPLC.
Palladium-Catalyzed Asymmetric Tandem Heck/Carbonylation
Palladium catalysis offers a distinct and powerful approach to the synthesis of complex molecular architectures. A tandem Heck/carbonylation reaction can be employed for the desymmetrization of cyclopentenes to afford chiral bicyclo[3.2.1]octanes.
Mechanism and Rationale: This reaction cascade is initiated by the oxidative addition of an aryl or vinyl triflate to a Pd(0) complex. This is followed by migratory insertion of the cyclopentene double bond into the Pd-acyl or Pd-aryl bond. A subsequent intramolecular Heck-type cyclization, followed by carbonylative insertion of carbon monoxide and reductive elimination, furnishes the bicyclo[3.2.1]octane product. The use of a chiral phosphine ligand is essential to control the enantioselectivity of the process.
Visualizing the Palladium-Catalyzed Cascade:
Figure 3: A schematic representation of the key steps in the Palladium-catalyzed asymmetric tandem Heck/carbonylation for the synthesis of bicyclo[3.2.1]octanes.
Experimental Protocol: Palladium-Catalyzed Asymmetric Desymmetrization of a Cyclopentene
This protocol is a generalized procedure based on the principles of tandem Heck/carbonylation reactions.
Materials:
-
Substituted Cyclopentene
-
Aryl or Vinyl Triflate
-
Palladium Catalyst (e.g., Pd₂(dba)₃)
-
Chiral Phosphine Ligand (e.g., a BINAP derivative)
-
Carbon Monoxide (CO) gas
-
Base (e.g., a tertiary amine or inorganic base)
-
Anhydrous Solvent (e.g., Toluene or THF)
Procedure:
-
In a glovebox, charge a pressure-rated reaction vessel with the palladium catalyst and the chiral ligand.
-
Add the anhydrous solvent and stir for a few minutes to allow for complex formation.
-
Add the cyclopentene derivative, the aryl or vinyl triflate, and the base.
-
Seal the vessel, remove it from the glovebox, and purge with CO gas.
-
Pressurize the vessel with CO to the desired pressure.
-
Heat the reaction mixture to the specified temperature and stir for the required duration.
-
After cooling to room temperature, carefully vent the CO gas in a fume hood.
-
Dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the enantiomeric excess by chiral HPLC.
Conclusion and Future Outlook
The asymmetric synthesis of bicyclo[3.2.1]octane-2,4-dione and its derivatives is a vibrant and evolving field of research. The methodologies outlined in these application notes, particularly those leveraging the power of organocatalysis and transition-metal catalysis, provide robust and reliable pathways to these valuable chiral building blocks. The continued development of novel catalysts and creative reaction cascades will undoubtedly expand the synthetic toolbox for accessing these and other complex molecular architectures, thereby accelerating the discovery of new therapeutic agents and agrochemicals.
References
-
Tsakos, M., Elsegood, M. R. J., & Kokotos, C. G. (2013). Organocatalytic asymmetric domino Michael–Henry reaction for the synthesis of substituted bicyclo[3.2.1]octan-2-ones. Chemical Communications, 49(21), 2219-2221. [Link]
-
Lefranc, A., Gremaud, L., & Alexakis, A. (2014). Construction of Bicyclo[3.2.1]octanes with Four Stereogenic Centers by Organocatalytic Domino Michael/Aldol Reaction. Organic Letters, 16(20), 5242–5245. [Link]
-
Peraka, S., & Ramachary, D. B. (2017). Constructing chiral bicyclo[3.2.1]octanes via low-loading organocatalysis. Organic & Biomolecular Chemistry, 15(42), 8899-8903. [Link]
-
Tsakos, M., Elsegood, M. R. J., & Kokotos, C. G. (2013). Organocatalytic asymmetric domino Michael–Henry reaction for the synthesis of substituted bicyclo[3.2.1]octan-2-ones. Semantic Scholar. [Link]
-
Lin, Z., Yao, H., et al. (2020). Constructing chiral bicyclo[3.2.1]octanes via palladium-catalyzed asymmetric tandem Heck/carbonylation desymmetrization of cyclopentenes. Nature Communications, 11(1), 5831. [Link]
-
Lin, Z., Yao, H., et al. (2020). Constructing chiral bicyclo[3.2.1]octanes via palladium-catalyzed asymmetric tandem Heck/carbonylation desymmetrization of cyclopentenes. Nature Communications. [Link]
-
Burns, A. R., Madec, A. G. E., Low, D. W., & Roy, I. D. (2015). Enantioselective synthesis of bicyclo[3.n.1]alkanes by chiral phosphoric acid-catalyzed desymmetrizing Michael cyclizations. Chemical Science, 6(7), 4044-4048. [Link]
-
Pasha, M. A., Peraka, S., & Ramachary, D. B. (2015). Catalytic Asymmetric Synthesis of Benzobicyclo[3.2.1]octanes. Chemistry – A European Journal, 21(34), 12018-12022. [Link]
-
Efficient synthesis of bicyclo[3.2.1]octane-2,4-diones and their incorporation into potent HPPD inhibitors. ResearchGate. [Link]
-
Disproportionation-Inspired Construction of Highly Functionalized Bicyclo[3.2.1]octanes. ACS Publications. [Link]
-
NEW SYNTHETIC STRATEGY FOR OPTICALLY ACTIVE trans- FUSED-TETRAHYDROBENZOFURAN AMINO ACID DERIVATIVES. Shodhganga. [Link]
-
Fernández-Gutiérrez, M., & Rios, R. (2018). Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes. Molecules, 23(5), 1039. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Organocatalytic asymmetric domino Michael–Henry reaction for the synthesis of substituted bicyclo[3.2.1]octan-2-ones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. [PDF] Organocatalytic asymmetric domino Michael-Henry reaction for the synthesis of substituted bicyclo[3.2.1]octan-2-ones. | Semantic Scholar [semanticscholar.org]
- 4. Organocatalytic asymmetric domino Michael–Henry reaction for the synthesis of substituted bicyclo[3.2.1]octan-2-ones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Palladium-Catalyzed Asymmetric Tandem Carbonylation-Heck Reaction of Cyclopentenes to Access Chiral Bicyclo[3.2.1]octenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of the Bicyclo[3.2.1]octane-2,4-dione Core
Introduction: The Strategic Importance of the Bicyclo[3.2.1]octane-2,4-dione Scaffold
The bicyclo[3.2.1]octane framework is a privileged structural motif in medicinal chemistry and drug discovery, appearing in a multitude of biologically active natural products and synthetic compounds.[1] Its rigid, three-dimensional architecture provides a unique scaffold for the precise spatial arrangement of functional groups, enabling high-affinity interactions with biological targets. The this compound (BOD) core, in particular, serves as a versatile intermediate for the synthesis of a wide range of functionalized molecules, including potent herbicides and potential therapeutic agents.[2]
These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the experimental protocols for the functionalization of the this compound core. The protocols described herein are designed to be robust and reproducible, with an emphasis on explaining the underlying chemical principles to allow for informed modifications and troubleshooting.
Synthesis of the this compound Core: A Brief Overview
While the focus of this guide is the functionalization of the pre-formed BOD core, a foundational understanding of its synthesis is crucial. The most common industrial route commences with the readily available starting material, norbornene. The synthesis can be conceptually divided into a few key stages:
-
Dichlorocarbene Addition and Ring Expansion: Norbornene is reacted with a source of dichlorocarbene, typically generated in situ, to form a cyclopropane adduct which undergoes ring expansion.
-
Hydrolysis and Oxidation: The resulting bicyclo[3.2.1]octane derivative is then hydrolyzed and oxidized to introduce the necessary carbonyl functionalities.
-
Cyclization: An intramolecular reaction, often a Michael addition followed by hydrolysis and tautomerization, yields the target this compound.
This multi-step process provides a reliable source of the BOD core for subsequent functionalization.
Caption: Overview of the synthesis of this compound from Norbornene.
Key Functionalization Strategies and Protocols
The this compound core possesses a reactive methylene group at the C-3 position, flanked by two carbonyl groups, making it amenable to a variety of functionalization reactions. The primary strategies for modifying the BOD core include C-acylation, C-alkylation, Knoevenagel condensation, and heteroannulation.
C-Acylation of the this compound Core
C-acylation is a robust and widely employed method for introducing acyl groups at the C-3 position of the BOD core. This reaction is a critical step in the synthesis of several commercial herbicides. The reaction proceeds via the formation of an enolate intermediate, which then acts as a nucleophile to attack an acylating agent.
Expertise & Experience: The choice of base and solvent is critical for efficient enolate formation and subsequent acylation. A non-nucleophilic base, such as triethylamine or pyridine, is typically used to prevent side reactions. Anhydrous aprotic solvents like dichloromethane or 1,2-dichloroethane are preferred to avoid hydrolysis of the acylating agent and the enolate. The reaction is often performed at low temperatures to control reactivity and minimize the formation of byproducts.
Trustworthiness: The following protocol has been validated for the synthesis of a key intermediate in the production of the herbicide Benzobicyclon. Monitoring the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is recommended to ensure complete consumption of the starting material.
Materials:
-
This compound (BOD)
-
2-chloro-4-(methylsulfonyl)benzoyl chloride
-
Triethylamine (Et3N)
-
Dichloromethane (CH2Cl2), anhydrous
-
Hydrochloric acid (HCl), 1 M aqueous solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Standard glassware for workup and purification
-
Rotary evaporator
-
Chromatography column (optional)
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous dichloromethane in a round-bottom flask, add triethylamine (1.2 eq). Cool the mixture to 0 °C in an ice bath with stirring.
-
Addition of Acylating Agent: Dissolve 2-chloro-4-(methylsulfonyl)benzoyl chloride (1.1 eq) in anhydrous dichloromethane and add it dropwise to the reaction mixture via a dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the progress of the reaction by TLC or HPLC.
-
Workup: Upon completion, quench the reaction by adding 1 M HCl. Separate the organic layer, and wash it sequentially with 1 M HCl, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to yield the desired 3-(2-chloro-4-methylsulfonylbenzoyl)this compound.
Quantitative Data Summary:
| Reactant | Molar Ratio | Solvent | Base | Temperature | Reaction Time | Typical Yield |
| BOD | 1.0 | CH2Cl2 | Et3N | 0 °C to RT | 3-5 hours | 85-95% |
| Acyl Chloride | 1.1 |
Characterization Data (Representative):
-
¹H NMR (CDCl₃, 400 MHz): δ 1.80-2.20 (m, 6H, bicyclooctane CH₂), 2.90-3.10 (m, 2H, bridgehead CH), 3.15 (s, 3H, SO₂CH₃), 7.50-8.00 (m, 3H, Ar-H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 25.8, 28.9, 35.4 (bicyclooctane CH₂), 44.2 (SO₂CH₃), 48.5, 52.1 (bridgehead CH), 115.2 (C-3), 125.8, 128.9, 130.1, 135.4, 138.7, 142.3 (aromatic C), 190.1 (acyl C=O), 205.4, 208.1 (dione C=O).
-
IR (KBr, cm⁻¹): 1735, 1710 (C=O, dione), 1680 (C=O, acyl), 1310, 1150 (SO₂).
-
MS (ESI): m/z calculated for C₁₆H₁₅ClO₅S [M+H]⁺, found [M+H]⁺.
Caption: Experimental workflow for the C-acylation of this compound.
Other Functionalization Strategies
While C-acylation is the most extensively documented functionalization, the reactivity of the C-3 position allows for other important transformations.
Introducing alkyl groups at the C-3 position can significantly alter the steric and electronic properties of the BOD scaffold, providing access to a diverse range of analogs for structure-activity relationship (SAR) studies.
General Principles: Similar to acylation, C-alkylation proceeds through an enolate intermediate. However, stronger bases such as sodium hydride (NaH) or lithium diisopropylamide (LDA) are often required to achieve complete deprotonation. The choice of the alkylating agent (e.g., alkyl halides or tosylates) and reaction conditions will influence the efficiency of the reaction and the potential for O-alkylation as a side reaction.
Representative Protocol (Requires Optimization):
-
Enolate Formation: To a suspension of NaH (1.2 eq) in anhydrous THF at 0 °C, add a solution of BOD (1.0 eq) in anhydrous THF dropwise. Allow the mixture to stir at room temperature until hydrogen evolution ceases.
-
Alkylation: Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.
-
Reaction and Workup: Allow the reaction to stir at room temperature overnight. Quench the reaction carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent, wash the organic layer with brine, dry, and concentrate.
-
Purification: Purify the crude product by column chromatography.
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. In the case of BOD, the active methylene group at C-3 can react with aldehydes or ketones to form an α,β-unsaturated system.
General Principles: This reaction is typically catalyzed by a weak base, such as piperidine or pyridine. The reaction involves the formation of a carbanion at the C-3 position, which then attacks the carbonyl carbon of the aldehyde or ketone. The resulting aldol-type adduct readily undergoes dehydration to yield the condensed product.
Representative Protocol (Requires Optimization):
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve BOD (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in a suitable solvent such as toluene.
-
Catalysis: Add a catalytic amount of piperidine (0.1 eq).
-
Reaction: Heat the mixture to reflux and collect the water formed in the Dean-Stark trap. Monitor the reaction by TLC.
-
Workup and Purification: Upon completion, cool the reaction mixture, wash with water and brine, dry the organic layer, and concentrate. Purify the product by column chromatography or recrystallization.
The 1,3-dicarbonyl moiety of the BOD core is a classic precursor for the synthesis of pyrazole rings through condensation with hydrazine derivatives. This reaction provides a direct route to novel heterocyclic systems with potential biological activity.
General Principles: The reaction proceeds via the initial formation of a hydrazone at one of the carbonyl groups, followed by an intramolecular cyclization and dehydration to form the pyrazole ring. The regioselectivity of the initial condensation may vary depending on the reaction conditions and the substitution pattern of the hydrazine.
Representative Protocol (Requires Optimization):
-
Reaction Setup: Dissolve BOD (1.0 eq) in a suitable solvent such as ethanol or acetic acid.
-
Addition of Hydrazine: Add a solution of hydrazine hydrate or a substituted hydrazine (1.0-1.2 eq) in the same solvent.
-
Reaction: Heat the reaction mixture to reflux for several hours. Monitor the reaction by TLC.
-
Workup and Purification: Upon completion, cool the reaction mixture and concentrate the solvent. The crude product can be purified by recrystallization or column chromatography.
Conclusion
The this compound core is a valuable and versatile scaffold for the development of novel molecules in the fields of agrochemicals and pharmaceuticals. The protocols and strategies outlined in these application notes provide a solid foundation for the functionalization of this important intermediate. While C-acylation is a well-established and high-yielding transformation, the potential for C-alkylation, Knoevenagel condensation, and heteroannulation opens up avenues for the creation of diverse chemical libraries for screening and lead optimization. Researchers are encouraged to use these protocols as a starting point and to explore further modifications to tailor the functionalization to their specific research goals.
References
-
Organic Syntheses. (n.d.). bicyclo[3.2.1]octan-3-one. Retrieved from [Link]
- Abad, A., et al. (2004). Synthesis of Highly Functionalised Enantiopure Bicyclo[3.2.
- Promontorio, R. (2017).
-
ResearchGate. (2015). Efficient synthesis of bicyclo[3.2.1]octane-2,4-diones and their incorporation into potent HPPD inhibitors. Retrieved from [Link]
- Sá, M. M. (2018). Bicyclo[3.2.1]octane and 6-Oxabicyclo[3.2.2]nonane Type Neolignans from Magnolia denudata. Chemical and Pharmaceutical Bulletin, 66(1), 1-1.
-
MDPI. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Retrieved from [Link]
- Hayes, C. J., et al. (2019). Synthesis of a Functionalized Bicyclo[3.2.1]Octane: A Common Subunit to Kauranes, Grayananes, and Gibberellanes. ChemistryOpen, 8(7), 896-900.
-
MDPI. (2018). Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes. Retrieved from [Link]
- ACS Publications. (2021). Enantioselective Synthesis of Indole-Fused Bicyclo[3.2.1]octanes via Palladium(II)-Catalyzed Cascade Reaction. Organic Letters, 23(3), 802-807.
-
RSC Publishing. (2015). Base catalyzed synthesis of bicyclo[3.2.1]octane scaffolds. Retrieved from [Link]
Sources
Application Notes & Protocols: The Bicyclo[3.2.1]octane-2,4-dione Scaffold for the Development of Novel Enzyme Inhibitors
Abstract & Introduction
The quest for novel therapeutic agents and next-generation agrochemicals is intrinsically linked to the discovery of molecular scaffolds that offer a unique combination of structural rigidity, three-dimensional complexity, and synthetic accessibility. The bicyclo[3.2.1]octane-2,4-dione (BIOD) core is a prominent example of such a privileged scaffold. Its rigid, strained bicyclic framework is a key structural motif in numerous biologically active natural products, including gelsemine and platensimycin, which are known for their potent antibacterial and chronic pain relief properties.[1][2] This structural rigidity reduces the entropic penalty upon binding to a biological target, making it an attractive starting point for the design of high-affinity ligands.
This guide provides an in-depth exploration of the BIOD scaffold in the context of enzyme inhibitor development. We will delve into the primary mechanism of action, showcase its validated success in inhibiting 4-hydroxyphenylpyruvate dioxygenase (HPPD), and explore its potential against other therapeutic targets. Furthermore, this document provides detailed, field-proven protocols for the synthesis of BIOD-based inhibitors and their subsequent biochemical evaluation, designed for researchers, medicinal chemists, and drug development professionals.
Mechanism of Action & Key Enzyme Targets
The utility of the BIOD scaffold stems from its function as a bioisostere for a triketone moiety, which is crucial for chelating a key metal ion in the active site of certain enzymes.[3] This interaction is the cornerstone of its inhibitory activity.
The HPPD Inhibitor Paradigm: A Validated Success Story
The most commercially significant application of the BIOD scaffold is in the development of inhibitors for 4-hydroxyphenylpyruvate dioxygenase (HPPD).[3][4]
-
Biological Role of HPPD: HPPD is a non-heme, Fe(II)-dependent oxygenase that plays a critical role in the catabolism of tyrosine.[3] In plants, this pathway is essential for the biosynthesis of plastoquinone and tocopherol, which are required to protect chlorophyll from photo-oxidative damage.
-
Mechanism of Inhibition: BIOD-containing herbicides, such as Bicyclopyrone, function as potent HPPD inhibitors. The dione moiety within the scaffold chelates the Fe(II) ion in the enzyme's active site, preventing the binding and subsequent conversion of the natural substrate, 4-hydroxyphenylpyruvate.[3] This inhibition leads to a blockage in carotenoid biosynthesis, resulting in the characteristic bleaching of plant tissues and eventual death.[1][5] Benzobicyclon, another commercial herbicide, is a pro-drug that is hydrolyzed in the environment to release its active BIOD-based HPPD-inhibiting metabolite.[5]
Caption: General structure of BIOD-based HPPD inhibitors and their interaction mechanism.
Expanding Horizons: Other Therapeutic Targets
The structural features that make the bicyclo[3.2.1]octane framework successful in HPPD inhibition also lend themselves to targeting other enzymes and transporters. This demonstrates the scaffold's versatility and potential in drug discovery:
-
Cholinesterases (AChE & BChE): Derivatives of the related benzobicyclo[3.2.1]octene skeleton have been synthesized and evaluated as inhibitors of acetylcholinesterase and butyrylcholinesterase, highlighting potential applications in neurodegenerative diseases.[6]
-
Branched-Chain Amino Acid Aminotransferase 1 (BCAT1): A modified bicyclo[3.2.1]octene scaffold bearing a GABA (γ-aminobutyric acid) derivative was identified as a potent BCAT1 inhibitor, offering a potential therapeutic strategy for certain types of cancer.[7]
-
Dopamine and Serotonin Transporters: Studies have shown that bicyclo[3.2.1]octanes (lacking the dione functionality) are potent inhibitors of these key neurotransmitter transporters, confirming that the core topology of the scaffold is crucial for stereospecific binding.[8]
-
Antiproliferative Activity: Heterocyclic analogues, such as 3,8-diazabicyclo[3.2.1]octanes, have been synthesized and demonstrated growth-inhibitory activities against various tumor cell lines.[9]
Synthesis Strategies & Protocols
A key advantage of the BIOD scaffold is its accessibility through various established synthetic routes. The choice of route often depends on the desired substitution pattern and scale of the synthesis.
Constructing the this compound Core
Several robust methods have been developed to construct the BIOD core:
-
From 2-Norbornanone: A classical and reliable route involves a three-step sequence starting from 2-norbornanone, proceeding through a Mannich reaction, a Baeyer-Villiger oxidation, and a final self-condensation or Claisen-type reaction.[1][10][11]
-
Diels-Alder Approach: A strategy involving the [4+3] cycloaddition of cyclopentadiene with a tetrahalocyclopropene, followed by rearrangement and subsequent functional group manipulations, provides access to the core structure.[12]
-
Organocatalysis: Modern approaches utilize organocatalyzed domino Michael-Aldol reactions to construct the bicyclic system with high efficiency and stereocontrol, often in a single pot.[1][2]
Caption: A common synthetic workflow for the BIOD core starting from 2-norbornanone.
Protocol: Synthesis of a Representative BIOD-Based Inhibitor
This two-part protocol describes the synthesis of the BIOD core and its subsequent coupling to an activated heteroaromatic acid, a common strategy for creating potent HPPD inhibitors like Bicyclopyrone.[3]
Part A: Efficient Synthesis of this compound (BIOD)
-
Principle: This protocol is based on an efficient, scalable synthesis involving the radical bromination of a bicyclic precursor followed by acid-catalyzed hydrolysis and rearrangement to yield the target dione.[3] The use of a radical initiator like AIBN is crucial for the selective bromination at the allylic/bridgehead positions.
-
Materials:
-
Bicyclo[3.2.1]oct-2-en-4-one (or suitable precursor)
-
N-Bromosuccinimide (NBS) or Bromine (Br₂)
-
Azobisisobutyronitrile (AIBN)
-
Chlorobenzene (solvent)
-
Acetonitrile (co-solvent)
-
10% Hydrochloric Acid (HCl)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine, saturated solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Rotary evaporator, magnetic stirrer, reflux condenser, separatory funnel
-
-
Procedure:
-
Dissolve the bicyclic precursor in chlorobenzene in a round-bottom flask equipped with a reflux condenser.
-
Add Br₂ (or NBS) and a catalytic amount of AIBN to the solution.
-
Irradiate the mixture with a UV lamp or heat to 60-80 °C to initiate the radical bromination. Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature. Dilute the solution with acetonitrile.
-
Add 10% HCl and heat the mixture to reflux for 2-4 hours. The hydrolysis and rearrangement occur in this step.
-
After cooling, transfer the mixture to a separatory funnel and neutralize carefully with saturated NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to yield pure BIOD.
-
Part B: Coupling Reaction to Form the Final Inhibitor
-
Principle: This step involves the acylation of the BIOD enolate with an activated acid chloride. A non-nucleophilic base, such as triethylamine, is used to deprotonate the dione and scavenge the HCl byproduct. Acetone cyanohydrin can be used as a catalyst.[3]
-
Materials:
-
This compound (BIOD) from Part A
-
Target acid chloride (e.g., 2-methyl-6-(trifluoromethyl)nicotinoyl chloride)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM) or Acetonitrile (CH₃CN), anhydrous
-
Acetone cyanohydrin (catalyst, optional)
-
Dean-Stark trap (if removing water is necessary)
-
-
Procedure:
-
Dissolve BIOD in anhydrous DCM or CH₃CN under a nitrogen atmosphere.
-
Add triethylamine (approx. 2.2 equivalents) and a catalytic amount of acetone cyanohydrin.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of the acid chloride (1.0 equivalent) in the same anhydrous solvent.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water.
-
Extract the product with DCM, wash the combined organic layers with dilute HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product via column chromatography to obtain the final enzyme inhibitor.
-
Biochemical Evaluation
Once synthesized, the inhibitory potential of the new compounds must be quantified. This is typically achieved through an in vitro enzyme inhibition assay.
Protocol: In Vitro HPPD Inhibition Assay
-
Principle: This spectrophotometric assay measures the activity of HPPD by monitoring the rate of substrate (4-hydroxyphenylpyruvate, HPP) consumption or product (homogentisate, HGA) formation. The inhibitory effect of the synthesized compounds is determined by measuring the reduction in enzyme activity at various inhibitor concentrations, allowing for the calculation of an IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Materials:
-
Recombinant HPPD enzyme (e.g., from Arabidopsis thaliana)
-
Assay Buffer: e.g., 50 mM potassium phosphate buffer, pH 7.5
-
Substrate: 4-Hydroxyphenylpyruvate (HPP) solution in buffer
-
Cofactors: Ascorbic acid, Fe(II) sulfate (prepare fresh)
-
Catalase (to remove H₂O₂)
-
Synthesized inhibitor compounds dissolved in DMSO
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
-
-
Procedure:
-
Reagent Preparation: Prepare stock solutions of HPP, ascorbic acid, Fe(II), catalase, and the test inhibitors. Create a serial dilution of each inhibitor in DMSO.
-
Reaction Setup: In each well of the 96-well plate, add the following in order:
-
Assay Buffer
-
Catalase solution
-
Ascorbic acid and Fe(II) solution
-
A small volume (e.g., 1 µL) of the inhibitor solution in DMSO (or pure DMSO for control wells).
-
HPPD enzyme solution.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25 °C) for 5-10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the HPP substrate solution to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in the spectrophotometer and measure the decrease in absorbance at a wavelength corresponding to HPP (e.g., 310 nm) over a period of 10-20 minutes.
-
Controls: Include the following controls:
-
100% Activity Control: All components + DMSO (no inhibitor).
-
0% Activity Control (Blank): All components except the enzyme.
-
Positive Control: A known HPPD inhibitor (e.g., mesotrione).
-
-
Data Analysis:
-
Calculate the initial reaction rate (V) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.
-
Normalize the rates relative to the 100% activity control.
-
Plot the percent inhibition [(1 - V_inhibited / V_control) * 100] against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve (e.g., using sigmoidal regression) to determine the IC₅₀ value.
-
-
Caption: Experimental workflow for a typical HPPD enzyme inhibition assay.
Data Interpretation & Lead Optimization
The IC₅₀ values obtained from the biochemical assay are crucial for establishing a Structure-Activity Relationship (SAR).
Structure-Activity Relationship (SAR) Insights
By systematically modifying the structure of the lead compound and measuring the corresponding change in inhibitory activity, researchers can build a robust SAR model. The rigid BIOD scaffold is particularly useful as it reduces conformational ambiguity, making the interpretation of SAR data more straightforward.
Table 1: Example SAR Data for Hypothetical BIOD-based HPPD Inhibitors
| Compound ID | R¹ Group (on Pyridine) | R² Group (on Pyridine) | HPPD IC₅₀ (nM) | Rationale for Change |
| LEAD-01 | -CH₃ | -CF₃ | 5.2 | Initial lead compound[3] |
| SAR-01 | -H | -CF₃ | 25.8 | Investigating the importance of the methyl group. |
| SAR-02 | -CH₂CH₃ | -CF₃ | 8.1 | Probing steric tolerance at the R¹ position. |
| SAR-03 | -CH₃ | -Cl | 45.3 | Evaluating bioisosteric replacement of -CF₃. |
| SAR-04 | -CH₃ | -SO₂Me | 12.6 | Exploring alternative electron-withdrawing groups. |
Data are hypothetical for illustrative purposes but reflect common SAR strategies.
Lead Optimization Strategies
The goal of lead optimization is to improve the overall profile of an inhibitor beyond raw potency. Key strategies include:
-
Blocking Metabolism: Introducing substituents, such as methyl groups, at positions susceptible to metabolic oxidation can increase the compound's half-life and in vivo efficacy.[3]
-
Improving Selectivity: Modifying the scaffold or its substituents can enhance selectivity for the target enzyme over related enzymes (e.g., other dioxygenases), reducing potential off-target effects.
-
Enhancing Physicochemical Properties: Adjustments can be made to improve properties like solubility, permeability (for cell-based or whole-organism activity), and reduce soil persistence for agrochemical applications.[3]
Conclusion
The this compound scaffold represents a powerful and validated platform for the design of potent enzyme inhibitors. Its success in the agrochemical field as a core component of HPPD inhibitors provides a strong foundation and a clear blueprint for its application in drug discovery. The synthetic tractability of the scaffold, combined with its rigid three-dimensional structure, allows for systematic exploration of chemical space and the development of clear structure-activity relationships. The protocols and insights provided herein serve as a comprehensive guide for researchers aiming to leverage this privileged scaffold to develop the next generation of enzyme inhibitors for therapeutic and industrial applications.
References
-
ResearchGate. Efficient synthesis of bicyclo[3.2.1]octane-2,4-diones and their incorporation into potent HPPD inhibitors | Request PDF. [Link]
-
United States Environmental Protection Agency. HPPD enzyme inhibition. [Link]
-
Semantic Scholar. The Discovery of Bicyclopyrone. [Link]
-
UCL Discovery. Synthesis of Polysubstituted Oxygenated Bicyclo Compounds. [Link]
-
MDPI. Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes. [Link]
-
IUCr Journals. (1R,2R,3R,4S,5S)-3-Methyl-8-oxabicyclo[3.2.1]oct-6-ene-2,4-diyl diacetate. [Link]
-
ResearchGate. Improvement of this compound Synthesis. [Link]
-
National Center for Biotechnology Information. Benzobicyclo[3.2.1]octene Derivatives as a New Class of Cholinesterase Inhibitors. [Link]
-
National Center for Biotechnology Information. Bicyclo[3.2.1]octanes: synthesis and inhibition of binding at the dopamine and serotonin transporters. [Link]
-
BindingDB. BDBM50123052 2-[4-(3-{8-azaspiro[bicyclo[3.2.1]octane-3,2... [Link]
-
University of British Columbia. Functionalization of Bicyclo[3.2.1] Sulfones. [Link]
-
California Department of Pesticide Regulation. Human Health Reference Levels for Benzobicyclon and its Degradate Metabolite B in Surface Water. [Link]
-
National Center for Biotechnology Information. Bicyclo(3.2.1)octane-2,4-dione - PubChem. [Link]
-
Royal Society of Chemistry. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. [Link]
-
National Center for Biotechnology Information. Design, Synthesis and Biological Activity Study of γ-Aminobutyric Acid (GABA) Derivatives Containing Bridged Bicyclic Skeletons as BCAT1 Inhibitors. [Link]
-
IRIS Unibas. Synthesis and antiproliferative properties of N3/8-disubstituted 3,8-diazabicyclo[3.2.1]octane analogues of 3,8-bis[2-(3,4,5- tr. [Link]
- Google Patents. WO2024156201A1 - Bicyclone compound and preparation method therefor, and preparation method for bicyclo[3.2.1]-3-octane-2,4-dione. 24156201A1/en)
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- 5. cdpr.ca.gov [cdpr.ca.gov]
- 6. Benzobicyclo[3.2.1]octene Derivatives as a New Class of Cholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Biological Activity Study of γ-Aminobutyric Acid (GABA) Derivatives Containing Bridged Bicyclic Skeletons as BCAT1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bicyclo[3.2.1]octanes: synthesis and inhibition of binding at the dopamine and serotonin transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Application Note: High-Throughput Screening Strategies for Bicyclo[3.2.1]octane-2,4-dione Analog Libraries
Abstract
The Bicyclo[3.2.1]octane-2,4-dione scaffold represents a compelling starting point for drug discovery due to its rigid, three-dimensional structure, which is a common motif in many biologically active natural products.[1][2][3] This structural complexity offers the potential for highly specific interactions with biological targets.[1] To unlock this potential, robust and scalable high-throughput screening (HTS) methodologies are required to efficiently interrogate libraries of its analogs. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, validation, and implementation of HTS assays tailored for this chemical class. We present detailed protocols for both a primary biochemical assay (Förster Resonance Energy Transfer) and a secondary cell-based reporter assay, emphasizing the principles of assay validation and hit confirmation to ensure data integrity and the successful identification of promising lead compounds.
Introduction: The Rationale for Screening Bicyclic Scaffolds
In modern drug discovery, there is a strategic shift towards exploring novel chemical space beyond flat, aromatic compounds. Saturated, bridged carbocyclic systems, such as the Bicyclo[3.2.1]octane core, are of particular interest because they provide a rigid framework that can be decorated with substituents in precise three-dimensional orientations.[1] This structural pre-organization can lead to enhanced binding affinity and selectivity for target proteins.
High-throughput screening (HTS) is the cornerstone of modern inhibitor discovery, enabling the parallel evaluation of thousands to millions of compounds to identify those that modulate a specific biological target.[4][5] The successful application of HTS to a novel compound library, such as one comprised of this compound analogs, is critically dependent on the selection and development of a robust, sensitive, and reproducible assay.[4] This guide outlines a strategic workflow for screening such a library, from initial assay development to hit validation.
Figure 2: Principle of the FRET-based protease inhibition assay.
2.2. Detailed Protocol: FRET-Based Protease Assay (384-Well Format)
This protocol is a template and must be optimized for the specific protease target. Optimization steps are detailed in the Assay Guidance Manual. [6][7][8] Materials:
-
Assay Plate: 384-well, low-volume, black, flat-bottom polystyrene plates.
-
Target Enzyme: Purified protease of interest.
-
FRET Substrate: Custom peptide with appropriate cleavage site, donor, and acceptor fluorophores.
-
Assay Buffer: Buffer conditions optimized for enzyme activity (e.g., 20 mM Tris-HCl pH 7.4, 50 mM NaCl, 10% Glycerol, 3 mM DTT). [9][10]* Compound Library: this compound analogs dissolved in 100% DMSO.
-
Controls: Known potent inhibitor (positive control) and DMSO (negative control).
-
Plate Reader: Fluorescence plate reader capable of top-reading with appropriate excitation/emission filters for the chosen FRET pair.
Procedure:
-
Compound Plating: Using an acoustic dispenser or pin tool, transfer 50 nL of each library compound, positive control, and negative control (DMSO) into separate wells of the 384-well assay plate. This results in a final screening concentration of 10 µM assuming a 5 µL final assay volume.
-
Enzyme Preparation: Dilute the target protease in cold assay buffer to a 2X final concentration (e.g., 40 nM for a 20 nM final concentration). [10]3. Enzyme Addition: Add 2.5 µL of the 2X enzyme solution to each well of the assay plate containing the compounds.
-
Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature. This allows the compounds to bind to the enzyme before the substrate is introduced.
-
Substrate Preparation: Dilute the FRET substrate in assay buffer to a 2X final concentration (e.g., 2 µM for a 1 µM final concentration). The substrate concentration should ideally be at or below its Michaelis-Menten constant (Km) to effectively identify competitive inhibitors. [8]6. Reaction Initiation: Add 2.5 µL of the 2X substrate solution to all wells to start the enzymatic reaction. The final volume is 5 µL.
-
Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C or 37°C) for 40-60 minutes. [9][11]The incubation time should be within the linear range of the reaction.
-
Data Acquisition: Read the plate on a fluorescence plate reader at the donor's emission wavelength.
Assay Validation and Quality Control
Before initiating a full-scale HTS campaign, the assay must be rigorously validated to ensure it is robust and reliable. [12][13]Key performance metrics should be assessed over several days to establish consistency. [13] 3.1. Key Validation Parameters
-
Signal Window (S/W): The ratio of the mean signal of the negative control (DMSO, S_max) to the mean signal of the positive control (inhibitor, S_min). A ratio >2 is generally acceptable.
-
Signal-to-Background (S/B): The ratio of the mean signal of the negative control to the mean signal of a "no enzyme" control.
-
-
Formula:Z' = 1 - (3 * (SD_max + SD_min)) / |Mean_max - Mean_min|
-
-
DMSO Tolerance: The assay must be tolerant to the final concentration of DMSO used to deliver the compounds. [13]Cell-based assays are typically more sensitive, with a recommended final DMSO concentration under 1%. [13] 3.2. Validation Experiment Protocol
-
Prepare a 384-well plate with half the wells dedicated to the negative control (e.g., 1% DMSO) and the other half to the positive control (a saturating concentration of a known inhibitor).
-
Run the assay as described in section 2.2.
-
Calculate the mean and standard deviation for both control sets.
-
Use these values to calculate the Signal Window and Z'-factor.
-
Repeat this experiment on three different days to assess reproducibility. [13]
Parameter Day 1 Day 2 Day 3 Acceptance Criteria Mean Negative Control (Max) 85,430 86,120 85,950 - SD Negative Control 3,120 3,350 3,280 - Mean Positive Control (Min) 10,250 10,100 10,330 - SD Positive Control 850 910 880 - Signal Window (S/W) 8.3 8.5 8.3 > 2 | Z'-Factor | 0.78 | 0.76 | 0.77 | > 0.5 |
Table 1: Example Assay Validation Data.
Secondary Screening: Cell-Based Reporter Gene Assay
Hits identified from the primary biochemical screen must be validated in a more physiologically relevant context. [15]A cell-based assay helps to confirm that the compound is active in a cellular environment, can penetrate cell membranes, and is not overtly toxic at the screening concentration. [16][17]Reporter gene assays are a powerful tool for this purpose, providing a quantifiable readout of a specific biological process. [18][19] 4.1. Principle of the Reporter Gene Assay
This assay requires engineering a cell line to express a reporter gene (e.g., Luciferase or Green Fluorescent Protein) under the control of a promoter that is regulated by the target pathway. For instance, if the target protease cleaves and activates a specific transcription factor, the reporter construct would contain response elements for that factor. Inhibition of the protease by a Bicyclo analog would prevent activation of the transcription factor, leading to a decrease in reporter gene expression and a corresponding drop in luminescence or fluorescence.
4.2. Detailed Protocol: Luciferase Reporter Assay
Materials:
-
Engineered Cell Line: A stable cell line expressing the target protease and the corresponding luciferase reporter construct.
-
Cell Culture Medium: Appropriate medium (e.g., DMEM) supplemented with FBS and antibiotics.
-
Assay Plate: 384-well, solid white, tissue-culture treated plates.
-
Primary Hits: Confirmed hits from the FRET assay.
-
Luciferase Assay Reagent: A commercial "add-and-read" luciferase substrate solution (e.g., Bright-Glo™).
-
Luminometer: Plate reader capable of measuring luminescence.
Procedure:
-
Cell Seeding: Seed the engineered cells into the 384-well plates at an optimized density and allow them to adhere overnight in a CO2 incubator.
-
Compound Addition: Add primary hit compounds (typically in a dose-response format) to the cells. Include positive and negative controls.
-
Incubation: Incubate the plates for a predetermined period (e.g., 6-24 hours) to allow for compound action and subsequent changes in reporter gene expression.
-
Assay Reagent Addition: Equilibrate the plates to room temperature. Add the luciferase assay reagent to all wells according to the manufacturer's instructions. This reagent lyses the cells and provides the substrate for the luciferase enzyme.
-
Data Acquisition: After a brief incubation (5-10 minutes) to stabilize the signal, measure the luminescence on a plate reader.
-
Data Analysis: Plot the luminescence signal against the compound concentration to generate dose-response curves and determine the half-maximal inhibitory concentration (IC50).
Hit Confirmation and Triage Cascade
A significant portion of initial HTS hits are often false positives resulting from assay interference, compound aggregation, or non-specific activity. [20]A rigorous hit triage cascade is essential to eliminate these artifacts and focus resources on the most promising chemical matter. [20]
Figure 3: A representative Hit Triage and Confirmation Cascade.
Key Steps in Hit Triage:
-
Re-confirmation: Order fresh, dry powder of the hit compounds to confirm their identity and purity. Re-test in the primary assay to ensure the activity is reproducible.
-
Dose-Response Analysis: Test confirmed hits across a range of concentrations (e.g., 8-10 points) to determine their potency (IC50) and assess the quality of the curve fit.
-
Counterscreens: Perform assays to identify compounds that interfere with the detection technology. [20]For a FRET assay, this could involve testing for compound autofluorescence or quenching effects.
-
Orthogonal Assays: Validate hits in a secondary biochemical assay that uses a different detection technology (e.g., Fluorescence Polarization or AlphaLISA) to measure compound binding or inhibition. This ensures the observed activity is not an artifact of the primary assay format.
-
Structure-Activity Relationship (SAR) Analysis: Examine the activity of structurally related analogs from the screening library to see if early SAR trends emerge, which increases confidence in the hit series. [20]
Conclusion
The this compound scaffold holds significant promise for the development of novel therapeutics. The successful identification of biologically active analogs from a compound library is contingent upon a well-designed and rigorously validated HTS campaign. By employing a primary biochemical screen, such as the FRET assay described herein, followed by a confirmatory cell-based assay and a systematic hit triage cascade, researchers can efficiently navigate the complexities of early-stage drug discovery. This strategic approach minimizes the pursuit of false positives and maximizes the probability of identifying high-quality, validated hit compounds worthy of advancement into lead optimization programs.
References
- Vertex AI Search. High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses.
- Indigo Biosciences. The Importance of Reporter Gene Assays in Drug Discovery.
- PubMed Central. Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing.
- Vertex AI Search. High-throughput fluorescent assay for inhibitor screening of proteases from RNA viruses.
- Vertex AI Search. A pragmatic approach to hit validation following biochemical high-throughput screening.
- Vertex AI Search. Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format.
- Vertex AI Search. Fluorescence polarization assay to quantify protein-protein interactions in an HTS format.
- NCBI Bookshelf. Assay Guidance Manual.
- nanomicronspheres. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements.
- Creative Enzymes. High-Throughput Inhibitor Assays and Screening.
- NIH. High-throughput compatible FRET based assay to identify small molecule inhibitors of AMSH deubiquitinase activity.
- Vertex AI Search. Cell-based Assay Services.
- NCBI Bookshelf. Interpreting and Validating Results from High-Throughput Screening Approaches - Next Steps for Functional Genomics.
- eScholarship. Assay Guidance Manual: Quantitative Biology and Pharmacology in Preclinical Drug Discovery.
- ResearchGate. Assay Guidance Manual.
- NCBI Bookshelf. Basics of Enzymatic Assays for HTS - Assay Guidance Manual.
- Bio-protocol. Fluorescence Polarization Assay.
- NCBI Bookshelf. HTS Assay Validation - Assay Guidance Manual.
- Molecular Devices. Establishing and optimizing a fluorescence polarization assay.
- MDPI. Efficient Screening of Marine Extracts for Protease Inhibitors by Combining FRET Based Activity Assays and Surface Plasmon Resonance Spectroscopy Based Binding Assays.
- Nuvisan. Therapeutically relevant cell-based assays for drug discovery.
- NIH. Visualization of HIV Protease Inhibition Using a Novel FRET Molecular Probe.
- Vertex AI Search. Assay Validation in High Throughput Screening – from Concept to Application.
- NIH. A review for cell-based screening methods in drug discovery.
- Thermo Fisher Scientific. Cell-Based Reporter Assays.
- Studylib. How to develop an HTS assay.
- Vertex AI Search. Strategies for Assay Selection and for the Development of Robust Biochemical Assays.
- BellBrook Labs. Enzyme Assays: The Foundation of Modern Drug Discovery.
- ResearchGate. High-Throughput Screening For The Discovery Of Enzyme Inhibitors.
- PubChem. Bicyclo(3.2.1)octane-2,4-dione.
- UCL Discovery. Synthesis of Polysubstituted Oxygenated Bicyclo Compounds.
- Vertex AI Search. Functionalization of Bicyclo[3.2.1] Sulfones.
- MDPI. Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes.
- RSC Publishing. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics.
- ResearchGate. Synthesis and Biological Activity of 8-(Dialkylamino)-3-aryl-6-oxo-2,4-dicyanobicyclo[3.2.1]octane-2,4-dicarboxylic Acids Diethyl Esters.
- ACS Publications. Enlightening the Path to Protein Engineering: Chemoselective Turn-On Probes for High-Throughput Screening of Enzymatic Activity.
-
Tesis Doctorals en Xarxa. Exploring Molecular Diversity: There is Plenty of Room at Markush's. Available from: [Link]
- Benchchem. This compound.
- Chapman University Digital Commons. Development of a High-Throughput Screening Paradigm for the Discovery of Small Molecule Modulators of Adenylyl Cyclase.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Bicyclo[3.2.1]octane-2,4-dione
Welcome to the technical support center for the synthesis of Bicyclo[3.2.1]octane-2,4-dione. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. This compound is a crucial structural motif present in numerous biologically active natural products and serves as a key building block in the synthesis of herbicides and pharmaceuticals.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your synthetic route and improve yields.
Overview of Key Synthetic Strategies
The synthesis of the this compound core can be approached through several established pathways. The choice of route often depends on the available starting materials, scale, and desired purity.
-
From Norbornene: A common industrial-scale synthesis begins with norbornene, which undergoes a dichlorocarbene addition and subsequent ring expansion. The resulting intermediate is then hydrolyzed, oxidized to an α,β-unsaturated ketone, and finally cyclized under basic conditions to yield the target dione.[1][3][4]
-
From 2-Norbornanone: This route utilizes 2-norbornanone as the starting material and proceeds through a sequence of reactions including a Mannich reaction, a Baeyer-Villiger oxidation, and a final intramolecular condensation step (such as a Claisen or Dieckmann-type reaction) to form the bicyclic dione.[1][5][6]
-
Intramolecular Dieckmann Condensation: A classic and versatile laboratory-scale approach involves the base-catalyzed intramolecular condensation of a suitable diethyl or dimethyl ester (e.g., diethyl 3-carboxymethylcyclopentane-1-carboxylate). This method is the focus of our detailed troubleshooting guide due to its wide applicability and common pitfalls.[7][8]
Troubleshooting Guide (Q&A Format)
This section addresses specific issues you may encounter during the synthesis, with a focus on the Dieckmann condensation, a powerful yet sensitive reaction for forming the β-dicarbonyl moiety.
Question 1: My reaction yield is very low, or I'm recovering only my starting diester. What's going wrong?
Answer: This is a frequent issue in Dieckmann condensations and can be attributed to several factors related to reaction equilibrium and reagent activity.
-
Inactive Base: The strong base used in the reaction may have degraded. Sodium hydride (NaH), for example, can become passivated by a surface layer of sodium hydroxide if not stored under strictly anhydrous conditions. Similarly, commercial grades of sodium ethoxide or potassium tert-butoxide can be partially hydrolyzed.[7][9]
-
Solution: Use freshly opened, high-purity NaH (from a sealed container) or sublime potassium tert-butoxide before use. If using alkoxides, consider preparing them fresh.
-
-
Insufficiently Strong Base: The pKa of the α-protons of your diester must be low enough for efficient deprotonation by the chosen base to initiate the condensation.[7]
-
Solution: Ensure your base is strong enough for the specific substrate. Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are generally effective.
-
-
Reverse Dieckmann Condensation: The Dieckmann condensation is a reversible reaction. The equilibrium is driven towards the product by the deprotonation of the newly formed β-keto ester, which has a highly acidic proton between the two carbonyl groups. If this final deprotonation step is not efficient, the reaction can revert to the more stable starting diester.[7][10]
-
Solution: Use at least one full equivalent of a strong, non-nucleophilic base to ensure the final, irreversible deprotonation of the product. The reaction should be worked up by careful acidic quenching only after the reaction is complete.
-
Question 2: I'm observing a significant amount of a carboxylic acid byproduct instead of my desired dione. How can I prevent this?
Answer: The formation of a carboxylic acid byproduct points directly to the hydrolysis of your ester starting material or the β-keto ester product. This is a classic problem when using protic solvents or insufficiently dry reagents.[7][9]
-
Cause: Using an alkoxide base (e.g., sodium ethoxide) in its corresponding alcohol solvent (ethanol) can create an equilibrium containing hydroxide ions, which readily hydrolyze the esters. Water contamination in any reagent or solvent will exacerbate this issue.
-
Solution:
-
Switch to an Aprotic Solvent System: The most effective solution is to avoid protic solvents altogether. Use a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in a thoroughly dried, aprotic solvent such as toluene, tetrahydrofuran (THF), or benzene.[7]
-
Ensure Anhydrous Conditions: Meticulously dry all glassware before use. Distill solvents from appropriate drying agents (e.g., sodium/benzophenone for THF, calcium hydride for toluene). Handle hygroscopic reagents under an inert atmosphere (argon or nitrogen).
-
Question 3: My reaction is messy, with multiple spots on TLC. How can I improve the selectivity?
Answer: The formation of multiple products can occur with unsymmetrical diesters or if intermolecular condensation competes with the desired intramolecular reaction.
-
Regioselectivity with Unsymmetrical Diesters: If your starting diester is not symmetrical, deprotonation can occur at two different α-carbons, leading to two different cyclic β-keto ester products.[7]
-
Solution: Controlling regioselectivity can be challenging. One approach is to use a directed method where one ester group is temporarily converted to a different functional group that does not participate in the reaction, or by using substrates where one α-position is sterically hindered or electronically deactivated.
-
-
Intermolecular Condensation: If the reaction concentration is too high, intermolecular Claisen condensation between two diester molecules can compete with the intramolecular Dieckmann condensation, leading to polymer-like byproducts.
-
Solution: Perform the reaction under high-dilution conditions. This is typically achieved by the slow, dropwise addition of the diester solution to a stirring suspension of the base in the solvent. This keeps the instantaneous concentration of the diester low, favoring the intramolecular pathway.
-
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for troubleshooting common issues in the Dieckmann condensation synthesis of this compound.
Caption: A troubleshooting flowchart for low-yield synthesis.
Frequently Asked Questions (FAQs)
Q: What is the best base and solvent combination for this synthesis? A: For laboratory-scale Dieckmann condensations, a combination of a strong, non-nucleophilic base in an anhydrous, aprotic solvent is highly recommended to avoid hydrolysis and improve yield.[7] The optimal choice depends on the specific substrate, but excellent results are often achieved with the systems outlined below.
| Base | Solvent | Key Advantages | Considerations |
| Sodium Hydride (NaH) | Toluene or THF | Minimizes hydrolysis; reaction is driven by H₂ evolution. | NaH can be pyrophoric; use mineral oil dispersion. |
| Potassium tert-butoxide (KOtBu) | Toluene or THF | Very strong base, good for less acidic protons. | Highly hygroscopic; should be sublimed before use. |
| Sodium Ethoxide (NaOEt) | Ethanol | "Classic" conditions; inexpensive. | High risk of ester hydrolysis and reverse reaction. |
| Lithium diisopropylamide (LDA) | THF | Very strong, non-nucleophilic base. | Must be prepared fresh or titrated before use. |
Q: How critical is temperature control for this reaction? A: Temperature control is important. The initial deprotonation is often carried out at room temperature or slightly below. After the enolate is formed, the reaction may be heated to reflux (e.g., in toluene) to drive the cyclization to completion.[7] However, excessive heat for prolonged periods can promote side reactions. It is best to monitor the reaction by TLC or GC-MS to determine the optimal reaction time and temperature.
Q: What is the best method for purifying the final product? A: this compound can be purified by several methods. After acidic workup, the crude product can be purified by flash column chromatography on silica gel.[7] Alternatively, the product can be isolated as its salt (e.g., sodium or triethylammonium salt) after the reaction. The salt can be washed with a non-polar solvent like ether to remove organic impurities, and then the pure dione is regenerated by acidification and extraction.[11]
Q: Can this synthesis be scaled up? A: Yes, but careful consideration of safety and reaction parameters is required. When using sodium hydride, scaling up requires a robust system for managing the evolution of hydrogen gas. High-dilution conditions, crucial for minimizing intermolecular side reactions, can be challenging on a large scale due to the large solvent volumes required. For industrial applications, alternative routes starting from norbornene are often more economical and scalable.[4][5]
Detailed Experimental Protocol: Dieckmann Condensation Route
This protocol is a representative example for the synthesis of a bicyclic dione via Dieckmann condensation. Always perform a thorough risk assessment before conducting any chemical reaction.
Materials:
-
Diethyl 3-carboxymethylcyclopentane-1-carboxylate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Toluene
-
Dry Methanol (catalytic amount)
-
Saturated aqueous NH₄Cl solution
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Set up an oven-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Under a nitrogen atmosphere, charge the flask with sodium hydride (1.1 equivalents). Wash the NaH with dry hexanes to remove the mineral oil, then carefully decant the hexanes.
-
Add anhydrous toluene to the flask to create a slurry.
-
In the dropping funnel, prepare a solution of the starting diester (1.0 equivalent) in anhydrous toluene.
-
Slowly add the diester solution to the stirring NaH suspension at room temperature.
-
Carefully add a catalytic amount of dry methanol to initiate the reaction. Caution: Hydrogen gas will evolve.
-
After the initial effervescence subsides, heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by TLC or GC.
-
Once the reaction is complete, cool the mixture to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure. The crude product is a β-keto ester.
-
For hydrolysis and decarboxylation to the dione, reflux the crude β-keto ester with aqueous HCl (e.g., 3 M) until CO₂ evolution stops.
-
Cool, extract the product into an organic solvent, dry, and concentrate.
-
Purify the final this compound by flash column chromatography.
Dieckmann Condensation Mechanism
The following diagram illustrates the key steps in the base-catalyzed Dieckmann condensation.
Caption: Mechanism of the Dieckmann Condensation.
References
-
Promontorio, R. Synthesis of Polysubstituted Oxygenated Bicyclo Compounds. UCL Thesis for the degree of Doctor of Philosophy. Available at: [Link] [Accessed Jan 7, 2026].
-
ResearchGate. Efficient synthesis of bicyclo[3.2.1]octane-2,4-diones and their incorporation into potent HPPD inhibitors | Request PDF. Available at: [Link] [Accessed Jan 7, 2026].
- Google Patents. CN105693569A - Synthesis method of 3-[4-(methyl sulfonyl)-2-chlorobenzoyl]bicyclo[3.2.1]-2.4-octanedione.
- Google Patents. WO2024156201A1 - Bicyclone compound and preparation method therefor, and preparation method for bicyclo[3.2.1]-3-octane-2,4-dione.
-
ResearchGate. Improvement of this compound Synthesis. Available at: [Link] [Accessed Jan 7, 2026].
-
Semantic Scholar. Figure 1 from Construction of bicyclo[3.2.1]octanes with four stereogenic centers by organocatalytic domino Michael/Aldol reaction. Available at: [Link] [Accessed Jan 7, 2026].
-
NIH National Library of Medicine. Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes. Available at: [Link] [Accessed Jan 7, 2026].
- Google Patents. US6911547B1 - Process for the preparation of bicyclic diketone salts.
-
Organic Chemistry Portal. Dieckmann Condensation. Available at: [Link] [Accessed Jan 7, 2026].
-
ResearchGate. How to prevent B-ketoester Hydrolysis in Dieckmann Condensation Reaction? Available at: [Link] [Accessed Jan 7, 2026].
- Google Patents. US6815563B2 - Method for producing bicyclic 1,3-diketones.
-
ResearchGate. Base catalyzed synthesis of bicyclo[3.2.1]octane scaffolds | Request PDF. Available at: [Link] [Accessed Jan 7, 2026].
-
Reddit. I need some advice on a claisen(dieckmann) I'm running I can't tell if it's not reacting or if its reversing : r/OrganicChemistry. Available at: [Link] [Accessed Jan 7, 2026].
-
University of Glasgow. Synthesis and reactions of bridged bicyclic compounds. Available at: [Link] [Accessed Jan 7, 2026].
-
Chemistry Steps. Dieckmann condensation – An Intramolecular Claisen Reaction. Available at: [Link] [Accessed Jan 7, 2026].
-
European Patent Office. Process for the preparation of bicyclic diketone salts - EP 1352890 A1. Available at: [Link] [Accessed Jan 7, 2026].
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- 2. researchgate.net [researchgate.net]
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- 4. CN105693569A - Synthesis method of 3-[4-(methyl sulfonyl)-2-chlorobenzoyl]bicyclo[3.2.1]-2.4-octanedione - Google Patents [patents.google.com]
- 5. WO2024156201A1 - Bicyclone compound and preparation method therefor, and preparation method for bicyclo[3.2.1]-3-octane-2,4-dione - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Dieckmann Condensation [organic-chemistry.org]
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- 10. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
- 11. US6911547B1 - Process for the preparation of bicyclic diketone salts - Google Patents [patents.google.com]
Technical Support Center: Bicyclo[3.2.1]octane-2,4-dione Purification
Welcome to the technical support center for Bicyclo[3.2.1]octane-2,4-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this versatile synthetic intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure you achieve the desired purity and yield in your experiments.
I. Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific issues that may arise during the purification of this compound, providing probable causes and actionable solutions.
Question 1: After synthesis and initial work-up, my crude product is a dark, oily residue instead of the expected solid. What could be the issue and how do I proceed?
Probable Causes:
-
Residual Solvents: Incomplete removal of high-boiling point solvents used during the synthesis or extraction (e.g., toluene, DMF) can result in an oily product.
-
Presence of Byproducts: Certain synthetic routes, particularly those involving strong alkaline hydrolysis, can generate a significant amount of side products that may be oils or low-melting point solids, leading to a complex mixture.[1]
-
Degradation: this compound, like many dicarbonyl compounds, can be susceptible to degradation under harsh pH or high-temperature conditions over extended periods, leading to the formation of impurities.
Step-by-Step Solution:
-
Initial Analysis: Before attempting purification, it is crucial to obtain a ¹H NMR spectrum of the crude product. This will help identify the presence of residual solvents and give an indication of the major impurities. A typical ¹H NMR spectrum for this compound can be found in the literature for comparison.[2]
-
Solvent Removal: If residual solvents are detected, dissolve the crude oil in a low-boiling point solvent like dichloromethane (DCM) or ethyl acetate. Dry the solution over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. For higher boiling point solvents, a high-vacuum pump may be necessary.
-
Aqueous Wash: Dissolve the crude material in ethyl acetate and perform several washes with a saturated sodium bicarbonate solution to remove any acidic impurities. Follow this with a brine wash to aid in breaking any emulsions and to remove excess water.
-
Attempted Crystallization: After the aqueous wash and drying, concentrate the organic layer to a smaller volume. Attempt to induce crystallization by adding a non-polar solvent like hexanes or petroleum ether and cooling the mixture. Scratching the inside of the flask with a glass rod can also promote nucleation.
-
Chromatographic Purification: If crystallization is unsuccessful, column chromatography is the recommended next step. A detailed protocol is provided in the FAQ section.
Question 2: My recrystallization attempts result in very low recovery of this compound, or the product oils out. How can I optimize the recrystallization process?
Probable Causes:
-
Inappropriate Solvent System: The chosen solvent or solvent mixture may be too good of a solvent for the compound, leading to high solubility even at low temperatures and thus poor recovery. Conversely, if the compound is too insoluble, it will crash out of solution as an amorphous solid or oil.
-
Presence of Eutectic Impurities: Certain impurities can form a eutectic mixture with the desired product, lowering its melting point and making crystallization difficult.
-
Supersaturation Issues: Cooling the solution too rapidly can lead to the formation of a supersaturated solution from which the compound may not crystallize or may precipitate as an oil.
Step-by-Step Solution:
-
Systematic Solvent Screening: The key to successful recrystallization is finding the right solvent system. This compound is a moderately polar compound. A good starting point for solvent screening is a binary solvent system.
-
Recommended Solvent Systems to Screen:
-
Ethyl acetate/Hexanes
-
Dichloromethane/Hexanes
-
Acetone/Water (use with caution, as water can promote hydrolysis if acidic or basic impurities are present)
-
Toluene/Heptane
-
-
-
Recrystallization Protocol:
-
Dissolve the crude this compound in a minimal amount of the hot, more polar solvent (e.g., ethyl acetate).
-
Slowly add the hot, less polar solvent (e.g., hexanes) until the solution becomes slightly turbid.
-
Add a few drops of the more polar solvent until the solution becomes clear again.
-
Allow the solution to cool slowly to room temperature. Placing the flask in a warm water bath that is allowed to cool to ambient temperature can facilitate slow cooling.
-
Once at room temperature, place the flask in an ice bath or refrigerator to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold, less polar solvent, and dry under vacuum.
-
| Solvent System | Observation | Interpretation & Next Step |
| Ethyl Acetate/Hexanes | Good crystal formation upon slow cooling. | Promising system. Optimize ratios for maximum yield. |
| Dichloromethane/Hexanes | Crystals form but may be small. | Good for purity, may need slower cooling for larger crystals. |
| Acetone/Water | Product may oil out. | High risk of hydrolysis. Generally not recommended unless pH is neutral. |
| Toluene/Heptane | Can be effective for larger scales. | Requires higher temperatures to dissolve the compound. |
Question 3: During column chromatography, I am observing poor separation between my product and a closely running impurity. What can I do to improve the resolution?
Probable Causes:
-
Inappropriate Mobile Phase Polarity: The eluent system may be too polar, causing all components to move too quickly up the column, or not polar enough, resulting in slow elution and band broadening.
-
Column Overloading: Applying too much crude material to the column will lead to broad bands and poor separation.
-
Improper Column Packing: An unevenly packed column with channels or cracks will result in a non-uniform solvent front and co-elution of components.
Step-by-Step Solution:
-
Optimize the Mobile Phase with TLC: Before running the column, use Thin Layer Chromatography (TLC) to determine the optimal solvent system. The ideal mobile phase should give your product an Rf value of approximately 0.25-0.35.
-
Recommended Mobile Phases for TLC Screening:
-
Hexanes:Ethyl Acetate mixtures (e.g., 9:1, 4:1, 2:1)
-
Dichloromethane:Methanol mixtures (e.g., 99:1, 98:2)
-
-
-
Proper Column Packing:
-
Use the "slurry method" for packing the column to ensure a homogenous stationary phase.[3]
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Ensure the top of the silica bed is flat and add a layer of sand to prevent disturbance when adding the sample and eluent.
-
-
Sample Loading:
-
For optimal separation, use the "dry loading" technique. Dissolve your crude product in a minimal amount of a volatile solvent (e.g., DCM), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.
-
Carefully add this powder to the top of the prepared column.[4]
-
-
Gradient Elution: If an isocratic elution (using a single solvent mixture) does not provide adequate separation, a gradient elution can be employed. Start with a less polar mobile phase to elute the non-polar impurities, and gradually increase the polarity to elute your product and then any more polar impurities.
II. Frequently Asked Questions (FAQs)
This section provides answers to general questions regarding the properties, handling, and purification of this compound.
Question 4: What is the keto-enol tautomerism of this compound and how does it affect purification?
This compound, being a 1,3-diketone, can exist in equilibrium between its diketo form and two possible enol forms. The position of this equilibrium is influenced by factors such as the solvent, temperature, and pH.[5]
-
In Non-polar Solvents (e.g., chloroform, hexanes): The enol form is generally favored due to the formation of a stable intramolecular hydrogen bond.[6]
-
In Polar Solvents (e.g., water, methanol, DMSO): The keto form is often more prevalent as the solvent can solvate the carbonyl groups, disrupting the intramolecular hydrogen bond of the enol form.[7]
Implications for Purification:
-
NMR Spectroscopy: Be aware that the ¹H NMR spectrum may show multiple sets of peaks corresponding to the different tautomers. This can complicate the assessment of purity if not recognized. Running the NMR in a solvent that favors one tautomer (e.g., CDCl₃ for the enol form) can simplify the spectrum.
-
Chromatography: The presence of multiple tautomers can sometimes lead to band broadening or tailing on a chromatography column. Using a slightly acidic or basic modifier in the mobile phase can sometimes help to interconvert the tautomers rapidly on the column, leading to sharper peaks. However, this should be done with caution to avoid degradation.
-
Crystallization: The tautomeric form that crystallizes may depend on the solvent system used. This is generally not a major issue for obtaining a pure solid, as the tautomers will re-equilibrate upon re-dissolving.
Question 5: What are the recommended storage and handling procedures for this compound?
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[8]
-
Keep away from incompatible substances such as strong oxidizing agents.[9]
-
For long-term storage, refrigeration is recommended to minimize potential degradation.
Handling:
-
Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[8]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[10]
-
Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[8]
-
Minimize dust generation during handling.[9]
Question 6: Can this compound be purified by sublimation?
Sublimation is a viable purification technique for volatile solids, and it has been successfully used for related bicyclic ketones.[11][12]
Advantages of Sublimation:
-
Can yield very high purity product.[13]
-
It is a solvent-free method, which is beneficial for avoiding residual solvents in the final product.[13]
-
Effective for removing non-volatile impurities.
Considerations:
-
The compound must have a sufficiently high vapor pressure to sublime at a reasonable temperature and pressure.
-
The sublimation temperature should be below the decomposition temperature of the compound.
-
This technique is most effective for small to medium scale purifications.
Basic Sublimation Protocol:
-
Place the crude this compound in a sublimation apparatus.
-
Apply a vacuum to the system.
-
Gently heat the apparatus. The temperature will depend on the applied pressure and the compound's properties.
-
The purified compound will sublime and deposit as crystals on a cooled surface (cold finger).
-
After the sublimation is complete, allow the apparatus to cool to room temperature before releasing the vacuum to collect the purified product.
III. Experimental Workflows and Diagrams
To provide a clearer understanding of the purification processes, the following diagrams illustrate the decision-making process and experimental workflows.
Caption: Decision workflow for the purification of this compound.
Caption: Step-by-step process for recrystallization.
IV. References
-
LookChem. (n.d.). This compound,3,3'-azobis[1,8,8.... Retrieved from https://www.lookchem.com/Bicyclo-3-2-1-octane-2-4-dione-3-3-azobis-1-8-8-trimethyl-7CI-8CI-/
-
Innovation.world. (n.d.). Purification By Sublimation. Retrieved from [Link]
-
ResearchGate. (n.d.). Keto-enol content in solvents of different polarity. Retrieved from [Link]
-
Google Patents. (n.d.). WO2024156201A1 - Bicyclone compound and preparation method therefor, and preparation method for bicyclo[3.2.1]-3-octane-2,4-dione. Retrieved from
-
MDPI. (2018). Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 144686, Bicyclo(3.2.1)octane-2,4-dione. Retrieved from [Link].
-
ResearchGate. (n.d.). Efficient synthesis of bicyclo[3.2.1]octane-2,4-diones and their incorporation into potent HPPD inhibitors. Retrieved from [Link]
-
ResearchGate. (2017). Improvement of this compound Synthesis. Retrieved from [Link]
-
Promontorio, R. (n.d.). Synthesis of Polysubstituted Oxygenated Bicyclo Compounds. University College London.
-
Chem Help ASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube. [Link]
-
Chemistry For Everyone. (2023, June 27). What Is Sublimation Purification? [Video]. YouTube. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from [Link]
-
University of Toronto Scarborough, Chemistry Online. (n.d.). Sublimation Theory. Retrieved from [Link]
-
Adesis, Inc. (2021, May 27). Sublimation: Isolating the Purest Chemical Compounds. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Retrieved from [Link]
-
Columbia University. (n.d.). Column Chromatography. Retrieved from [Link]
-
ResearchGate. (n.d.). Isolation And Purification Of Substance By Column Chromatography. Retrieved from [Link]
-
Journal of the Nigerian Society of Physical Sciences. (2023). Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods. Retrieved from [Link]
-
CORE. (n.d.). Substituent, Temperature and Solvent Effects on the Keto-Enol EQUILIBRIUM in -Ketoamides: A Nuclear Magnetic Resonance Study. Retrieved from [Link]
-
Arkivoc. (2008). Synthesis and NMR-spectroscopic characterization of diastereomeric bicyclo[4.2.0]octane-2,7-diones. Retrieved from [Link]
-
Master Organic Chemistry. (2022, June 21). Keto-Enol Tautomerism : Key Points. Retrieved from [Link]
Sources
- 1. WO2024156201A1 - Bicyclone compound and preparation method therefor, and preparation method for bicyclo[3.2.1]-3-octane-2,4-dione - Google Patents [patents.google.com]
- 2. Bicyclo[3,2,1]octane-3-one(14252-05-2) 1H NMR [m.chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Purification [chem.rochester.edu]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods – Oriental Journal of Chemistry [orientjchem.org]
- 8. chemicalbook.com [chemicalbook.com]
- 9. aksci.com [aksci.com]
- 10. 74896-14-3 | this compound | Aliphatic Cyclic Hydrocarbons | Ambeed.com [ambeed.com]
- 11. innovation.world [innovation.world]
- 12. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 13. Sublimation: Isolating the Purest Chemical Compounds | Adesis, Inc. [adesisinc.com]
Technical Support Center: Synthesis of Bicyclo[3.2.1]octane-2,4-dione
From the desk of the Senior Application Scientist
Welcome to the technical support center for the synthesis of Bicyclo[3.2.1]octane-2,4-dione. This bicyclic dione is a critical intermediate in the development of novel herbicides and serves as a versatile scaffold in natural product synthesis.[1] However, its construction, often involving intramolecular cyclizations, can be accompanied by the formation of various side products that complicate purification and reduce yields.
This guide is structured as a series of troubleshooting questions and FAQs to directly address the challenges you may encounter in the lab. We will delve into the mechanistic origins of common impurities and provide actionable, field-proven protocols to optimize your synthesis.
Troubleshooting Guide
Q1: My yield of this compound is consistently low, and my crude NMR shows a complex mixture. What are the likely causes when using an intramolecular condensation strategy?
Low yield and a complex product mixture are common frustrations, typically pointing to issues with the key ring-closing step or competing side reactions. The most prevalent strategies for forming the bicyclo[3.2.1]octane core involve an intramolecular aldol or Dieckmann-type condensation.[2][3] The outcome is highly sensitive to reaction conditions.
Primary Causes and Mechanistic Insights:
-
Competing Intermolecular Reactions: If the concentration of your acyclic precursor is too high, intermolecular reactions (e.g., intermolecular aldol or Claisen condensation) can compete with the desired intramolecular cyclization. This leads to oligomeric or polymeric byproducts, which often appear as a baseline "hump" or a series of unresolvable peaks in the NMR spectrum. The intramolecular reaction is kinetically favored at high dilution, as the reactive ends of the same molecule are in closer proximity to each other than to other molecules.[4]
-
Formation of Thermodynamically Unfavorable Rings: While the formation of 5- and 6-membered rings is strongly preferred, alternative deprotonations can theoretically lead to smaller, strained rings (e.g., 3- or 4-membered).[5] These pathways are generally reversible and less favorable, but under certain conditions, they can contribute to a complex mixture.
-
Decomposition/Retro-Reactions: Strong bases and elevated temperatures can cause decomposition of starting materials and products. The retro-aldol or retro-Claisen reaction can cleave the desired product, especially if the equilibrium is unfavorable.[6]
-
Incomplete Reaction: The reaction may not have reached completion, leaving a significant amount of the acyclic precursor. This can be due to an insufficient amount of base, a deactivated catalyst, or inadequate reaction time/temperature.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yields.
Q2: I'm observing unexpected signals in my analytical data that don't match my starting material or desired product. What are the most common side products?
Identifying side products is the first step to eliminating them. Depending on your synthetic route, several common impurities can arise. The table below summarizes the most frequent side products, their origin, and key analytical signatures.
| Side Product | Common Synthetic Origin | Probable Mechanism | Key Analytical Signatures (¹H NMR) |
| Acyclic Precursor | All routes (esp. intramolecular condensations) | Incomplete cyclization due to insufficient base, time, or temperature. | Absence of bicyclic bridgehead proton signals; presence of signals corresponding to the open-chain dione or diester. |
| Diastereomers (Epimers) | Michael-Aldol Annulation | Lack of stereocontrol during the Michael addition or aldol cyclization step. Base-catalyzed epimerization at α-carbons.[7] | Doubling of specific proton signals, particularly those adjacent to newly formed stereocenters. Often difficult to separate by standard chromatography. |
| Dehydrated Aldol Adduct | Intramolecular Aldol | Elimination of water from the β-hydroxy ketone intermediate, often promoted by heat or strong base/acid. | Appearance of vinylic proton signals (typically 5.5-7.0 ppm) and loss of the alcohol (-OH) proton signal. |
| Decarboxylated Product | Routes via β-keto ester intermediates (e.g., Dieckmann) | Spontaneous or heat-induced loss of CO₂ from the β-keto acid intermediate formed after ester hydrolysis.[8][9] | Absence of the ester or carboxylic acid signals. The resulting monoketone will have a significantly simplified spectrum and a lower mass. |
| O-cyclized Product | Routes starting with 1,3-diones | The enolate attacks the electrophile via its oxygen atom instead of the carbon atom, forming a furan or pyran derivative.[2] | Appearance of signals characteristic of a vinyl ether or related heterocycle. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for forming the bicyclo[3.2.1]octane skeleton, and how do side reactions compete?
The most elegant and common method is the intramolecular aldol condensation of a suitable 1,6-diketone precursor (or a related Dieckmann condensation of a diester).[3][10] The reaction proceeds by forming an enolate, which then acts as an internal nucleophile.
Mechanism: Desired Pathway vs. Side Reaction
The key to success is controlling which α-proton is removed to form the enolate. In a precursor like 3-(3-oxobutyl)cyclopentan-1-one, deprotonation at the cyclopentanone ring leads to the desired bicyclo[3.2.1]octane system. However, deprotonation of the terminal methyl group could lead to a competing, but far less stable, bicyclo[2.2.2]octane system, or intermolecular reactions.
Caption: Desired intramolecular vs. competing intermolecular reaction.
Q2: How can I effectively purify this compound from its common impurities?
Purification often requires more than a simple extraction due to the similar polarities of the product and certain side products. Flash column chromatography is the most reliable method.
Protocol: Flash Column Chromatography for Purification
This protocol is a general guideline; optimization may be required based on the specific impurities present in your mixture.
-
Sample Preparation:
-
Dissolve the crude product in a minimal amount of dichloromethane (DCM).
-
Add a small amount of silica gel (approx. 2-3 times the mass of the crude product) to the solution.
-
Concentrate this slurry in vacuo until a dry, free-flowing powder is obtained. This "dry loading" method prevents streaking and improves separation.
-
-
Column Packing:
-
Select a column size appropriate for your sample mass (a good rule of thumb is a 40-100:1 ratio of silica mass to crude product mass).
-
Pack the column using a slurry of silica gel in the initial eluent (e.g., 95:5 Hexane:Ethyl Acetate). Ensure the silica bed is compact and level.
-
-
Elution:
-
Carefully add the dry-loaded sample to the top of the silica bed.
-
Begin elution with a low-polarity solvent system. A gradient elution is typically most effective.
-
Starting Eluent: 95:5 Hexane:Ethyl Acetate. This will elute non-polar impurities and unreacted starting materials.
-
Gradient: Gradually increase the polarity by increasing the percentage of ethyl acetate. For example, move from 95:5 to 90:10, then 85:15, and so on. The desired dione product is moderately polar and should elute at an intermediate polarity.
-
Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) with a suitable stain (e.g., potassium permanganate or ceric ammonium molybdate) as the dione may not be strongly UV-active.
-
-
-
Isolation:
-
Combine the pure fractions as identified by TLC.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
-
Confirm purity by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
References
-
Promontorio, R. Synthesis of Polysubstituted Oxygenated Bicyclo Compounds. UCL Thesis for the degree of Doctor of Philosophy. Available at: [Link]
-
Efficient synthesis of bicyclo[3.2.1]octane-2,4-diones and their incorporation into potent HPPD inhibitors. ResearchGate. Available at: [Link]
-
Arjona, O., et al. The Intramolecular Aldol Condensation Route to Fused Bi- and Tricyclic beta-Lactams. PubMed. Available at: [Link]
-
Synthesis of bicyclo[3.2.1]octane tetracyclic diterpenes. I.R.I.S. Available at: [Link]
-
Li, W., et al. New approach to the preparation of bicyclo octane derivatives via the enantioselective cascade reaction catalyzed by chiral diamine-Ni(OAc)2 complex. Organic & Biomolecular Chemistry. Available at: [Link]
- Process for the preparation of bicyclic diketone salts. Google Patents.
-
Improvement of this compound Synthesis. ResearchGate. Available at: [Link]
- Synthesis method of 3-[4-(methyl sulfonyl)-2-chlorobenzoyl]bicyclo[3.2.1]-2.4-octanedione. Google Patents.
-
Intramolecular Aldol Condensation. Pearson. Available at: [Link]
-
Organocatalytic asymmetric domino Michael-Henry reaction for the synthesis of substituted bicyclo[3.2.1]octan-2-ones. Semantic Scholar. Available at: [Link]
-
Dieckmann Condensation. Chemistry LibreTexts. Available at: [Link]
-
Ketonic decarboxylation. Wikipedia. Available at: [Link]
- Method for producing bicyclic 1,3-diketones. Google Patents.
-
Intramolecular Aldol Reactions. Chemistry LibreTexts. Available at: [Link]
-
Intramolecular Aldol Reactions. Chemistry Steps. Available at: [Link]
-
Intramolecular aldol condensation. Khan Academy. Available at: [Link]
-
Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. Available at: [Link]
- BICYCLONE COMPOUND AND PREPARATION METHOD THEREFOR, AND PREPARATION METHOD FOR BICYCLO[3.2.1]-3-OCTANE-2,4-DIONE. Google Patents.
-
Decarboxylation. Master Organic Chemistry. Available at: [Link]
-
Decarboxylation in Natural Products Biosynthesis. PubMed Central. Available at: [Link]
-
Base catalyzed synthesis of bicyclo[3.2.1]octane scaffolds. ResearchGate. Available at: [Link]
-
Dieckmann Condensation Reaction Mechanism. YouTube. Available at: [Link]
-
Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes. MDPI. Available at: [Link]
-
Decarboxylation Reaction Mechanism. YouTube. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Khan Academy [khanacademy.org]
- 6. researchgate.net [researchgate.net]
- 7. New approach to the preparation of bicyclo octane derivatives via the enantioselective cascade reaction catalyzed by chiral diamine-Ni(OAc)2 complex - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. youtube.com [youtube.com]
- 10. Intramolecular Aldol Condensation | Guided Videos, Practice & Study Materials [pearson.com]
Troubleshooting the regioselectivity of Bicyclo[3.2.1]octane-2,4-dione reactions
Welcome to the technical support center for Bicyclo[3.2.1]octane-2,4-dione. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile bicyclic dione in their synthetic workflows. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the regioselectivity of its reactions, helping you to optimize your experimental outcomes.
Understanding the Core Challenge: Regioselectivity at C2 vs. C4
This compound possesses two enolizable positions: the methylene group at C3, flanked by both carbonyls, making it highly acidic and the primary site of reaction. The key challenge arises when considering the regioselectivity of enolate formation, which can lead to substitution at either the C2 or C4 carbonyl alpha-positions. Controlling the reaction to favor one regioisomer over the other is paramount for successful synthesis. This guide will provide the mechanistic basis and practical protocols to achieve this control.
The regioselectivity is primarily governed by the principles of kinetic versus thermodynamic control of enolate formation.[1][2]
-
Kinetic Control: Favors the formation of the less substituted, more rapidly formed enolate. This typically involves the use of a strong, sterically hindered base at low temperatures.[2]
-
Thermodynamic Control: Favors the formation of the more stable, more substituted enolate. This is typically achieved with a smaller, less hindered base at higher temperatures, allowing for equilibrium to be established.[1][2]
Troubleshooting Guide: Regioselective Reactions
This section addresses common issues encountered during the alkylation and acylation of this compound in a question-and-answer format.
Question 1: I am getting a mixture of C2 and C4 alkylation products. How can I favor substitution at the C2 position?
Answer:
Obtaining a mixture of regioisomers is a common problem when reaction conditions are not optimized for kinetic control. To selectively achieve alkylation at the C2 position, you need to favor the formation of the kinetic enolate. The C2 position is generally less sterically hindered, making its corresponding enolate the kinetic product.
Causality: The use of a strong, bulky, non-nucleophilic base at low temperatures will preferentially abstract a proton from the less sterically encumbered C2 position. The low temperature prevents the equilibration to the more stable thermodynamic enolate.[1][2] Lithium diisopropylamide (LDA) is the base of choice for this transformation.[1]
Troubleshooting Workflow:
Caption: Workflow for achieving C2-selective alkylation.
Detailed Protocol for C2-Selective Alkylation (Kinetic Control):
-
Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Base Addition: Slowly add a freshly prepared solution of Lithium diisopropylamide (LDA) (1.1 eq) in THF to the cooled solution. Stir for 1 hour at -78 °C to ensure complete enolate formation.
-
Electrophile Addition: Add the alkyl halide (1.0-1.2 eq) dropwise to the reaction mixture at -78 °C.
-
Reaction: Allow the reaction to stir at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Work-up: Allow the mixture to warm to room temperature. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel.
| Parameter | Condition for C2-Selectivity (Kinetic) | Rationale |
| Base | Lithium diisopropylamide (LDA) | Strong, sterically hindered base favors deprotonation at the less hindered C2 position. |
| Temperature | -78 °C | Low temperature prevents equilibration to the thermodynamic enolate. |
| Solvent | Tetrahydrofuran (THF) | Aprotic, non-polar solvent stabilizes the kinetic enolate. |
| Electrophile | Alkyl iodide or bromide | Good leaving groups for efficient Sₙ2 reaction with the enolate. |
Question 2: How can I achieve selective acylation at the C4 position?
Answer:
Selective acylation at the C4 position requires conditions that favor the formation of the thermodynamic enolate. The C4 position is generally more sterically hindered, and its corresponding enolate is the more stable thermodynamic product.
Causality: Using a smaller, non-hindered base, such as sodium hydride (NaH) or an alkoxide, at elevated temperatures allows for the reversible formation of both enolates. Over time, the equilibrium will shift to favor the more stable C4-enolate.[1][2]
Troubleshooting Workflow:
Caption: Workflow for achieving C4-selective acylation.
Detailed Protocol for C4-Selective Acylation (Thermodynamic Control):
-
Preparation: To a suspension of sodium hydride (NaH) (1.2 eq, 60% dispersion in mineral oil, washed with hexanes) in anhydrous THF in a flame-dried flask under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise at 0 °C.
-
Enolate Formation: Allow the mixture to warm to room temperature and stir for 1-2 hours, or until hydrogen evolution ceases, indicating complete enolate formation.
-
Electrophile Addition: Add the acyl chloride or anhydride (1.1 eq) dropwise to the reaction mixture.
-
Reaction: Stir the reaction at room temperature or gently heat to reflux, monitoring by TLC until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of NH₄Cl at 0 °C.
-
Work-up: Extract the aqueous layer with an appropriate organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
Purification: Purify the product via column chromatography. For example, the synthesis of 3-(2-chloro-4-methylsulfonylbenzoyl)this compound, an intermediate for the herbicide Benzobicyclon, is an example of such a C-acylation.[3][4]
| Parameter | Condition for C4-Selectivity (Thermodynamic) | Rationale |
| Base | Sodium Hydride (NaH) or Sodium Ethoxide (NaOEt) | Small, non-hindered base allows for equilibration to the more stable enolate. |
| Temperature | Room Temperature to Reflux | Higher temperature provides the energy to overcome the activation barrier to the thermodynamic enolate. |
| Solvent | Tetrahydrofuran (THF) or Ethanol (for alkoxides) | Polar aprotic or protic solvents can be used depending on the base. |
| Acylating Agent | Acyl chloride or anhydride | Reactive electrophiles for C-acylation. |
Frequently Asked Questions (FAQs)
Q1: I am observing a significant amount of O-alkylation as a side product. How can this be minimized?
A: O-alkylation is a common competing reaction with C-alkylation of enolates. The ratio of C- to O-alkylation is influenced by several factors, including the nature of the counter-ion, solvent, and the electrophile. To favor C-alkylation, it is generally advisable to use a less polar solvent like THF or dioxane, which promotes the aggregation of the enolate and shields the oxygen atom. Additionally, using "softer" electrophiles, such as alkyl iodides, can favor attack at the "softer" carbon nucleophile over the "harder" oxygen nucleophile.
Q2: What are the key spectroscopic differences between C2- and C4-substituted this compound isomers?
A: Differentiating between the C2 and C4 isomers can be achieved primarily through ¹H and ¹³C NMR spectroscopy.
-
¹H NMR: The symmetry of the molecule is a key indicator. C2-substitution will likely result in a more complex spectrum due to the loss of symmetry relative to the C4-substituted product. The chemical shifts and coupling patterns of the bridgehead protons and the protons on the bicyclic framework will be distinct for each isomer.
-
¹³C NMR: The chemical shifts of the carbonyl carbons can be informative. The carbonyl group at the site of substitution will experience a change in its electronic environment, leading to a shift in its resonance. For the parent dione, representative ¹³C NMR chemical shifts for the carbonyl carbons are around 207.5 and 210.2 ppm.[2] Substitution at one of these positions will alter its chemical shift.
A detailed 2D NMR analysis (COSY, HSQC, HMBC) is highly recommended for unambiguous structure elucidation.
Q3: Are there any specific challenges in purifying the C2 and C4 isomers?
A: Yes, the separation of regioisomers can be challenging due to their similar polarities. Standard column chromatography on silica gel is the most common method. A careful selection of the eluent system is crucial. Often, a gradient elution with a mixture of non-polar (e.g., hexanes or petroleum ether) and polar (e.g., ethyl acetate or diethyl ether) solvents is required. In difficult cases, preparative HPLC may be necessary to achieve baseline separation.
Q4: Can I use other bases besides LDA and NaH?
A: Yes, other bases can be used, but their choice will significantly impact the regioselectivity. For kinetic control, other lithium amide bases like lithium tetramethylpiperidide (LiTMP) can be even more effective due to their greater steric bulk. For thermodynamic control, potassium tert-butoxide (t-BuOK) or other metal alkoxides can be used. The choice of base should be made based on the desired outcome and the specific substrate and electrophile.
References
- Kinetic vs.
- Thermodynamic vs Kinetic Enolates. (2023, June 26). Organic Chemistry Academy.
- 3-(2-Chloro-4-(methylsulfonyl)benzoyl)bicyclo(3.2.1)octane-2,4-dione. (n.d.). PubChem.
- Piers, E., Britton, R. W., Geraghty, M. B., Keziere, R. J., & Smillie, R. D. (1975). Stereoselective Total Synthesis of Copa and Ylango Sesquiterpenoids: Preparation of (−)-(1S,4S,5R,7R)- and (+)-(1R,4S,5S,7S)-1,7-Dimethyl-4-isopropylbicyclo[3.2.1]octa-6,8-dione. Canadian Journal of Chemistry, 53(19), 2827–2834.
- 3-[2-Chloro-4-(methylsulfonyl)benzoyl]this compound. (n.d.). Chemicalbook.
Sources
Technical Support Center: Optimization of Bicyclo[3.2.1]octane-2,4-dione Alkylation
Welcome to the technical support center for the alkylation of Bicyclo[3.2.1]octane-2,4-dione. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile bicyclic dione. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this reaction and optimize your synthetic outcomes.
Introduction to the Chemistry
The alkylation of this compound is a powerful transformation for introducing molecular complexity. As a β-dicarbonyl compound, the methylene bridge protons (at C3) are acidic and can be removed by a suitable base to form a nucleophilic enolate. This enolate can then react with an electrophile, typically an alkyl halide, in an SN2 reaction to form a new carbon-carbon bond.[1][2] However, the success of this reaction is highly dependent on carefully controlled conditions to avoid common pitfalls such as O-alkylation, poly-alkylation, and other side reactions. The rigid, strained bicyclic framework of this particular dione can also introduce unique stereochemical challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor in achieving successful C-alkylation of this compound?
A1: The choice of base is paramount. The pKa of the α-protons in β-dicarbonyl compounds is typically in the range of 9-11, making them significantly more acidic than those of simple ketones.[2] A base that is strong enough to completely deprotonate the dione to its enolate form is crucial to prevent an equilibrium that could lead to side reactions. However, the base should not be so nucleophilic that it competes with the enolate in reacting with the alkylating agent.
Q2: I am observing a significant amount of O-alkylation. What are the likely causes and how can I fix it?
A2: O-alkylation is a common side reaction where the electrophile attacks the oxygen atom of the enolate instead of the carbon. Several factors can favor O-alkylation:
-
Solvent Choice: Polar, aprotic solvents like DMSO and HMPA can solvate the cation of the enolate salt, leaving a "naked" and highly reactive oxygen anion, which promotes O-alkylation.[3][4] Switching to a less polar, coordinating solvent like THF can favor C-alkylation.[3]
-
Counter-ion: Larger cations like potassium (K+) tend to favor O-alkylation compared to smaller cations like lithium (Li+).[4]
-
Electrophile Hardness: "Harder" electrophiles, such as alkyl sulfates and triflates, are more prone to react at the "harder" oxygen atom of the enolate. "Softer" electrophiles like alkyl iodides are more likely to react at the "softer" carbon atom.
To favor C-alkylation, consider using a lithium-based base in THF with an alkyl iodide as the electrophile.[4]
Q3: My reaction is giving me a mixture of mono- and di-alkylated products. How can I improve the selectivity for mono-alkylation?
A3: The formation of di-alkylated products occurs when the initially formed mono-alkylated product is deprotonated and reacts with another equivalent of the electrophile. To favor mono-alkylation:
-
Stoichiometry: Use only a slight excess (e.g., 1.05-1.1 equivalents) of the alkylating agent.
-
Base Strength and Stoichiometry: Employ a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) in a stoichiometric amount to ensure complete and rapid conversion of the starting material to the enolate. This minimizes the presence of unreacted base that could deprotonate the mono-alkylated product.
-
Temperature: Running the reaction at low temperatures (e.g., -78 °C) can help control the reactivity and improve selectivity.
Q4: What is the expected stereochemical outcome of the alkylation?
A4: Due to the rigid bicyclic structure, the incoming electrophile will likely approach from the less sterically hindered face of the enolate. For the this compound, this is generally the exo face. Therefore, the alkyl group is expected to be predominantly in the exo position. However, the exact stereoselectivity can be influenced by the size of the alkylating agent and the reaction conditions.
Troubleshooting Guide
This section addresses common problems encountered during the alkylation of this compound and provides a logical approach to resolving them.
| Problem | Potential Cause | Recommended Solution |
| Low or no conversion | 1. Inactive or insufficient base. 2. Wet solvent or reagents. 3. Reaction temperature too low. | 1. Use freshly prepared or titrated base. Consider a stronger base like LDA or NaH. 2. Ensure all glassware is oven-dried and solvents are anhydrous. 3. Allow the reaction to warm to room temperature or gently heat after the addition of the alkylating agent. |
| Significant O-alkylation | 1. Highly polar aprotic solvent (e.g., DMSO, DMF). 2. "Hard" electrophile (e.g., alkyl sulfate). 3. Potassium or sodium counter-ion. | 1. Switch to a less polar solvent like THF or diethyl ether.[3] 2. Use a "softer" electrophile like an alkyl iodide or bromide. 3. Use a lithium base such as LDA or n-butyllithium. |
| Di-alkylation or poly-alkylation | 1. Excess alkylating agent. 2. Use of a weaker base that allows for equilibrium. | 1. Use no more than 1.1 equivalents of the alkylating agent. 2. Use a strong base (e.g., LDA) in a stoichiometric amount to ensure complete initial deprotonation. |
| Poor diastereoselectivity | 1. Reaction temperature too high. 2. Steric bulk of the alkylating agent. | 1. Maintain low temperatures (-78 °C) during enolate formation and alkylating agent addition. 2. Be aware that larger alkylating agents may exhibit lower stereoselectivity. |
Experimental Protocols
Protocol 1: General Procedure for C-Alkylation using Sodium Hydride
This protocol is a good starting point for simple primary alkyl halides.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Alkyl halide (e.g., methyl iodide, ethyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Add anhydrous THF to achieve a concentration of approximately 0.1 M.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 eq) portion-wise. Caution: Hydrogen gas is evolved.
-
Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.
-
Cool the resulting enolate solution back to 0 °C.
-
Add the alkyl halide (1.05 eq) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: High-Selectivity C-Alkylation using LDA
This protocol is recommended for preventing poly-alkylation and for use with more sensitive substrates.
Materials:
-
This compound
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Alkyl halide
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Prepare LDA solution: In a flame-dried flask under an inert atmosphere, dissolve diisopropylamine (1.1 eq) in anhydrous THF. Cool to -78 °C (dry ice/acetone bath). Add n-BuLi (1.05 eq) dropwise and stir for 30 minutes at -78 °C.
-
In a separate flame-dried flask, dissolve this compound (1.0 eq) in anhydrous THF.
-
Cool the dione solution to -78 °C.
-
Slowly add the freshly prepared LDA solution to the dione solution via cannula or syringe. Stir for 1 hour at -78 °C to ensure complete enolate formation.
-
Add the alkyl halide (1.05 eq) dropwise to the enolate solution at -78 °C.
-
Stir at -78 °C for 2-4 hours, then allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction at 0 °C with saturated aqueous NH₄Cl.
-
Perform an aqueous workup and purification as described in Protocol 1.
Characterization of Products
Distinguishing between the desired C-alkylated product and the O-alkylated byproduct is crucial. This can be readily achieved using standard spectroscopic techniques.
| Spectroscopic Method | C-Alkylated Product (β-Diketone) | O-Alkylated Product (Enol Ether) |
| ¹H NMR | Absence of the enolic proton. Presence of a new set of signals corresponding to the introduced alkyl group, adjacent to a quaternary carbon. | Presence of a vinyl proton signal. Signals for the new alkyl group will be shifted due to the ether linkage. |
| ¹³C NMR | Two carbonyl signals will be present in the range of 190-215 ppm.[5] | One carbonyl signal and two signals for the C=C double bond of the enol ether. |
| IR Spectroscopy | Strong C=O stretching absorption in the range of 1700-1740 cm⁻¹.[5] | A C=O stretch (if one carbonyl remains) and a C=C stretch around 1600-1680 cm⁻¹. A strong C-O stretch will also be present.[6][7] |
References
-
CHEM 330 Topics Discussed on Oct 2. (n.d.). Retrieved from [Link]
-
8.3 β-dicarbonyl Compounds in Organic Synthesis. (n.d.). KPU Pressbooks. Retrieved from [Link]
-
The γ-Alkylation and γ-Arylation of Dianions of β-Dicarbonyl Compounds. (n.d.). Organic Reactions. Retrieved from [Link]
-
Craig, D. (2004, October 14). O1 Organic Synthesis Lecture 3. Retrieved from [Link]
-
Enolates of β-Dicarbonyl Compounds. (n.d.). Retrieved from [Link]
-
Alkylation of β-dicarbonyl compounds. (n.d.). Retrieved from [Link]
- Rajamannar, T., Palani, N., & Balasubramanian, K. K. (1993). Alkylation of Cyclic 1,3-Diketones.
- Why Do Enolate Anions Favor O-Alkylation Over C-Alkylation in the Gas Phase? The Roles of Resonance and Inductive Effects in the Gas-Phase SN2 Reaction Between the Acetaldehyde Enolate Anion and Methyl Fluoride. (2016). The Journal of Organic Chemistry, 81(8), 3247-3255.
- Why Do Enolate Anions Favor O‑Alkylation over C‑Alkylation in the Gas Phase? The Roles of Resonance and Inductive Effects in. (2016). The Journal of Organic Chemistry, 81(8), 3247-3255.
- Specific Solvent Effects in the Alkylation of Enolate Anions. IV. Kinetic Order of Solvent Participation. (1968). Journal of the American Chemical Society, 90(24), 6823-6825.
-
Organic Chemistry II / CHEM 252 Chapter 19 – Synthesis and Reactions of β-Dicarbonyl Compounds. (n.d.). Retrieved from [Link]
-
Electrophilic Alkylation at Carbon Part 7: Alkylation of 1,3 Dicarbonyl Compounds. (2020, July 9). YouTube. Retrieved from [Link]
-
Chemistry 3 Alkylation of Enolates (1,3-Dicarbonyl compounds and Decarboxylation). (2014, August 1). YouTube. Retrieved from [Link]
- Study the alkylation behavior of 1, 3-dicarbonyl systems with alkyl halides. (2021). Journal of the Indian Chemical Society, 98(10), 100153.
- Indane-1,3-Dione: From Synthetic Strategies to Applic
- Synthesis of Functionalized Bicyclo[3.2.1]octanes and Their Multiple Uses in Organic Chemistry. (2013). Chemical Reviews, 113(5), 3667-3742.
-
Bicyclo[3.2.1]octane, 2,4-dimethoxy-8,8-dimethyl-. (n.d.). NIST WebBook. Retrieved from [Link]
- Bicyclone compound and preparation method therefor, and preparation method for bicyclo[3.2.1]-3-octane-2,4-dione. (2024).
- Promontorio, R. (2016).
- 19.14 Spectroscopy of Aldehydes and Ketones. (n.d.). In Organic Chemistry: A Tenth Edition.
-
12.8: Infrared Spectra of Some Common Functional Groups. (2022, October 30). Chemistry LibreTexts. Retrieved from [Link]
-
IR Spectroscopy of Hydrocarbons. (n.d.). Retrieved from [Link]
-
IR Chart. (n.d.). Retrieved from [Link]
-
IR Absorption Table. (n.d.). Retrieved from [Link]
Sources
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- 5. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
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- 7. IR Absorption Table [webspectra.chem.ucla.edu]
How to prevent decomposition of Bicyclo[3.2.1]octane-2,4-dione during workup
A Guide to Preventing Decomposition During Experimental Workup
Welcome to the technical support center for Bicyclo[3.2.1]octane-2,4-dione. This guide is designed for researchers, synthetic chemists, and drug development professionals who utilize this valuable bicyclic intermediate. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you navigate the unique stability challenges of this molecule and ensure the integrity of your experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: After my reaction, I'm seeing unexpected byproducts and a low yield of my target dione. What is the likely cause?
This is a common issue and almost always points to the decomposition of the this compound scaffold during the workup phase. The primary culprit is a well-known chemical process called a retro-Claisen condensation .[1][2]
The Chemistry Behind the Problem:
This compound is a β-dicarbonyl compound. The protons on the carbon atom situated between the two carbonyl groups (the α-carbon) are unusually acidic, with a pKa value typically in the range of 9-11.[3][4] This is significantly more acidic than the α-protons of a simple ketone (pKa ≈ 19-20).[5]
When exposed to basic conditions during workup (e.g., a sodium hydroxide wash), this acidic proton is easily removed, forming a resonance-stabilized enolate. While this enolate is key for many synthetic transformations, its formation also makes the molecule susceptible to the reverse of its formation reaction. The presence of a base can catalyze the cleavage of the C-C bond, leading to a ring-opening reaction that destroys the bicyclic framework.[2]
Caption: Primary decomposition route for this compound.
Q2: What is the most critical factor to control during the workup to prevent this decomposition?
Without question, the most critical factor is pH control . The stability of the this compound ring system is highly dependent on the pH of the aqueous environment during extraction and washing steps.
-
Avoid Basic Conditions: Even mild bases can initiate the retro-Claisen decomposition pathway. Standard workup procedures involving washes with sodium bicarbonate (NaHCO₃), sodium carbonate (Na₂CO₃), or sodium hydroxide (NaOH) must be avoided. A patent detailing the synthesis of this compound specifically highlights the need to neutralize the reaction mixture to isolate the product, indicating its sensitivity.[6] General purification methods for ketones also caution against using caustic washes due to product instability.[7]
-
Maintain a Mildly Acidic Environment: The ideal pH for workup is in the weakly acidic range. A target of pH 4-6 is recommended for maximum stability.[6] In this range, the compound remains in its neutral, protonated form, and the equilibrium for the retro-Claisen reaction is suppressed.
Q3: Can you provide a reliable, step-by-step protocol for a non-destructive aqueous workup?
Certainly. The following protocol is designed to neutralize the reaction mixture and extract the product while minimizing the risk of decomposition.
Caption: A workflow designed to maximize yield and purity.
Detailed Protocol Steps:
-
Temperature Control: Before quenching, cool the reaction vessel in an ice bath to 0-5 °C. This reduces the rate of any potential decomposition reactions.
-
Acidic Quench: Slowly add the reaction mixture to a separate flask containing a cold, dilute acidic solution. Saturated aqueous ammonium chloride (NH₄Cl) is an excellent choice as it is a weakly acidic buffer. Alternatively, cold 1M hydrochloric acid (HCl) can be used.
-
Verify pH: After quenching, check the pH of the aqueous layer using pH paper or a calibrated pH meter. If necessary, add more dilute acid dropwise until the pH is stable within the 4-6 range.[6] This step is critical.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane (DCM), performing the extraction three times for optimal recovery.
-
Brine Wash: Combine the organic layers and wash once with saturated aqueous sodium chloride (brine). This helps to remove dissolved water and any remaining inorganic salts.
-
Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Solvent Removal: Filter off the drying agent and concentrate the solution using a rotary evaporator. Crucially, keep the water bath temperature below 40 °C to prevent any thermal decomposition.
Troubleshooting Summary Table
| Symptom / Problem | Probable Cause | Recommended Solution | Reagents to AVOID |
| Low Yield, Multiple Spots on TLC | Base-catalyzed decomposition (retro-Claisen). | Control workup pH to 4-6 using a mild acid quench (e.g., NH₄Cl).[6] | NaOH, KOH, Na₂CO₃, NaHCO₃ |
| Product Loss During Chromatography | Interaction with silica gel. | Deactivate silica with 1% triethylamine in the eluent or use an alternative stationary phase like neutral alumina. | Standard, acidic silica gel if tailing is observed. |
| Slow Degradation Upon Storage | Air, moisture, or light sensitivity. | Store in a tightly sealed container under an inert atmosphere (N₂ or Ar) in a cool, dark, and dry place.[8][9] | Strong oxidizing agents. |
Q4: I'm seeing significant tailing and some product loss during silica gel column chromatography. What's happening?
This is likely due to an interaction between your compound and the silica gel. The surface of standard silica gel is weakly acidic due to the presence of silanol (Si-OH) groups. The acidic α-protons of your β-dicarbonyl can interact with these sites, leading to strong adsorption, band broadening (tailing), and in some cases, decomposition directly on the column.
Solutions:
-
Deactivate the Silica: Before preparing your column, slurry the silica gel in your chosen eluent system containing a small amount of a volatile base, typically 0.5-1% triethylamine (Et₃N). This neutralizes the acidic sites on the silica surface, allowing for cleaner elution of your compound.
-
Use a Different Stationary Phase: If deactivation is insufficient, consider using a less acidic support. Neutral alumina can be a good alternative for purifying sensitive ketones.
-
Run the Column Cold: If possible, running the chromatography in a cold room or with a jacketed column can help minimize on-column decomposition.
Q5: How should I store the purified this compound to ensure its long-term stability?
Proper storage is essential. According to safety and handling data, the compound is stable under recommended conditions.[8] For optimal long-term stability, follow these guidelines:
-
Container: Store in a tightly-closed, well-sealed container to prevent exposure to air and moisture.[9]
-
Atmosphere: For maximum shelf-life, consider flushing the container with an inert gas like nitrogen or argon before sealing.
-
Environment: Store the container in a cool, dry, and well-ventilated area. A refrigerator is ideal. Keep it away from sources of ignition and incompatible materials, particularly strong oxidizing agents.[8]
By carefully controlling the pH during workup and following these handling and purification guidelines, you can successfully prevent the decomposition of this compound and ensure the reliability of your experimental results.
References
-
Professor Dave Explains. (2018). Reactions of Beta-Dicarbonyl Compounds. YouTube. Available at: [Link]
- Sharp, S. P., & Steitz, A., Jr. (1958). Method for purification of ketones. U.S. Patent No. 2,826,537. Washington, DC: U.S. Patent and Trademark Office.
-
Sutter, M., et al. (2018). Bicyclo[3.2.0]carbocyclic Molecules and Redox Biotransformations: The Evolution of Closed-Loop Artificial Linear Biocatalytic Cascades and Related Redox-Neutral Systems. Molecules, 23(12), 3122. Available at: [Link]
-
Capozzi, M. A. M., et al. (2021). Organocatalyst Design for the Stereoselective Annulation towards Bicyclic Diketones and Analogues. Molecules, 26(11), 3321. Available at: [Link]
- Müller, K., et al. (2005). Process for the preparation of bicyclic diketone salts. U.S. Patent No. 6,911,547. Washington, DC: U.S. Patent and Trademark Office.
-
Haque, M. R., & Bora, P. P. (2019). A Theoretical Study of Cyclooctene Isomers by Density Functional Theory. Atlantis Press. Available at: [Link]
-
Pearson. Beta-Dicarbonyl Synthesis Pathway. Available at: [Link]
-
Al-Tel, T. H., et al. (2016). Base catalyzed synthesis of bicyclo[3.2.1]octane scaffolds. Tetrahedron Letters, 57(4), 450-453. Available at: [Link]
-
KPU Pressbooks. 8.3 β-dicarbonyl Compounds in Organic Synthesis. Available at: [Link]
-
Kukovinets, O. S., et al. (2004). Oxidation of bicyclic monoterpene ketones with Caro's acid. Chemistry of Natural Compounds, 40(4), 350-353. Available at: [Link]
-
jOeCHEM. (2020). The Retro Claisen Condensation. YouTube. Available at: [Link]
-
S-Love, I., et al. (2022). Indane-1,3-Dione: From Synthetic Strategies to Applications. Molecules, 27(19), 6524. Available at: [Link]
-
LibreTexts Chemistry. Enolates of β-Dicarbonyl Compounds. Available at: [Link]
-
Ishihara, K., et al. (2012). Domino Michael Addition–Claisen Condensation Accompanied with Isomerization of Silyl Enol Ethers. Chemical and Pharmaceutical Bulletin, 60(9), 1167-1171. Available at: [Link]
-
Phan, H. D., et al. (2021). Three-Component 1,2-Dioxygenation of 1,3-Dienes Using Carboxylic Acids and TEMPO. The Journal of Organic Chemistry, 86(2), 1635-1647. Available at: [Link]
-
Ponthieux, S., et al. (2021). Recent Advances in the Retro-Claisen Reaction and Its Synthetic Applications. Molecules, 26(16), 4933. Available at: [Link]
-
V. P. & R. P. T. P. Science College. Chemistry of β-Dicarbonyl Compounds. Available at: [Link]
-
Ashenhurst, J. (2022). Decarboxylation. Master Organic Chemistry. Available at: [Link]
Sources
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- 5. m.youtube.com [m.youtube.com]
- 6. US6911547B1 - Process for the preparation of bicyclic diketone salts - Google Patents [patents.google.com]
- 7. US2826537A - Method for purification of ketones - Google Patents [patents.google.com]
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- 9. chemicalbook.com [chemicalbook.com]
Technical Support Center: Scaling Up the Robinson Annulation for Bicyclo[3.2.1]octane-2,4-dione Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of Bicyclo[3.2.1]octane-2,4-dione. This resource is designed for researchers, chemists, and drug development professionals who are transitioning this classic and powerful ring-forming reaction from benchtop to pilot scale. The Robinson annulation, a tandem Michael addition and intramolecular aldol condensation, is a cornerstone of cyclic compound synthesis.[1][2][3][4][5] However, scaling this process introduces challenges related to reaction kinetics, thermodynamics, mass transfer, and heat management that can significantly impact yield and purity.
This guide provides in-depth, experience-driven answers to common issues encountered during the scale-up process, ensuring a robust and reproducible synthesis.
Frequently Asked Questions & Troubleshooting Guide
Category 1: Reaction Yield and Efficiency
Question: My overall yield dropped from ~80% at the 10-gram scale to less than 50% on the 1-kilogram scale. What are the primary factors to investigate?
Answer: A significant drop in yield upon scale-up is a common issue, often rooted in physical and chemical parameters that do not scale linearly. Here’s a breakdown of the likely causes and troubleshooting steps:
-
Heat Transfer and Temperature Control:
-
Causality: Large reaction volumes have a lower surface-area-to-volume ratio, making heat dissipation less efficient. The Robinson annulation is often exothermic, and localized hotspots can accelerate side reactions, such as polymerization of the Michael acceptor (e.g., methyl vinyl ketone, MVK) or undesired aldol condensations.
-
Troubleshooting:
-
Reactor Choice: Utilize a jacketed glass or stainless steel reactor connected to a recirculating chiller/heater to maintain precise temperature control.
-
Addition Rate: Implement a slow, controlled addition of the Michael acceptor via a syringe pump or addition funnel. This keeps the instantaneous concentration of the highly reactive enone low, minimizing polymerization and allowing the heat generated to dissipate effectively.[1]
-
Internal Monitoring: Use a calibrated temperature probe placed directly in the reaction mixture to monitor the internal temperature, rather than relying solely on the jacket temperature.
-
-
-
Mixing and Mass Transfer:
-
Causality: Inadequate mixing can lead to localized areas of high reagent concentration and temperature gradients, promoting side product formation. For the reaction to proceed efficiently, the enolate must be homogeneously dispersed to react with the Michael acceptor.
-
Troubleshooting:
-
Impeller Design: Ensure the reactor is equipped with an appropriate overhead stirrer and impeller (e.g., anchor or pitched-blade turbine) to ensure thorough mixing of the entire reaction volume.
-
Stirring Speed: Experimentally determine the optimal stirring speed (RPM). Too slow, and mixing is inefficient; too fast, and you risk splashing or creating a vortex that can hinder mixing.
-
-
-
Stoichiometry and Base Addition:
-
Causality: The catalytic or stoichiometric base is critical for enolate formation. On a large scale, the method and rate of base addition can dramatically affect the reaction outcome.
-
Troubleshooting:
-
Re-evaluate Base Equivalents: While catalytic base may work on a small scale, a full equivalent might be necessary on a larger scale to drive the reaction to completion, especially if acidic impurities are present in the starting materials or solvent.[5]
-
Controlled Addition: If using a strong base, consider adding it portion-wise or via slow addition to control the exotherm and the concentration of the reactive enolate.
-
-
dot
Caption: Troubleshooting workflow for low yield issues.
Category 2: Purity and Side Product Formation
Question: My scaled-up reaction produces a significant amount of a viscous, insoluble polymer, making work-up and purification extremely difficult. How can this be prevented?
Answer: Polymer formation is a classic problem when using reactive Michael acceptors like MVK. This occurs when the enone undergoes base-catalyzed self-polymerization instead of reacting with your desired enolate.
-
Causality: The rate of MVK polymerization is highly dependent on its concentration and the temperature. High local concentrations, often due to poor mixing or rapid addition, are the primary cause.
-
Mitigation Strategies:
-
In Situ Generation of MVK: A highly effective strategy is to use a precursor that generates MVK in situ. Mannich bases, such as 4-(diethylamino)-2-butanone hydrochloride, are excellent MVK equivalents.[1][3] Upon heating in the presence of a mild base, they undergo elimination to slowly release MVK at a controlled rate, keeping its steady-state concentration very low and favoring the desired Michael addition over polymerization.
-
Strict Temperature Control: Keep the reaction temperature as low as reasonably possible to slow the rate of polymerization. Even a few degrees can make a substantial difference.
-
Solvent Choice: Ensure the solvent can adequately solubilize all reactants and intermediates. A more dilute reaction mixture can sometimes disfavor the bimolecular polymerization process.
-
Question: I am observing multiple spots on my TLC plate post-reaction, suggesting the formation of isomeric byproducts. What are these, and how can I improve selectivity?
Answer: The formation of isomeric products in the synthesis of this compound often arises from the intramolecular aldol condensation step. Depending on which enolate attacks which carbonyl, different ring systems can form. For example, starting with 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione, cyclization can lead to the desired bridged [3.2.1] bicyclooctane system or the fused perhydroindan system.[6]
-
Causality: The selectivity of the intramolecular aldol cyclization is highly dependent on the catalyst and reaction conditions (solvent, temperature).
-
Kinetic vs. Thermodynamic Control: One isomer may form faster (kinetic product), while the other is more stable (thermodynamic product). Your reaction conditions dictate which pathway is favored.
-
-
Improving Selectivity:
-
Catalyst Choice: The choice of base/catalyst is critical. For instance, piperidinium acetate in water is known to favor the formation of the bridged [3.2.1]bicyclooctane ketol, while pyrrolidinium acetate in an anhydrous solvent can favor the perhydroindan isomer.[6]
-
Solvent and Temperature: Systematically screen different solvents and temperatures. Protic solvents can facilitate proton transfer and may favor different transition states compared to aprotic solvents.
-
Controlled Dehydration: The final dehydration step to the enone can also be a point of isomerization. Ensure this step is conducted under conditions that do not promote rearrangement of the carbon skeleton.
-
Category 3: Process and Purification
Question: Column chromatography is not a viable option for purifying kilograms of my product. What are some scalable purification strategies for this compound?
Answer: Moving away from chromatography is essential for large-scale synthesis. This compound, being a crystalline solid in many cases, is an excellent candidate for physical purification methods.
-
Scalable Purification Methods:
-
Recrystallization: This should be your primary method.
-
Solvent Screening: Perform small-scale solubility tests to find a suitable single or binary solvent system. Ideal solvents will dissolve the crude product at elevated temperatures and allow it to crystallize in high purity upon cooling, while leaving impurities in the mother liquor. Common solvents to screen include ethyl acetate, hexane/ethyl acetate mixtures, isopropanol, and toluene.
-
Procedure: Dissolve the crude material in a minimal amount of hot solvent, filter hot to remove insoluble impurities (like the polymer), and allow the filtrate to cool slowly to form well-defined crystals.
-
-
Acid-Base Extraction: The 1,3-dione moiety of your product is acidic and can be deprotonated by a suitable base (e.g., aqueous NaOH or K2CO3) to form a water-soluble salt.[7]
-
Procedure: Dissolve the crude product in an organic solvent (e.g., toluene or ethyl acetate) and extract with an aqueous base. The organic layer will retain non-acidic impurities. The aqueous layer, containing the salt of your product, can then be washed with a fresh organic solvent to remove further impurities. Finally, carefully acidify the aqueous layer (e.g., with HCl) to precipitate the pure dione, which can be collected by filtration.
-
-
Distillation: If the product is thermally stable and has a sufficiently low boiling point, vacuum distillation can be an option, though it is less common for this specific dione.
-
Protocols and Data
Table 1: Comparison of Lab-Scale vs. Scaled-Up Parameters
| Parameter | Lab-Scale (e.g., 10 g Product) | Pilot-Scale (e.g., 1 kg Product) | Rationale for Change |
| Starting Ketone | 2-Methylcyclopentane-1,3-dione | 2-Methylcyclopentane-1,3-dione | Direct scale-up |
| Michael Acceptor | Methyl Vinyl Ketone (MVK) | 4-(Diethylamino)-2-butanone HCl | Mitigates polymerization by in situ generation of MVK. |
| Solvent | Ethanol or Toluene | Toluene or a higher-boiling solvent | Higher boiling point allows for better temperature control and energy input. |
| Solvent Volume | ~100-200 mL | ~10-20 L | Maintain appropriate concentration; may need to be more dilute to aid mixing. |
| Base | Catalytic (e.g., Triton B) | Stoichiometric (e.g., NaOEt) | Ensures reaction goes to completion and overcomes potential impurities. |
| Temperature | Room Temp to 50 °C | 60-80 °C (controlled) | Higher temp needed for in situ MVK generation; requires precise control. |
| Addition Time | 10-15 minutes (bolus) | 2-4 hours (pumped) | Critical for controlling exotherm and minimizing side reactions. |
| Work-up | Liquid-liquid extraction | Acid-base extraction / filtration | More efficient for large volumes. |
| Purification | Silica Gel Chromatography | Recrystallization | Scalable, cost-effective, and efficient for crystalline products. |
Step-by-Step Protocol: Scaled-Up Synthesis
Disclaimer: This protocol is a representative example and must be optimized for your specific equipment and safety procedures.
-
Reactor Setup: Charge a 20 L jacketed glass reactor equipped with an overhead stirrer, condenser, nitrogen inlet, and temperature probe with 2-methylcyclopentane-1,3-dione (e.g., 1.26 kg, 10 mol) and toluene (10 L).
-
Inert Atmosphere: Purge the reactor with nitrogen and begin stirring to form a slurry.
-
Base Addition: Add sodium ethoxide (e.g., 0.75 kg, 11 mol) portion-wise, ensuring the internal temperature does not exceed 30 °C.
-
Controlled Reagent Addition: In a separate vessel, prepare a solution of 4-(diethylamino)-2-butanone hydrochloride (e.g., 1.98 kg, 11 mol) in water (2 L). Add this solution to the reactor via an addition pump over 3-4 hours.
-
Reaction: Once the addition is complete, heat the reactor jacket to 80-85 °C and maintain the internal temperature at ~80 °C. Monitor the reaction by HPLC or TLC until the starting dione is consumed (typically 4-6 hours).
-
Cool Down: Cool the reaction mixture to room temperature.
-
Work-up (Acid-Base Extraction):
-
Add 5 L of water and stir. Transfer the mixture to a separatory funnel.
-
Separate the layers. Extract the aqueous layer with toluene (2 x 2 L).
-
Combine the organic layers and extract with 1 M NaOH (3 x 3 L).
-
Cool the combined basic aqueous layers in an ice bath and slowly acidify with concentrated HCl to pH ~2.
-
-
Isolation: The product will precipitate as a solid. Collect the solid by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum to yield crude this compound.
Visualized Reaction Mechanism
The Robinson annulation proceeds in two distinct, sequential phases: a Michael addition followed by an intramolecular aldol condensation.
dot
Caption: The two-phase mechanism of the Robinson Annulation.
References
- Kanger, T., et al. (2005). Synthesis and Derivatization of Bis-nor Wieland–Miescher Ketone. Synthesis, 2005(18), 3147–3151.
- Promontorio, R. (2018). Synthesis of Polysubstituted Oxygenated Bicyclo Compounds. UCL Thesis for the degree of Doctor of Philosophy.
- ResearchGate. (n.d.). Efficient synthesis of bicyclo[3.2.1]octane-2,4-diones and their incorporation into potent HPPD inhibitors. Request PDF.
- Organic Chemistry Portal. (n.d.).
- Hajos, Z. G., & Parrish, D. R. (1974). Synthesis and conversion of 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione to the isomeric racemic ketols of the [3.2.1]bicyclooctane and of the perhydroindan series. The Journal of Organic Chemistry, 39(12), 1612–1615.
- Honda, S., Inomata, K., & Endo, Y. (2015).
- Master Organic Chemistry. (2018).
- Mechanistic study on the asymmetric synthesis of the Wieland-Miescher ketone and analogs. (n.d.). [No Source Provided].
- Google Patents. (n.d.).
- Total Synthesis. (n.d.).
- Chemistry Notes. (2022).
- Chemistry LibreTexts. (2025). 23.
Sources
- 1. Robinson Annulation [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. chemistnotes.com [chemistnotes.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. US6911547B1 - Process for the preparation of bicyclic diketone salts - Google Patents [patents.google.com]
Technical Support Center: Method Refinement for Stereoselective Reduction of Bicyclo[3.2.1]octane-2,4-dione
Welcome to the technical support center for the stereoselective reduction of Bicyclo[3.2.1]octane-2,4-dione. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and address common challenges encountered during this critical synthetic transformation. The methodologies and advice provided herein are grounded in established chemical principles and practical laboratory experience to ensure robust and reproducible outcomes.
Introduction: The Challenge of Selectivity
This compound presents a unique stereochemical challenge due to its bridged, conformationally restricted structure and the presence of two prochiral carbonyl groups. Achieving high diastereoselectivity and/or enantioselectivity in the reduction to the corresponding hydroxy-ketone or diol is paramount for the synthesis of complex target molecules, including various natural products and pharmaceutical intermediates. This guide will navigate the common pitfalls and provide actionable solutions for refining your reduction protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address specific issues that you may encounter during your experiments in a question-and-answer format.
Question 1: My reduction with sodium borohydride (NaBH₄) is giving a mixture of diastereomers with poor selectivity. How can I improve this?
Answer: This is a very common issue. Sodium borohydride is a relatively small and unhindered hydride source, and its reductions are often governed by Felkin-Anh-type models, but the facial selectivity on a bicyclic system like this can be poor. Several factors can be adjusted to enhance diastereoselectivity:
-
Steric Hindrance of the Reagent: Employing a bulkier hydride source can significantly improve selectivity by favoring hydride attack from the less sterically hindered face of the ketone. Consider using reagents like Lithium tri-sec-butylborohydride (L-Selectride®) or Potassium tri-sec-butylborohydride (K-Selectride®). The increased steric bulk of these reagents often leads to a dramatic improvement in the diastereomeric ratio.
-
Chelation Control: The presence of a nearby hydroxyl group (once the first ketone is reduced) can direct the reduction of the second ketone. To exploit this, you can use reducing agents known to participate in chelation-controlled reductions. While less common for simple borohydrides, this is a key principle in other systems. For your initial reduction, this is less of a factor, but it's critical if you are proceeding to the diol.
-
Temperature: Lowering the reaction temperature is a fundamental strategy for improving selectivity in many chemical reactions. Perfo[1][2][3]rming the reduction at -78 °C (dry ice/acetone bath) instead of room temperature or 0 °C can slow down the reaction rate and amplify the energetic differences between the transition states leading to the different diastereomers, thus favoring the formation of the thermodynamically more stable product.
-
[1][2][3]Solvent Effects: The choice of solvent can influence the reactivity of the borohydride and the conformation of the substrate. Protic solvents like methanol or ethanol are typically used with NaBH₄. However, switching to a less polar, aprotic solvent like tetrahydrofuran (THF) in conjunction with a more soluble borohydride salt or a different reducing agent might alter the selectivity profile.
[4] Question 2: I am observing over-reduction to the diol, but I want to isolate the mono-reduced hydroxy-ketone. What can I do?
Answer: Isolating the mono-reduction product requires careful control over the reaction stoichiometry and conditions.
-
Stoichiometry of the Reducing Agent: The most straightforward approach is to use a sub-stoichiometric amount of the reducing agent. Start with 0.5 to 0.6 equivalents of NaBH₄ relative to the diketone. This will statistically favor the mono-reduction. However, this will also leave you with unreacted starting material, which will need to be separated.
-
Inverse Addition: Instead of adding the reducing agent to the ketone solution, try adding the ketone solution slowly to a solution of the reducing agent (inverse addition). This maintains a low concentration of the ketone relative to the hydride, which can sometimes favor mono-reduction.
-
Choice of Reducing Agent: Some reducing agents are inherently less reactive and can provide better control. Sodium triacetoxyborohydride (STAB) is a milder reducing agent than NaBH₄ and is often used for the selective reduction of aldehydes in the presence of ketones. While it might be slow for this particular ketone, its reduced reactivity could be advantageous.
Question 3: My catalytic asymmetric reduction is yielding low enantiomeric excess (ee). How can I optimize this?
Answer: Low enantiomeric excess in a catalytic asymmetric reduction points to issues with the catalyst, substrate, or reaction conditions.
-
Catalyst Selection: The choice of catalyst is paramount. For ketone reductions, popular choices include Corey-Bakshi-Shibata (CBS) catalysts (oxazaborolidines) and transition metal catalysts with chiral ligands (e.g., Ru-BINAP). The s[5][6][7]tructure of your bicyclic dione may require a specific catalyst that provides the right steric and electronic environment for high enantioselectivity. It may be necessary to screen a variety of catalysts.
-
Temperature Effects: The relationship between temperature and enantioselectivity can be complex. While[8][9] lower temperatures often improve ee, this is not always the case. Some catalytic systems exhibit an "inversion temperature" where the selectivity changes. It is often beneficial to screen a range of temperatures (e.g., -20 °C, 0 °C, and room temperature) to find the optimum for your specific system.
-
[1][2][3]Non-Catalytic Background Reaction: A significant issue, particularly with borane reductions using CBS catalysts, is the non-catalyzed reduction by the borane source itself. This [1][2]background reaction is non-selective and will erode the overall enantiomeric excess. To mitigate this, ensure slow addition of the borane source to the mixture of the ketone and catalyst. This keeps the concentration of free borane low.
-
Solvent and Additives: The solvent can play a crucial role in the catalyst's performance. Aprot[4][10]ic solvents like THF or toluene are common. Additives can also have a profound effect. For instance, in some CBS reductions, the addition of a small amount of a Lewis acid can enhance selectivity.
[10] Question 4: I am having difficulty with the work-up and purification. The product seems to be water-soluble, or I am getting emulsions.
Answer: Work-up and purification of polar, functionalized molecules can be challenging.
-
Quenching: Be cautious during the quenching step. If you are using a strong hydride reagent like L-Selectride®, the quenching process can be vigorous. Add the quenching agent (e.g., water, methanol, or a saturated aqueous solution of ammonium chloride) slowly at a low temperature.
-
Extraction: If your product has significant water solubility, you may need to perform multiple extractions with a suitable organic solvent. Using a more polar extraction solvent like ethyl acetate or even a mixture of dichloromethane and isopropanol can be effective. Brine washes can help to break up emulsions and reduce the amount of water in the organic layer.
-
Purification: Column chromatography on silica gel is the most common purification method. A gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), will likely be necessary to separate the starting material, the desired product, and any over-reduced byproducts. Thin-layer chromatography (TLC) should be used to develop an appropriate solvent system before attempting a large-scale column.
Experimental Protocols
Here are detailed, step-by-step methodologies for key experiments.
Protocol 1: Diastereoselective Reduction with L-Selectride®
This protocol aims to achieve high diastereoselectivity by using a sterically hindered reducing agent.
Materials:
-
This compound
-
L-Selectride® (1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 eq).
-
Dissolution: Dissolve the dione in anhydrous THF (approximately 0.1 M concentration).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Reducing Agent: Slowly add L-Selectride® (1.1 eq) dropwise via a syringe, ensuring the internal temperature does not rise above -70 °C.
-
Reaction Monitoring: Stir the reaction at -78 °C. Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexanes:ethyl acetate solvent system). The reaction is typically complete within 1-3 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at -78 °C.
-
Warm-up and Extraction: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and add ethyl acetate. Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Catalytic Asymmetric Reduction using a CBS Catalyst
This protocol is designed to achieve an enantioselective reduction of one of the ketone moieties.
Materials:
-
This compound
-
(R)- or (S)-2-Methyl-CBS-oxazaborolidine (1.0 M solution in toluene)
-
Borane-dimethyl sulfide complex (BH₃·SMe₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Hydrochloric acid (1 M aqueous solution)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add the CBS catalyst (0.1 eq).
-
Addition of Substrate: Add a solution of this compound (1.0 eq) in anhydrous THF.
-
Cooling: Cool the mixture to the desired temperature (e.g., 0 °C or -20 °C).
-
Slow Addition of Borane: Slowly add the borane-dimethyl sulfide complex (0.6 eq) dropwise over a period of 30-60 minutes using a syringe pump. This slow addition is crucial to minimize the non-catalyzed background reaction.
-
[1][2]Reaction Monitoring: Stir the reaction at the chosen temperature and monitor its progress by TLC.
-
Quenching: Once the reaction is complete, quench it by the slow addition of methanol at the reaction temperature.
-
Work-up: Allow the mixture to warm to room temperature. Add 1 M HCl and stir for 30 minutes.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 times). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purification: Purify the product by flash column chromatography. The enantiomeric excess can be determined by chiral HPLC or by derivatization with a chiral agent followed by NMR analysis.
Data Presentation
Table 1: Comparison of Reducing Agents for Diastereoselectivity
| Reducing Agent | Temperature (°C) | Solvent | Diastereomeric Ratio (endo:exo-OH at C2) |
| NaBH₄ | 25 | Methanol | ~ 3:1 |
| NaBH₄ | -78 | Methanol | ~ 6:1 |
| L-Selectride® | -78 | THF | > 95:5 |
| K-Selectride® | -78 | THF | > 95:5 |
Note: The endo/exo nomenclature refers to the stereochemistry of the newly formed hydroxyl group relative to the bicyclic ring system. These are representative values and may vary based on specific reaction conditions.
Visualizations
Troubleshooting Workflow for Low Diastereoselectivity
Caption: A decision tree for troubleshooting poor diastereoselectivity.
Key Steps in Catalytic Asymmetric Reduction
Caption: Workflow for enantioselective ketone reduction.
References
-
Effect of Temperature on the Enantioselectivity in the Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketones. Noncatalytic Borane Reduction, a Nonneglectable Factor in the Reduction System. The Journal of Organic Chemistry.[Link]
-
Effect of temperature on the enantioselectivity in the oxazaborolidine-catalyzed asymmetric reduction of ketones. Noncatalytic borane reduction, a nonneglectable factor in the reduction system. PubMed.[Link]
-
An improved stereoselective reduction of a bicyclic diketone by Saccharomyces cerevisiae combining process optimization and strain engineering. PubMed.[Link]
-
Effects of Temperature on Stereochemistry of Enzymatic Reactions. ResearchGate.[Link]
-
Chemical reaction hazards associated with the use of sodium borohydride. IChemE.[Link]
-
Effect of Temperature on the Enantioselectivity in the Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketones. Noncatalytic Borane Reduction, a Nonneglectable Factor in the Reduction System. ResearchGate.[Link]
-
Diastereoselective Transfer Hydrogenation of Cyclic and Bicyclic Ketones over Selected Metal Oxides as Catalysts. PMC - NIH.[Link]
-
Exploring the Temperature Effect on Enantioselectivity of a Baeyer‐Villiger Biooxidation by the 2,5‐DKCMO Module: The SLM Approach. PubMed Central.[Link]
-
Engineering Cofactor Preference of Ketone Reducing Biocatalysts: A Mutagenesis Study on a γ-Diketone Reductase from the Yeast Saccharomyces cerevisiae Serving as an Example. MDPI.[Link]
-
Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. MDPI.[Link]
-
Enantioselective Reduction of Ketones. University of Liverpool.[Link]
-
Novel Chiral Switching Ligands for Enantioselective Asymmetric Reductions of Prochiral Ketones. PMC - NIH.[Link]
-
Enantioselective reduction of ketones. Wikipedia.[Link]
-
Recent development and improvement for boron hydride-based catalytic asymmetric reduction of unsymmetrical ketones. Chemical Society Reviews (RSC Publishing).[Link]
-
(PDF) Diastereoselective Transfer Hydrogenation of Cyclic and Bicyclic Ketones over Selected Metal Oxides as Catalysts. ResearchGate.[Link]
-
sodium borohydride reduction: Topics. Science.gov.[Link]
-
Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry.[Link]
-
Progress in Asymmetric Catalytic Reduction of Diketones. ResearchGate.[Link]
-
Is sodium borohydride dangerous to be used in a lab? Quora.[Link]
-
CBS Reduction, Enantioselective Catalysis. Organic Chemistry, Reaction Mechanism.[Link]
-
Selective Reductions. VIII. The Stereochemistry of Reduction of Cyclic and Bicyclic Ketones by the Alkoxy-Substituted Lithium Aluminum Hydrides. Journal of the American Chemical Society.[Link]
-
Controlling Enantioselectivity and Diastereoselectivity in Radical Cascade Cyclization for Construction of Bicyclic Structures. PMC - NIH.[Link]
-
Solvent-Assisted Ketone Reduction by a Homogeneous Mn Catalyst. ACS Publications.[Link]
-
Stereoselective Reduction of Steroidal 4-Ene-3-ketones in the Presence of Biomass-Derived Ionic Liquids Leading to Biologically Important 5β-Steroids. PubMed Central.[Link]
-
Why some esters can be reduced by sodium borohydride? ResearchGate.[Link]
-
New Methodology for the Asymmetric Reduction of Ketones. ResearchGate.[Link]
-
Synthesis and stereoselective reduction of (±)-, (+)- and (–)-6-substituted-6-azabicyclo[3.2.1]octan-3-one. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).[Link]
-
Efficient synthesis of bicyclo[3.2.1]octane-2,4-diones and their incorporation into potent HPPD inhibitors. ResearchGate.[Link]
-
Stereoselective Reduction of Prochiral Ketones by Plant and Microbial Biocatalysts. NIH.[Link]
-
An Especially Convenient Stereoselective Reduction of β-Hydroxy Ketones to Anti 1,3 Diols Using Samarium Diiodide. The Journal of Organic Chemistry.[Link]
- Dioxa-bicyclo[3.2.1]octane-2,3,4-triol derivatives.
-
Convergent Total Synthesis of Principinol D, a Rearranged Kaurane Diterpenoid. PMC.[Link]
-
Ketone Reduction. Wordpress.[Link]
-
Methodologies of Bicyclo[2.2.2]octane Compounds... eScholarship.[Link]
-
Synthesis of Polysubstituted Oxygenated Bicyclo Compounds. UCL Thesis.[Link]
-
Base catalyzed synthesis of bicyclo[3.2.1]octane scaffolds. ResearchGate.[Link]
-
The Stereoselective Reductions of Ketones to the Most Thermodynamically Stable Alcohols Using Lithium and Hydrated Salts of Common Transition Metals. The Journal of Organic Chemistry.[Link]
-
The Stereoselective Reductions of Ketones to the Most Thermodynamically Stable Alcohols Using Lithium and Hydrated Salts of Common Transition Metals. Organic Chemistry Portal.[Link]
-
bicyclo[3.2.1]octan-3-one. Organic Syntheses Procedure.[Link]
-
Efficient and Stereoselective Synthesis of bicyclo[3.2.1]octan-8-ones: Synthesis and Palladium-Catalyzed Isomerization of Functionalized 2-vinyl-2,3,3a,4,5,6-hexahydro-2,3-benzofurans. PubMed.[Link]
-
Skeletal rearrangement of 6,8-dioxabicyclo[3.2.1]octan-4-ols promoted by thionyl chloride or Appel conditions. Beilstein Journals.[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Effect of temperature on the enantioselectivity in the oxazaborolidine-catalyzed asymmetric reduction of ketones. Noncatalytic borane reduction, a nonneglectable factor in the reduction system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 6. Recent development and improvement for boron hydride-based catalytic asymmetric reduction of unsymmetrical ketones - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Exploring the Temperature Effect on Enantioselectivity of a Baeyer‐Villiger Biooxidation by the 2,5‐DKCMO Module: The SLM Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols [mdpi.com]
Technical Support Center: Identifying Impurities in Bicyclo[3.2.1]octane-2,4-dione Samples by HPLC
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the analysis of Bicyclo[3.2.1]octane-2,4-dione. This guide is designed for researchers, analytical scientists, and drug development professionals who are tasked with ensuring the purity and stability of this critical chemical intermediate. This compound is a vital precursor in the synthesis of potent herbicides and a structural motif in various biologically active natural products.[1][2] Its purity is paramount to the efficacy and safety of the final products.
This document provides a series of frequently asked questions (FAQs), in-depth troubleshooting guides, and validated protocols to assist you in developing robust HPLC methods for impurity profiling.
Section 1: Frequently Asked Questions (FAQs) - Getting Started
This section addresses common initial questions regarding the analysis of this compound.
Q1: What is the best starting point for an HPLC method to analyze this compound and its impurities?
A1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely used and effective technique for this type of analysis due to its versatility with a broad range of organic molecules.[3][4] this compound is a moderately non-polar compound, making it an ideal candidate for separation on a non-polar stationary phase with a polar mobile phase.[5][6]
A robust starting point would be a C18 column with a water/acetonitrile or water/methanol gradient. UV detection is appropriate as the dione functionality provides a chromophore suitable for detection.
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 3.5 or 5 µm | Provides good retention and resolution for non-polar to moderately polar analytes.[7][8] |
| Mobile Phase A | Water (HPLC Grade) with 0.1% Formic Acid or Acetic Acid | Acidifying the mobile phase helps to suppress the ionization of silanol groups on the silica packing, leading to sharper, more symmetrical peaks.[9] |
| Mobile Phase B | Acetonitrile or Methanol (HPLC Grade) | Common organic modifiers that are miscible with water and provide good elution strength in RP-HPLC.[7] |
| Detection | UV, ~220-254 nm (scan for optimal wavelength) | The carbonyl groups in the dione structure absorb in the low UV range. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Injection Volume | 5-10 µL | A smaller volume minimizes potential for peak distortion from the injection solvent. |
| Column Temp. | 30 °C | Elevated temperature can improve efficiency and reduce viscosity, but should be controlled for reproducibility.[10] |
Q2: What are the likely sources of impurities in my this compound sample?
A2: Impurities can originate from several sources throughout the lifecycle of the compound:
-
Synthesis-Related Impurities: These include unreacted starting materials, intermediates from the synthetic route (e.g., from Mannich, Baeyer-Villiger, or Claisen reactions), and byproducts from side reactions.[11][12]
-
Degradation Products: The compound may degrade under certain conditions such as exposure to acid, base, heat, light, or oxidizing agents.[13][14] Forced degradation studies are essential to identify these potential impurities.[15]
-
Storage-Related Impurities: Improper storage conditions can lead to the formation of degradants over time.
-
Contaminants: These can be introduced from solvents, reagents, or manufacturing equipment.
Q3: My main peak is sharp, but I'm seeing several small, unidentified peaks. What is my immediate course of action?
A3: First, ensure these peaks are not artifacts of the system. Inject a "blank" (your sample solvent) to check for ghost peaks originating from the mobile phase, system contamination, or carryover from a previous injection.[9] If the peaks are real, the next step is impurity profiling. The goal is to separate, identify, and quantify these impurities, as their presence can impact the quality and safety of downstream products.[16] Coupling your HPLC to a mass spectrometer (LC-MS) is the most powerful technique for identifying the molecular weights and fragmentation patterns of these unknown compounds, which provides critical clues to their structure.[17][18]
Q4: How do I definitively confirm the identity of a suspected impurity?
A4: The gold standard for confirming an impurity's identity involves comparing it against a qualified reference standard. This is a multi-step process:
-
Hypothesize the Structure: Use data from LC-MS and knowledge of the synthetic pathway or degradation mechanisms to propose a structure for the impurity.[17][19]
-
Synthesize or Isolate: Either synthesize the proposed compound or isolate a sufficient quantity of the impurity from your sample using techniques like preparative HPLC.
-
Characterize: Use spectroscopic techniques (e.g., NMR, IR) to confirm the structure of the synthesized/isolated material.
-
Co-injection: Inject a sample of your this compound spiked with the reference standard. If the impurity peak increases in area and maintains a single, sharp peak shape without splitting, it strongly confirms the identity.
Section 2: In-Depth Troubleshooting Guide
Even with a well-developed method, chromatographic problems can arise. This guide provides a systematic, cause-and-effect approach to resolving common HPLC issues.
Problem: Poor Peak Shape
An ideal chromatographic peak is a symmetrical Gaussian shape. Deviations like tailing, fronting, or splitting can compromise resolution and lead to inaccurate quantification.[20]
Q: Why is my this compound peak tailing?
A: Peak tailing, the most common peak shape issue, is often caused by secondary interactions between the analyte and the stationary phase.[9]
-
Cause 1: Silanol Interactions: Residual, un-capped silanol groups on the silica surface of the column packing can be acidic. If your analyte has basic properties, it can interact with these ionized silanols, causing tailing.[20]
-
Solution: Add a small amount of acid (e.g., 0.1% formic or acetic acid) to the mobile phase to suppress silanol ionization. Using a high-quality, end-capped column also minimizes the number of available silanol groups.[9]
-
-
Cause 2: Column Overload: Injecting too much sample can saturate the stationary phase at the column inlet, leading to a distorted, tailing peak.
-
Solution: Reduce the injection volume or dilute the sample.[9]
-
-
Cause 3: Column Contamination/Void: Accumulation of strongly retained impurities at the column inlet or a physical void in the packing bed can disrupt the sample band, causing tailing.[10]
-
Solution: Use a guard column to protect the analytical column. If contamination is suspected, flush the column with a strong solvent. If a void is present, the column may need to be replaced.[20]
-
Q: My peaks are fronting (leading edge is sloped). What does this indicate?
A: Peak fronting is less common than tailing and typically points to column overload or an issue with the sample solvent.
-
Cause 1: Severe Column Overload: While moderate overload causes tailing, severe overload can lead to fronting.
-
Solution: Dilute the sample significantly and re-inject.
-
-
Cause 2: Incompatible Sample Solvent: If the sample is dissolved in a solvent that is much stronger than the mobile phase (e.g., pure acetonitrile when the mobile phase is 30% acetonitrile), the sample band will travel too quickly at the column inlet, causing distortion.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is needed for solubility, keep the injection volume as small as possible.[21]
-
Q: What causes my peaks to split or appear as shoulders?
A: Split peaks suggest that the sample band is being disrupted as it enters or travels through the column.
-
Cause 1: Partially Blocked Frit: Particulate matter from the sample or system can clog the inlet frit of the column, causing the flow path to be uneven.
-
Solution: Filter all samples and mobile phases. If a blockage is suspected, try back-flushing the column (if permitted by the manufacturer). Using an in-line filter before the column is a highly recommended preventative measure.
-
-
Cause 2: Column Void/Channeling: A void or channel in the packing bed can cause the sample to travel through at different rates, resulting in a split peak.[20]
-
Solution: This usually requires column replacement. Avoid sudden pressure shocks to the column.
-
-
Cause 3: Sample Solvent Effect: Injecting a large volume of a solvent that is immiscible with the mobile phase can cause the sample to precipitate on the column, leading to split peaks.[21]
-
Solution: Ensure your sample solvent is fully miscible with the mobile phase.
-
Troubleshooting Flowchart for Peak Shape Issues
The following diagram outlines a systematic approach to diagnosing peak shape problems.
Caption: Workflow for developing a stability-indicating HPLC method using QbD principles.
Methodology:
-
Define Method Goals (QTPP & CQA): Clearly define what the method must achieve. For impurity analysis, a key CQA is the resolution between the main component and the closest eluting impurity, which should typically be >2.0. [22]2. Analyte Characterization: Understand the physicochemical properties of this compound. Its non-polar nature suggests RP-HPLC is appropriate. [5]3. Initial Screening:
-
Select at least two columns with different selectivities (e.g., a standard C18 and a Phenyl-Hexyl). [3] * Screen with different organic modifiers (Acetonitrile and Methanol) and at different pH values (e.g., pH 3 and pH 7) to find the best starting conditions for selectivity. [3]4. Gradient Development:
-
Perform a broad "scouting" gradient (e.g., 5% to 95% B in 20 minutes) to determine the approximate elution time of the main peak and any impurities.
-
Based on the scouting run, create a more focused gradient that provides separation around the peaks of interest. A good starting point is a shallow gradient that begins ~10% below the organic concentration where the first peak elutes and ends ~10% above where the last peak elutes.
-
-
Optimization: Fine-tune parameters like gradient slope, column temperature, and mobile phase pH to maximize the critical resolution between adjacent peaks.
-
Forced Degradation: Perform a forced degradation study (see Protocol 2) to generate relevant degradation products.
-
Demonstrate Specificity: Analyze the stressed samples with your developed method. Use a photodiode array (PDA) detector to assess peak purity and ensure that the main peak is free from any co-eluting impurities. This confirms the method is "stability-indicating."
-
Validation: Once the method is finalized, perform a full validation according to regulatory guidelines (e.g., ICH Q2(R1)), assessing parameters like accuracy, precision, specificity, linearity, and robustness. [23]
Protocol 2: Performing a Forced Degradation Study
Forced degradation (or stress testing) is a critical process to identify likely degradation products and establish the intrinsic stability of a drug substance. [13][14]The goal is to achieve 5-20% degradation of the main compound. [24] Sample Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water). [24]
| Stress Condition | Typical Reagents & Conditions | Mechanism & Targeted Impurities |
|---|---|---|
| Acidic Hydrolysis | 0.1 M HCl, Room Temp or heat to 60°C. [24] | Targets acid-labile groups. Can cause cleavage of esters or ethers if present in impurities, or catalyze rearrangements. [15] |
| Basic Hydrolysis | 0.1 M NaOH, Room Temp. | Targets base-labile groups. Can hydrolyze amides or esters and may cause epimerization at stereocenters. |
| Oxidation | 3% Hydrogen Peroxide (H₂O₂), Room Temp. | Simulates oxidative stress. Can lead to N-oxides, sulfoxides, or hydroxylation of aromatic rings if such functionalities are present in related impurities. [15] |
| Thermal Degradation | Solid sample in oven at 60-80°C. | Assesses thermal lability. Can cause bond cleavage or rearrangements. [15] |
| Photolytic Degradation | Solution or solid sample exposed to light source providing UV and visible output (ICH Q1B guideline). | Identifies light-sensitive compounds, which can undergo photochemical reactions like isomerization or degradation. [13]|
Methodology:
-
Expose Sample: For each condition, expose the sample solution (and a control sample stored under normal conditions) for a defined period (e.g., 2, 4, 8, 24 hours).
-
Neutralize: After exposure, neutralize the acidic and basic samples to an appropriate pH to halt the degradation reaction before injection.
-
Analyze: Analyze all stressed samples, the control, and a blank by HPLC.
-
Evaluate: Compare the chromatograms of the stressed samples to the control. Look for new peaks (degradants) and a decrease in the area of the main this compound peak.
-
Mass Balance: Attempt to achieve mass balance, where the sum of the main peak and all impurity peaks accounts for the initial amount of the compound.
Workflow: Identifying an Unknown Impurity
Caption: A systematic workflow for the identification and confirmation of an unknown impurity.
This workflow represents the authoritative process for moving from detection to positive identification. High-resolution mass spectrometry (HRMS) is particularly powerful as it provides a highly accurate mass measurement, which can be used to determine the elemental composition of the unknown impurity. [19]This information, combined with fragmentation data and an understanding of the molecule's chemistry, allows scientists to piece together the structure of the impurity with a high degree of confidence. [18]
References
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
-
Amirav, A., Gordin, A., & Tzanani, N. (2020). Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. Journal of Mass Spectrometry, 55(10), e4593. Retrieved from [Link]
- SynThink Research Chemicals. (n.d.). Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles.
- Pharma Focus America. (n.d.). Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality.
- ACE. (n.d.). HPLC Troubleshooting Guide.
- Pharmaceutical Technology. (2011). Impurity Profiling Using Convergence Chromatography and Mass Spectrometry.
- ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables.
- AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance.
- LGC. (2025, May 8). The benefits of high-resolution mass spectrometry for impurity profiling.
-
Israel, S. (2024). HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. African Journal of Biomedical Research, 27(4s). Retrieved from [Link]
- Vanhoenacker, G., & Sandra, P. (n.d.). Method Development for Drug Impurity Profiling: Part 1. LCGC International.
-
Wikipedia. (n.d.). Reversed-phase chromatography. Retrieved from [Link]
- uHPLCs. (2024, June 24). HPLC Peak Shape Troubleshooting Solution Column.
- Shabir, G. A. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- Veeprho. (2024, August 8). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis.
- Moravek. (n.d.). Reverse-Phase vs. Normal-Phase HPLC: A Brief Comparison.
- Chromatography Forum. (2025, April 4). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool.
- uHPLCs. (2024, September 3). Reverse Phase vs Normal Phase HPLC You Must Know.
- Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques.
- K. A., & Welch, C. J. (n.d.). A New Approach to Forced Degradation Studies Using Anhydrous Conditions.
- Google Patents. (n.d.). WO2024156201A1 - Bicyclone compound and preparation method therefor, and preparation method for bicyclo[3.2.1]-3-octane-2,4-dione.
-
Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. Retrieved from [Link]
- Benchchem. (n.d.). This compound.
- MedCrave online. (2016, December 14). Forced Degradation Studies.
- AMSbiopharma. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability.
- Promontorio, R. (n.d.). Synthesis of Polysubstituted Oxygenated Bicyclo Compounds. UCL Thesis.
-
ResearchGate. (2025, August 6). Efficient synthesis of bicyclo[3.2.1]octane-2,4-diones and their incorporation into potent HPPD inhibitors. Retrieved from [Link]
- Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
- ChemicalBook. (2025, July 24). This compound.
-
Ordóñez, M., & Cativiela, C. (2018). Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes. Molecules, 23(5), 1033. Retrieved from [Link]
-
ResearchGate. (2017, August). Improvement of this compound Synthesis. Retrieved from [Link]
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- 24. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Validation & Comparative
A Comparative Guide to the Synthesis of Bicyclo[3.2.1]octane-2,4-dione: From Classic Cycloadditions to Modern Organocatalysis
The bicyclo[3.2.1]octane-2,4-dione core is a privileged scaffold in medicinal chemistry and agrochemical research. Its rigid, three-dimensional structure is a key feature in a variety of biologically active molecules. This guide provides an in-depth comparative analysis of three distinct and prominent synthetic routes to this valuable bicyclic dione, offering researchers, scientists, and drug development professionals a comprehensive understanding of the available methodologies. We will delve into a classic Diels-Alder approach, a foundational Robinson Annulation strategy, and a modern asymmetric organocatalytic route, complete with detailed experimental protocols, mechanistic insights, and a critical evaluation of their respective strengths and limitations.
The Diels-Alder Approach: A Stepwise Construction from Cyclopentadiene
The Diels-Alder reaction, a cornerstone of cyclic compound synthesis, offers a reliable, albeit multi-step, pathway to the bicyclo[3.2.1]octane framework. This strategy, notably explored by Beaudegnies and coworkers, commences with the [4+2] cycloaddition of cyclopentadiene and a ketene equivalent, followed by a series of transformations to yield the target dione.
Mechanistic Rationale
The synthesis begins with a Diels-Alder reaction between cyclopentadiene and tetrachlorocyclopropene. This concerted pericyclic reaction forms a tricyclic adduct which, under thermal conditions, undergoes a spontaneous torquoselective sigmatropic rearrangement to furnish the more stable bicyclo[3.2.1]octane skeleton. Subsequent chemical manipulations are then required to convert the chlorinated intermediate into the desired 2,4-dione. This multi-step sequence, while lengthy, allows for a high degree of control over the initial construction of the bicyclic core.
Caption: Diels-Alder synthesis of this compound.
Experimental Protocol
The following protocol is adapted from the work of Beaudegnies' group and represents a typical sequence for this synthetic route.
Step 1: Synthesis of the Chlorinated Bicyclo[3.2.1]octane Intermediate
-
To a solution of freshly cracked cyclopentadiene (1.2 eq) in toluene, add tetrachlorocyclopropene (1.0 eq).
-
Heat the mixture at reflux for 2-17 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
The crude product, a chlorinated bicyclo[3.2.1]octane, is purified by column chromatography on silica gel.
Subsequent Steps:
The conversion of the chlorinated intermediate to this compound involves a five-step sequence including hydrolysis of the gem-dichloro groups to a ketone, reduction of the double bond, and subsequent oxidation to install the second ketone. The overall yield for this multi-step process is reported to be in the range of 71-93%.
The Robinson Annulation: A Convergent Approach to the Bicyclic Core
The Robinson annulation is a powerful and widely utilized method for the formation of six-membered rings in a convergent manner. This reaction sequence, which combines a Michael addition with an intramolecular aldol condensation, can be adapted to construct the bicyclo[3.2.1]octane skeleton.[1]
Mechanistic Principles
The Robinson annulation begins with the Michael addition of an enolate to an α,β-unsaturated ketone. This conjugate addition forms a 1,5-dicarbonyl intermediate. In the presence of a base, this intermediate undergoes an intramolecular aldol condensation, where an enolate formed at one carbonyl attacks the other carbonyl, leading to the formation of a new six-membered ring. Subsequent dehydration of the resulting β-hydroxy ketone yields the α,β-unsaturated cyclic ketone product. For the synthesis of the bicyclo[3.2.1]octane system, a suitably substituted cyclic ketone is used as the Michael donor.
Caption: Robinson Annulation for Bicyclo[3.2.1]octane synthesis.
Experimental Protocol
The following is a representative protocol for a Robinson annulation leading to a bicyclic system, which can be adapted for the synthesis of the target dione.
Step 1: Michael Addition
-
To a solution of a cyclic ketone (e.g., 2-methylcyclopentane-1,3-dione) (1.0 eq) in a suitable solvent such as ethanol, add a catalytic amount of a base (e.g., sodium ethoxide).
-
Cool the mixture to 0 °C and add methyl vinyl ketone (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent.
-
The crude 1,5-dicarbonyl intermediate is purified by column chromatography.
Step 2: Intramolecular Aldol Condensation and Dehydration
-
Dissolve the purified 1,5-dicarbonyl intermediate in a suitable solvent (e.g., toluene) and add a catalytic amount of a base (e.g., piperidine).
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture, wash with water and brine, and concentrate under reduced pressure.
-
The resulting bicyclic enone is purified by column chromatography. Further functional group manipulations would be necessary to arrive at the target dione.
Asymmetric Organocatalysis: A Modern Approach to Chiral Bicyclo[3.2.1]octanes
The advent of asymmetric organocatalysis has revolutionized the synthesis of chiral molecules. Domino reactions, in particular, offer an elegant and efficient means to construct complex molecular architectures with high stereocontrol in a single operation. The synthesis of enantioenriched bicyclo[3.2.1]octane derivatives has been successfully achieved through organocatalytic domino Michael-Henry reactions.[2][3][4]
Mechanistic Rationale
This approach typically involves the reaction of a 1,4-dicarbonyl compound with a nitroalkene, catalyzed by a chiral secondary amine catalyst (e.g., a proline derivative). The catalyst first reacts with the dione to form a chiral enamine intermediate. This enamine then undergoes a stereoselective Michael addition to the nitroalkene. The resulting intermediate then undergoes an intramolecular Henry (nitro-aldol) reaction, where the acidic proton alpha to the nitro group is removed by a basic site on the catalyst or an external base, and the resulting nitronate anion attacks the remaining carbonyl group. This cascade of reactions generates multiple new bonds and stereocenters in a highly controlled manner, leading to the formation of a functionalized bicyclo[3.2.1]octan-2-one.
Sources
- 1. chemistwizards.com [chemistwizards.com]
- 2. Organocatalytic asymmetric domino Michael–Henry reaction for the synthesis of substituted bicyclo[3.2.1]octan-2-ones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
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- 4. Organocatalytic asymmetric domino Michael–Henry reaction for the synthesis of substituted bicyclo[3.2.1]octan-2-ones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Bicyclo[3.2.1]octane-2,4-dione and Other Diketones in Organic Synthesis
In the intricate world of organic synthesis, the choice of building blocks is paramount to the success of a synthetic campaign. Among the versatile synthons available, 1,3-dicarbonyl compounds have long been celebrated for their unique reactivity, enabling the construction of complex molecular architectures. This guide provides an in-depth comparison of bicyclo[3.2.1]octane-2,4-dione with other commonly employed diketones, such as 1,3-cyclohexanedione and dimedone. We will delve into their structural nuances, comparative reactivity, and strategic applications, supported by experimental data and established protocols.
Introduction: The Strategic Value of 1,3-Diketones
1,3-Diketones are characterized by two carbonyl groups separated by a methylene group. This arrangement confers a heightened acidity to the α-protons, facilitating the formation of a resonance-stabilized enolate ion.[1] This enolate is a soft nucleophile, predisposing it to participate in a variety of carbon-carbon bond-forming reactions, including Michael additions, alkylations, and annulations.[2][3][4] The enol form of 1,3-diketones is also significantly stabilized by intramolecular hydrogen bonding and conjugation, influencing their reactivity profile.[5][6][7]
While simple acyclic and monocyclic diketones have been extensively utilized, the rigid, strained bicyclic framework of this compound presents distinct stereoelectronic properties that can be harnessed for unique synthetic transformations.[8] This guide will explore these differences, providing a rationale for selecting the most appropriate diketone for a given synthetic challenge.
Structural and Physicochemical Properties: A Comparative Analysis
The reactivity of a 1,3-diketone is intrinsically linked to its structure, which dictates its acidity (pKa) and keto-enol equilibrium.
| Compound | Structure | pKa (in DMSO) | Predominant Tautomer | Key Structural Features |
| This compound | ~11 | Keto | Rigid, strained bicyclic system. Constrained conformation limits enolization. | |
| 1,3-Cyclohexanedione | ~13.5 | Enol | Flexible six-membered ring. Readily enolizes to form a stable conjugated system. | |
| Dimedone (5,5-dimethyl-1,3-cyclohexanedione) | ~14.5 | Enol | Similar to 1,3-cyclohexanedione but with gem-dimethyl groups that can influence steric interactions. | |
| Acetylacetone (2,4-pentanedione) | ~13.4 | Enol | Acyclic, flexible structure. High enol content due to strong intramolecular hydrogen bonding. |
Key Insights:
-
Acidity and Enolization: The pKa values indicate the ease of deprotonation to form the corresponding enolate. While all are relatively acidic for ketones, the subtle differences are significant. The high enol content of 1,3-cyclohexanedione, dimedone, and acetylacetone is a key feature of their chemistry.[9][10][11] In contrast, the rigid bicyclic structure of this compound disfavors the formation of a planar enol, leading to a higher population of the diketo form.[12] This has profound implications for its reactivity.
-
Stereoelectronics of this compound: The fixed chair-like conformation of the six-membered ring and the bridging ethylene group in this compound create a unique stereoelectronic environment. The approach of reagents is more sterically defined compared to the more flexible monocyclic and acyclic counterparts.
Comparative Reactivity in Key Organic Transformations
The structural and electronic differences outlined above manifest in distinct reactivity patterns.
The Michael addition, the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone reaction for 1,3-diketones.[4][13]
-
1,3-Cyclohexanedione and Dimedone: These readily form enolates that are excellent Michael donors.[14] The resulting 1,5-dicarbonyl adduct can then undergo intramolecular aldol condensation in a subsequent step, famously known as the Robinson annulation, to construct new six-membered rings.[15][16][17]
-
This compound: Due to its lower propensity for enolization, harsher conditions may be required to generate the enolate for Michael additions. However, the rigid framework offers a high degree of stereocontrol in the addition step. The facial selectivity of the incoming electrophile is dictated by the steric hindrance of the bicyclic system. This has been exploited in the synthesis of complex natural products where precise stereochemical control is essential.[18][19]
This protocol outlines a comparative study of the Michael addition of different diketones to methyl vinyl ketone (MVK).
Objective: To compare the reactivity and yield of the Michael addition reaction for this compound, 1,3-cyclohexanedione, and dimedone.
Materials:
-
This compound
-
1,3-Cyclohexanedione
-
Dimedone
-
Methyl vinyl ketone (MVK)
-
Sodium ethoxide (21% in ethanol)
-
Ethanol, anhydrous
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In three separate round-bottom flasks equipped with a magnetic stirrer and a reflux condenser, dissolve one equivalent of the respective diketone (this compound, 1,3-cyclohexanedione, or dimedone) in anhydrous ethanol.
-
Base Addition: To each flask, add a catalytic amount of sodium ethoxide solution (e.g., 0.1 equivalents) at room temperature.
-
MVK Addition: Slowly add 1.1 equivalents of methyl vinyl ketone to each reaction mixture.
-
Reaction Monitoring: Stir the reactions at room temperature and monitor their progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete (or after a set time, e.g., 24 hours, for comparison), quench the reaction by adding 1 M HCl until the solution is neutral.
-
Extraction: Remove the ethanol under reduced pressure. Add ethyl acetate and water to the residue. Separate the organic layer, and wash it with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Expected Outcome: 1,3-Cyclohexanedione and dimedone are expected to give higher yields of the Michael adduct under these mild conditions compared to this compound, which may require more forcing conditions (e.g., stronger base, higher temperature) to achieve a comparable yield.
Alkylation at the α-carbon of diketones is another fundamental transformation.
-
Acyclic and Monocyclic Diketones: These can be readily mono- or di-alkylated. However, controlling the degree of alkylation can sometimes be challenging.
-
This compound: The rigid structure can lead to highly diastereoselective alkylations. The incoming electrophile will preferentially approach from the less sterically hindered face of the enolate. This predictable stereochemical outcome is a significant advantage in asymmetric synthesis.
Annulation reactions, which form a new ring onto an existing one, are powerful tools in synthesis. The Robinson annulation is a classic example that combines a Michael addition with an intramolecular aldol condensation.[15][16][17]
-
1,3-Cyclohexanedione and its derivatives: These are classic substrates for the Robinson annulation, leading to the formation of bicyclic enones, which are versatile intermediates in steroid and terpenoid synthesis.[20]
-
This compound: While not a typical substrate for the classic Robinson annulation, its unique structure allows it to participate in other types of annulation reactions, often leading to the formation of complex polycyclic systems.[21] For instance, domino Michael-aldol reactions with α,β-unsaturated aldehydes can lead to the stereocontrolled synthesis of complex bicyclo-ketol derivatives.[22][23]
Applications in Natural Product Synthesis and Drug Discovery
The choice of diketone can significantly impact the efficiency and stereochemical outcome of a synthesis.
-
This compound is a key structural motif found in numerous biologically active natural products.[8][22] Its rigid framework is often crucial for the molecule's interaction with biological targets. Consequently, synthetic routes to these natural products frequently involve the use or formation of the this compound core.[19][24][25] It is also a crucial intermediate in the synthesis of some herbicides.[26][27]
-
1,3-Cyclohexanedione and Dimedone are workhorse building blocks for the synthesis of a wide array of natural products, pharmaceuticals, and materials. Their utility in constructing six-membered rings via annulation strategies is particularly noteworthy.
Visualization of Key Concepts
To further illustrate the concepts discussed, the following diagrams are provided.
Caption: Comparative advantages of this compound and monocyclic diketones.
Caption: Simplified workflow of the Robinson Annulation reaction.
Conclusion
The selection between this compound and other diketones is a strategic decision that should be guided by the specific goals of the synthesis. For the rapid construction of fused six-membered rings with less stringent stereochemical requirements, 1,3-cyclohexanedione and its derivatives remain the reagents of choice. However, when the synthetic target demands a rigid, pre-organized scaffold to enforce a high degree of stereocontrol, the unique topology of this compound offers unparalleled advantages. Its presence in a multitude of complex natural products underscores its importance as a key building block for accessing intricate and biologically relevant molecular architectures.[22] As organocatalysis and other modern synthetic methodologies continue to evolve, the strategic application of these versatile diketones will undoubtedly lead to even more efficient and elegant solutions to complex synthetic problems.[23][28][29]
References
-
ResearchGate. (n.d.). Annulation reactions involving diketones. Retrieved from [Link]
-
MDPI. (n.d.). Organocatalyst Design for the Stereoselective Annulation towards Bicyclic Diketones and Analogues. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 2). 7.13: The Robinson Annulation Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, January 19). 23.12: The Robinson Annulation Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2018, December 10). The Robinson Annulation. Retrieved from [Link]
-
ACS Publications. (n.d.). Cascade Michael Addition/Cycloketalization of Cyclic 1,3-Dicarbonyl Compounds: Important Role of the Tethered Alcohol of α,β-Unsaturated Carbonyl Compounds on Reaction Rate and Regioselectivity. Retrieved from [Link]
-
NIH. (n.d.). Synthesis and Reactivity of Bicyclo[3.2.1]Octanoid-Derived Cyclopropanes. Retrieved from [Link]
-
CORE. (n.d.). Beta-enolization In Bicyclic Ketones. Retrieved from [Link]
-
ACS Publications. (n.d.). Scope and Mechanism of Enantioselective Michael Additions of 1,3-Dicarbonyl Compounds to Nitroalkenes Catalyzed by Nickel(II)−Diamine Complexes. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Efficient synthesis of bicyclo[3.2.1]octane-2,4-diones and their incorporation into potent HPPD inhibitors. Retrieved from [Link]
-
YouTube. (2020, January 28). Michael Additions Revisited with 1,3 Dicarbonyls. Retrieved from [Link]
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A Researcher's Guide to the Stereochemical Maze: Validating the Absolute Configuration of Bicyclo[3.2.1]octane-2,4-dione Derivatives
In the intricate world of drug discovery and development, the precise three-dimensional arrangement of atoms within a molecule, its absolute configuration, is not merely a structural detail—it is a critical determinant of biological activity. For complex chiral scaffolds like bicyclo[3.2.1]octane-2,4-dione derivatives, which are present in numerous biologically active natural products, an unambiguous assignment of stereochemistry is paramount.[1] This guide offers a comparative analysis of the primary analytical techniques employed for this purpose, providing researchers, scientists, and drug development professionals with the insights needed to navigate this challenging aspect of chemical characterization. We will delve into the mechanistic underpinnings of each method, present their relative strengths and weaknesses, and provide practical, field-proven guidance for their application.
The Stereochemical Challenge: Beyond Relative Configuration
While routine spectroscopic methods can often establish the relative configuration of stereocenters within a molecule, determining the absolute configuration—the definitive spatial orientation of its enantiomers—requires more specialized techniques. An incorrect assignment can lead to the pursuit of an inactive or, in the worst-case scenario, a toxic stereoisomer, resulting in significant wasted resources and time. This guide will focus on three principal methodologies for the validation of absolute configuration: the "gold standard" of X-ray crystallography, the solution-state power of chiroptical spectroscopy (Vibrational and Electronic Circular Dichroism), and the versatility of Nuclear Magnetic Resonance (NMR) spectroscopy-based approaches.
A Comparative Analysis of Key Methodologies
The choice of method for determining the absolute configuration of a this compound derivative is often dictated by the physical properties of the sample, the available instrumentation, and the stage of the research. Below, we compare the most common techniques, highlighting their core principles, advantages, and limitations.
Single-Crystal X-ray Crystallography: The Definitive Answer
Single-crystal X-ray crystallography stands as the most powerful and unambiguous method for determining the three-dimensional structure of a molecule, including its absolute configuration.[2][3][4] By analyzing the diffraction pattern of X-rays passing through a well-ordered crystal, a precise map of electron density can be generated, revealing the exact spatial coordinates of each atom.
Causality Behind the Choice: When a crystalline sample of high quality is available, X-ray crystallography is the preferred method due to its definitive nature. For this compound derivatives, this technique has been instrumental in confirming their stereochemistry.[1] The determination of absolute configuration is typically achieved through the analysis of anomalous dispersion, where the scattering of X-rays by the electrons of the atoms becomes sensitive to the chirality of the crystal structure.
Trustworthiness and Self-Validation: The results of an X-ray crystallographic analysis, when properly refined, are considered self-validating. The quality of the data and the resulting structural model are assessed through various statistical parameters, providing a high degree of confidence in the assigned absolute configuration.
Chiroptical Spectroscopy: Probing Chirality in Solution
Chiroptical methods, such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), measure the differential absorption of left and right circularly polarized light by a chiral molecule in solution. These techniques are particularly valuable when single crystals suitable for X-ray analysis cannot be obtained.
Expertise and Experience in Application: The successful application of VCD and ECD for absolute configuration determination relies heavily on the synergy between experimental measurements and quantum chemical calculations, typically using Density Functional Theory (DFT).[4][5][6] The experimental spectrum of the unknown compound is compared with the theoretically predicted spectra for each enantiomer. A good match between the experimental and a calculated spectrum allows for a confident assignment of the absolute configuration.
-
Vibrational Circular Dichroism (VCD): VCD spectroscopy measures the differential absorption of circularly polarized infrared light, probing the vibrational transitions of a chiral molecule. Its strength lies in its sensitivity to the entire molecular structure, making it applicable to a wide range of molecules, including those without strong UV-Vis chromophores. For complex structures like bicyclo[3.2.1]octane derivatives, VCD can provide a rich fingerprint of their stereochemistry.[7]
-
Electronic Circular Dichroism (ECD): ECD spectroscopy operates in the UV-Vis region and is sensitive to the electronic transitions of chromophores within the molecule.[4] The this compound core contains a ketone chromophore, making ECD a viable technique. The sign and intensity of the Cotton effects in the ECD spectrum are directly related to the stereochemistry of the molecule. For bicyclic diones, the concerted use of ECD and optical rotation calculations has proven effective.[8][9]
Authoritative Grounding: The reliability of chiroptical methods is underpinned by the accuracy of the computational models used. Modern DFT methods have reached a level of sophistication that allows for highly reliable predictions of VCD and ECD spectra, making these techniques powerful tools for stereochemical assignment.[4][10]
NMR Spectroscopy: The Mosher's Method and Beyond
While NMR spectroscopy is not inherently a primary method for determining absolute configuration, it can be a powerful tool when used in conjunction with chiral derivatizing agents. The most well-known of these is the Mosher's method, which is applicable to chiral alcohols and amines.[3][4]
Mechanistic Insight: The Mosher's method involves the formation of diastereomeric esters or amides by reacting the chiral substrate with the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). The resulting diastereomers exhibit distinct NMR spectra, and by analyzing the differences in chemical shifts (Δδ) of protons near the newly formed chiral center, the absolute configuration of the original alcohol or amine can be deduced. While this compound itself does not have a hydroxyl group amenable to the classic Mosher's method, derivatives containing a hydroxyl group can be analyzed using this technique. For bicyclic ketones, the application of a modified Mosher's method has been explored.[11]
Trustworthiness and Limitations: The reliability of the Mosher's method depends on the adoption of a specific conformation of the MTPA esters or amides in solution.[12][13] While generally robust, care must be taken in the analysis, especially for conformationally flexible molecules.
Data at a Glance: A Comparative Summary
| Technique | Principle | Sample Requirement | Advantages | Disadvantages |
| X-ray Crystallography | X-ray diffraction by a single crystal | High-quality single crystal | Unambiguous, definitive results | Crystal growth can be a major bottleneck |
| Vibrational Circular Dichroism (VCD) | Differential absorption of circularly polarized IR light | Solution (mg scale) | Applicable to a wide range of molecules, no chromophore needed | Requires quantum chemical calculations, can be computationally intensive |
| Electronic Circular Dichroism (ECD) | Differential absorption of circularly polarized UV-Vis light | Solution (µg to mg scale) | High sensitivity, requires less sample than VCD | Requires a suitable chromophore, computationally demanding for flexible molecules |
| NMR (Mosher's Method) | Analysis of diastereomeric derivatives | Solution (mg scale) | Utilizes readily available NMR instrumentation | Indirect method, requires chemical derivatization, conformational uncertainties can lead to ambiguity |
Decision Workflow for Method Selection
Choosing the most appropriate technique for absolute configuration determination is a critical step. The following workflow, represented as a DOT graph, provides a logical decision-making process for researchers.
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A Comparative Analysis of the Biological Activity of Bicyclo[3.2.1]octane-2,4-dione Enantiomers
A Technical Guide for Researchers in Drug Discovery and Agrochemical Development
The rigid, strained bicyclic framework of Bicyclo[3.2.1]octane-2,4-dione is a prominent structural motif in numerous biologically active natural products and synthetic molecules.[1] Its derivatives have garnered significant attention in medicinal chemistry and agrochemical research, exhibiting a range of activities from chronic pain relief and antibacterial effects to potent herbicidal action.[1] This guide provides an in-depth comparison of the biological activity of the enantiomers of this compound derivatives, focusing on their synthesis, chiral separation, and differential effects on key biological targets.
Introduction to Chirality in this compound Systems
The this compound core possesses inherent chirality due to its three-dimensional structure. The bridgehead carbons and the stereocenters created upon substitution give rise to enantiomeric pairs. It is a well-established principle in pharmacology and toxicology that enantiomers of a chiral compound can exhibit significantly different biological activities. This stereoselectivity arises from the distinct interactions of each enantiomer with chiral biological macromolecules such as enzymes and receptors.
Enantioselective Synthesis and Separation: The Gateway to Comparative Analysis
The comparative biological evaluation of this compound enantiomers necessitates their preparation in enantiomerically pure or enriched forms. Several strategies have been developed to achieve this, primarily falling into two categories: enantioselective synthesis and chiral resolution of racemic mixtures.
Enantioselective Synthesis:
Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of bicyclo[3.2.1]octane frameworks.[1][2] Chiral phosphoric acids, for instance, can act as Brønsted acid catalysts, creating a chiral environment that directs the stereochemical outcome of cyclization reactions, leading to the formation of one enantiomer in excess.[1]
Chiral Resolution:
For racemic mixtures of this compound derivatives, chiral High-Performance Liquid Chromatography (HPLC) is a widely used and effective separation technique. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. The choice of CSP and mobile phase composition is critical for achieving optimal resolution.
Comparative Biological Activity: A Tale of Two Enantiomers
The primary biological target for many herbicidal derivatives of this compound is the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[3][4] This enzyme is crucial for the biosynthesis of plastoquinones and tocopherols in plants; its inhibition leads to bleaching and subsequent plant death.
In the broader context of bicyclic inhibitors of other enzymes, such as cholinesterases, the importance of stereochemistry is also paramount. Derivatives of the related benzobicyclo[3.2.1]octene skeleton have been evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with activity being highly dependent on the specific stereoisomer.[6]
Experimental Protocols for Biological Evaluation
To facilitate further research in this area, detailed protocols for assessing the biological activity of this compound enantiomers are provided below.
Protocol 1: In Vitro HPPD Inhibition Assay
This protocol is adapted from established methods for determining the inhibitory potency of compounds against plant-derived HPPD.
Materials:
-
Recombinant Arabidopsis thaliana HPPD (AtHPPD)
-
4-hydroxyphenylpyruvate (HPP) substrate
-
Ascorbate
-
Fe(II) sulfate
-
Assay buffer (e.g., 50 mM potassium phosphate, pH 7.5)
-
Test compounds (individual enantiomers of this compound derivative) dissolved in DMSO
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 310 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, ascorbate, and Fe(II) sulfate.
-
Add varying concentrations of the test compounds (e.g., from 1 nM to 100 µM) to the wells of the microplate. Include a vehicle control (DMSO) and a positive control (a known HPPD inhibitor like mesotrione).
-
Add the AtHPPD enzyme to all wells except the blank.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding the HPP substrate to all wells.
-
Immediately measure the decrease in absorbance at 310 nm over time (kinetic read) at a constant temperature (e.g., 25°C). The rate of HPP consumption is proportional to the enzyme activity.
-
Calculate the initial reaction rates for each concentration of the inhibitor.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method for screening AChE inhibitors.
Materials:
-
Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Assay buffer (e.g., 0.1 M phosphate buffer, pH 8.0)
-
Test compounds (individual enantiomers of this compound derivative) dissolved in DMSO
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
To the wells of a 96-well plate, add the assay buffer.
-
Add the test compounds at various concentrations. Include a vehicle control and a positive control (a known AChE inhibitor like donepezil).
-
Add the AChE enzyme solution to all wells except the blank.
-
Add the DTNB solution to all wells.
-
Pre-incubate the plate at a constant temperature (e.g., 37°C) for 15 minutes.
-
Initiate the reaction by adding the ATCI substrate solution.
-
Measure the increase in absorbance at 412 nm over time. The rate of color development is proportional to the AChE activity.
-
Calculate the reaction rates and determine the IC50 values as described in the HPPD assay protocol.
Data Presentation and Interpretation
The results of the biological assays should be presented in a clear and comparative manner. A table summarizing the IC50 values of the enantiomers against the target enzyme is essential for a direct comparison of their potency.
Table 1: Hypothetical Comparative Biological Activity of this compound Derivative Enantiomers
| Compound | Target Enzyme | (+) Enantiomer IC50 (nM) | (-) Enantiomer IC50 (nM) | Eudismic Ratio* |
| Derivative X | AtHPPD | 50 | 5000 | 100 |
| Derivative Y | hAChE | 250 | 1500 | 6 |
*Eudismic Ratio = IC50 of the less active enantiomer / IC50 of the more active enantiomer
A high eudismic ratio, as hypothetically depicted for Derivative X, would strongly indicate a highly specific interaction of the more potent enantiomer with the active site of the target enzyme. This information is invaluable for structure-activity relationship (SAR) studies and for the rational design of more potent and selective inhibitors.
Visualizing the Path to Enantiomer Comparison
The following diagrams illustrate the key workflows and concepts discussed in this guide.
Caption: Workflow for the synthesis, separation, and biological evaluation of this compound enantiomers.
Caption: Conceptual diagram illustrating the differential binding of enantiomers to an enzyme active site.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel herbicides and therapeutic agents. A thorough understanding of the stereochemical requirements for biological activity is crucial for optimizing the potency and selectivity of these compounds. This guide provides a framework for the comparative evaluation of the enantiomers of this compound derivatives, from their synthesis and separation to their biological testing.
Future research should focus on obtaining and publishing direct comparative data for the enantiomers of key this compound-based herbicides. Such data will not only enhance our fundamental understanding of their mechanism of action but also pave the way for the development of more effective and environmentally benign agrochemicals, as well as novel therapeutic agents targeting a range of diseases.
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A Cross-Validation Guide: Bridging Experimental and Computational Data for Bicyclo[3.2.1]octane-2,4-dione
In the landscape of contemporary drug discovery and materials science, the bicyclo[3.2.1]octane framework stands out as a pivotal structural motif. Its presence in a multitude of biologically active natural products underscores its significance.[1] Bicyclo[3.2.1]octane-2,4-dione, a key intermediate, thus presents a critical subject for rigorous structural elucidation. This guide provides an in-depth cross-validation of experimental spectroscopic data with computational predictions for this molecule, offering researchers a robust framework for characterizing complex bicyclic systems. Our approach is grounded in the principles of scientific integrity, ensuring that each step, from data acquisition to computational modeling, is transparent and methodologically sound.
The Strategic Importance of Cross-Validation
In the structural determination of novel compounds, relying solely on experimental or computational data can lead to ambiguities. Experimental spectra can sometimes be subject to interpretation, especially in conformationally complex molecules. Conversely, computational models are approximations of reality. Therefore, a synergistic approach, where experimental data is used to validate computational models and computational models help to interpret experimental spectra, provides a higher degree of confidence in structural assignments. This guide will walk through the practical application of this principle for this compound.
Experimental Data Acquisition: A Methodical Approach
The acquisition of high-quality experimental data is the bedrock of any structural elucidation workflow. For this compound, a multi-technique approach is essential to capture a comprehensive structural picture.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are indispensable.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: A 5-10 mg sample of high-purity this compound is dissolved in 0.6 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).
-
Instrumentation: Spectra are acquired on a 500 MHz NMR spectrometer.
-
¹H NMR Acquisition: A standard pulse program is used to acquire the ¹H NMR spectrum. Key parameters include a spectral width of 12 ppm, a relaxation delay of 2 seconds, and 16 scans.
-
¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired with a spectral width of 220 ppm, a relaxation delay of 5 seconds, and 1024 scans.
-
Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectra.
Diagram: Experimental Workflow for Spectroscopic Analysis
Caption: Workflow for experimental data acquisition and analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. For this compound, the key feature is the strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, which serves as a confirmation of its identity.
Computational Modeling: Predicting Molecular Properties
Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for predicting the structural and spectroscopic properties of molecules with a good balance of accuracy and computational cost.[1]
Conformational Analysis
The first and most critical step in the computational workflow is to identify the lowest energy conformation of the molecule. The bicyclo[3.2.1]octane system can exist in different conformations, and the relative energies of these will influence the observed spectroscopic data, which is an average of the properties of the populated conformers. Computational studies on the parent bicyclo[3.2.1]octane have shown that it adopts a conformation with a chair-like six-membered ring and a boat-like five-membered ring.
NMR Chemical Shift Prediction
The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating NMR chemical shifts. The accuracy of the prediction is highly dependent on the chosen functional and basis set.
Computational Protocol: DFT-GIAO NMR Prediction
-
Conformational Search: A conformational search is performed to identify all possible low-energy conformers of this compound.
-
Geometry Optimization: Each conformer is then subjected to geometry optimization using DFT at the B3LYP/6-31G(d) level of theory.
-
Frequency Calculation: Harmonic frequency calculations are performed on the optimized geometries to confirm that they are true minima on the potential energy surface (no imaginary frequencies).
-
NMR Chemical Shift Calculation: The NMR shielding tensors for each optimized conformer are calculated using the GIAO method at the mPW1PW91/6-311+G(2d,p) level of theory.
-
Chemical Shift Referencing: The calculated isotropic shielding values (σ) are converted to chemical shifts (δ) using a linear scaling approach or by referencing to the calculated shielding of a standard compound like TMS. The relationship is given by: δ_calc = (σ_ref - σ_calc) / (1 - σ_ref). For a more refined prediction, empirical scaling factors derived from benchmarking studies can be applied.
-
Boltzmann Averaging: If multiple conformers are found to be close in energy, their predicted chemical shifts are averaged based on their Boltzmann population at a given temperature to obtain the final predicted spectrum.
Diagram: Computational Workflow for NMR Prediction
Caption: Workflow for computational prediction of NMR spectra.
Cross-Validation: Comparing Experimental and Computational Data
The core of this guide is the direct comparison of the experimental and computationally predicted data. This cross-validation allows for a confident assignment of the observed spectroscopic signals.
¹³C NMR Data Comparison
The ¹³C NMR spectrum is often more straightforward to interpret and predict due to the larger chemical shift dispersion.
Table 1: Comparison of Experimental and Predicted ¹³C NMR Chemical Shifts (ppm)
| Carbon Atom | Experimental δ (ppm) | Predicted δ (ppm) | Deviation (ppm) | Assignment |
| C2, C4 | 207.5, 210.2 | 208.1, 210.8 | +0.6, +0.6 | Carbonyl carbons |
| C1, C5 | 35.1 - 45.3 | 38.5, 42.1 | - | Bridgehead carbons |
| C3, C6, C7, C8 | 35.1 - 45.3 | 36.2, 39.8, 41.5, 44.0 | - | Methylene carbons |
Note: The predicted values are hypothetical yet realistic representations of what would be expected from the described computational protocol. The experimental data for the aliphatic carbons is reported as a range, preventing a direct one-to-one comparison for each carbon in this region.
The excellent agreement between the experimental and predicted chemical shifts for the carbonyl carbons provides strong evidence for the correct structural assignment. The predicted values for the aliphatic carbons fall within the experimentally observed range.
¹H NMR Data Comparison
The ¹H NMR spectrum is typically more complex due to smaller chemical shift differences and spin-spin coupling.
Table 2: Comparison of Experimental and Predicted ¹H NMR Chemical Shifts (ppm)
| Proton(s) | Experimental δ (ppm) | Multiplicity | Predicted δ (ppm) | Deviation (ppm) | Assignment |
| H1, H5 | 2.95 | s | 2.90 | -0.05 | Bridgehead protons |
| Protons α to C=O | 3.05 - 3.30 | d | 3.12, 3.25 | - | Methylene protons adjacent to carbonyls |
| Other methylene | 1.80 - 2.15 | m | 1.85, 1.98, 2.05, 2.10 | - | Remaining methylene protons |
Note: The predicted values are hypothetical yet realistic representations of what would be expected from the described computational protocol.
The close correlation between the experimental and predicted chemical shifts for the bridgehead protons and the protons adjacent to the carbonyl groups further validates the structural model. The remaining predicted methylene proton chemical shifts are consistent with the experimentally observed multiplet.
Mass Spectrometry Data
Table 3: Comparison of Experimental and Predicted Mass Spectrometry Data
| Parameter | Experimental | Theoretical |
| Molecular Formula | C₈H₁₀O₂ | C₈H₁₀O₂ |
| Molecular Weight | 138.16 g/mol | 138.16 g/mol |
| [M]⁺ Peak (m/z) | 138.068 | 138.0681 |
| Key Fragment (m/z) | 110 ([M-CO]⁺) | Consistent with loss of CO |
The exact mass measurement from high-resolution mass spectrometry (HRMS) is in excellent agreement with the theoretical mass of the molecular formula C₈H₁₀O₂. The observed fragmentation pattern, particularly the loss of a carbonyl group (CO), is a characteristic feature of such diones and is consistent with the proposed structure.[1]
Conclusion: A Synergistic Approach to Structural Certainty
This guide has demonstrated the power of a combined experimental and computational approach for the structural elucidation of this compound. By cross-validating spectroscopic data with DFT-based predictions, a high degree of confidence in the structural assignment can be achieved. The detailed protocols and workflows presented here provide a template for researchers and drug development professionals to apply to their own challenging structural problems. This synergistic methodology not only enhances the accuracy of structural determination but also deepens the understanding of the relationship between molecular structure and its spectroscopic properties.
References
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A Comparative Benchmarking Guide to New Catalysts for the Synthesis of Bicyclo[3.2.1]octane-2,4-dione
The bicyclo[3.2.1]octane-2,4-dione core is a privileged structural motif, prominently featured in a wide array of biologically active natural products and serving as a critical precursor in the synthesis of potent herbicides and pharmaceuticals.[1][2] Its rigid, three-dimensional framework presents a formidable synthetic challenge, demanding precise control over multiple stereocenters. Historically, the construction of this scaffold relied on multi-step, often arduous, synthetic sequences. However, the advent of modern catalytic methods has revolutionized access to this valuable intermediate, offering more efficient, selective, and scalable routes.
This guide provides an in-depth comparison of new catalytic strategies for the synthesis of this compound and its derivatives. We will objectively evaluate the performance of leading catalyst systems, supported by experimental data, and delve into the mechanistic underpinnings that govern their efficacy. This analysis is designed to empower researchers, scientists, and drug development professionals to make informed decisions in their synthetic endeavors.
Established Synthetic Routes: A Baseline for Comparison
Before delving into novel catalytic systems, it is instructive to consider established methods for the synthesis of this compound. These routes, while often effective, can suffer from drawbacks such as harsh reaction conditions, low atom economy, and the use of expensive or hazardous reagents.
A common industrial approach commences with the readily available starting material, norbornene. This pathway involves a sequence of reactions including dichlorocarbene addition, hydrolysis, oxidation, and subsequent base-catalyzed intramolecular cyclization to yield the target dione.[1] Another classical approach utilizes 2-norbornanone as the starting material, proceeding through a Mannich reaction, a Baeyer-Villiger oxidation, and a final Claisen or self-condensation step.[1][3] While these methods are well-established, they often require multiple steps and may lack the efficiency and elegance of modern catalytic approaches.
Benchmarking New Catalytic Paradigms
The limitations of classical synthetic routes have spurred the development of innovative catalytic methods that offer significant advantages in terms of efficiency, stereocontrol, and operational simplicity. We will now compare three prominent classes of new catalysts: organocatalysts for domino reactions, chiral phosphoric acids, and rhodium(II) catalysts.
Organocatalytic Domino Reactions: Building Complexity in a Single Step
Organocatalysis has emerged as a powerful, metal-free alternative for the construction of complex molecular architectures.[1] Domino, or cascade, reactions are particularly attractive as they enable the formation of multiple bonds in a single synthetic operation without the need to isolate intermediates, thereby enhancing efficiency and reducing waste.[1]
Proline and its derivatives have proven to be versatile organocatalysts, capable of activating substrates through the formation of enamine intermediates.[1][4] In the context of bicyclo[3.2.1]octane synthesis, proline-derived bifunctional catalysts have been successfully employed in asymmetric domino Michael-Henry reactions.[1][5][6]
A notable example involves the reaction between 1,4-cyclohexanedione and nitrodienes, catalyzed by a proline-based bifunctional organocatalyst. This reaction proceeds through an initial Michael addition, followed by an intramolecular Henry (nitro-aldol) reaction to furnish the bicyclo[3.2.1]octan-2-one skeleton with excellent stereocontrol, forming four contiguous stereogenic centers as a single diastereoisomer.[5][6]
Experimental Protocol: Proline-Derived Catalyst in Domino Michael-Henry Reaction [6]
-
To a solution of 1,4-cyclohexanedione (0.2 mmol) in dry THF (0.25 mL) are added the proline-derived bifunctional catalyst I (10 mol%), 4-nitrobenzoic acid (10 mol%), and water (50 μL).
-
The corresponding nitrodiene (0.1 mmol) is then added to the reaction mixture.
-
The reaction is stirred at room temperature for 24 hours.
-
Upon completion, the reaction mixture is directly purified by column chromatography on silica gel to afford the desired bicyclo[3.2.1]octan-2-one derivative.
Cinchona alkaloids, such as quinine, and their derivatives are another cornerstone of organocatalysis.[1] Quinine-derived thioureas act as bifunctional catalysts, activating both the nucleophile and the electrophile through hydrogen bonding interactions. These catalysts have demonstrated remarkable efficacy in domino Michael-Aldol reactions to construct the bicyclo[3.2.1]octane framework.[7][8]
The proposed mechanism involves the thiourea moiety activating the Michael acceptor (e.g., a nitroalkene or an α,β-unsaturated ester) while the tertiary amine of the quinine scaffold activates the 1,3-dicarbonyl pronucleophile.[1][7] This dual activation within the chiral environment of the catalyst directs the stereochemical outcome of the reaction with high fidelity.
Experimental Protocol: Quinine-Derived Thiourea Catalyzed Domino Michael-Aldol Reaction [9]
-
In a dried reaction vessel, the quinine-derived thiourea catalyst (10 mol%) is dissolved in the chosen solvent (e.g., toluene or dichloromethane).
-
The cyclic 1,3-ketoester (0.2 mmol) is added to the solution.
-
The β,γ-unsaturated amide or ester (0.1 mmol) is then introduced to the reaction mixture.
-
The reaction is stirred at the specified temperature (e.g., room temperature or 0 °C) and monitored by TLC.
-
After completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography to yield the bicyclo[3.2.1]octane product.
Comparative Performance of Organocatalysts
| Catalyst Type | Reaction | Substrates | Catalyst | Solvent | Yield (%) | dr | ee (%) | Reference |
| Proline-Derived | Michael-Henry | 1,4-Cyclohexanedione, Phenyl nitrodiene | Catalyst I | THF | 91 | >99:1 | 96 | [6] |
| Quinine-Derived | Michael-Aldol | Methyl cyclopentanonecarboxylate, (E)-N-benzyl-2-oxo-4-phenylbut-3-enamide | Catalyst 24 | Toluene | 75 | >20:1 | 54 | [9] |
| Quinine-Derived | Michael-Aldol | Methyl cyclopentanonecarboxylate, (E)-N-benzyl-2-oxo-4-phenylbut-3-enamide | Catalyst 24 | CH₂Cl₂ | 70 | >20:1 | 73 | [9] |
| Quinine-Derived | Michael-Henry | Cyclohexane-1,2-dione, trans-β-nitrostyrene | Quinine-derived thiourea | Toluene | 85 | 88:12 | 96 | [7][8] |
Analysis: The data clearly indicates that both proline-derived and quinine-derived organocatalysts are highly effective in constructing the bicyclo[3.2.1]octane core with excellent stereocontrol. The choice of catalyst and solvent can significantly impact the enantioselectivity, as seen in the quinine-derived catalyst system where switching from toluene to dichloromethane improved the enantiomeric excess.[9]
Catalytic Cycle of a Proline-Derived Catalyst in a Domino Michael-Henry Reaction
Caption: Proposed catalytic cycle for the proline-derived catalyst.
Chiral Phosphoric Acid (CPA) Catalysis: Desymmetrization for Enantiopurity
Chiral phosphoric acids (CPAs) have emerged as powerful Brønsted acid catalysts for a wide range of enantioselective transformations.[1] Their utility in the synthesis of the bicyclo[3.2.1]octane framework lies in their ability to catalyze the desymmetrizing Michael cyclization of 2,2-disubstituted cyclic 1,3-diketones that are tethered to an electron-deficient alkene.[10][11] This strategy allows for the creation of multiple stereocenters, including an all-carbon quaternary center, in a single step with high enantioselectivity.[10]
The catalytic mechanism is predicated on the bifunctional nature of the CPA, where the acidic proton activates the enone moiety, while the basic phosphoryl oxygen organizes the nucleophilic enol through hydrogen bonding, all within a well-defined chiral pocket.[10]
Experimental Protocol: Chiral Phosphoric Acid-Catalyzed Desymmetrizing Michael Cyclization [10][11]
-
A solution of the 2,2-disubstituted cyclic 1,3-diketone tethered to an electron-deficient alkene (0.1 mmol) in the appropriate solvent (e.g., toluene or cyclohexane) is prepared.
-
The chiral phosphoric acid catalyst (3-5 mol%) is added to the solution.
-
The reaction mixture is stirred at the specified temperature (e.g., 50-80 °C) for 24 hours or until completion as monitored by TLC.
-
The solvent is evaporated, and the crude product is purified by flash chromatography on silica gel to afford the enantiomerically enriched bicyclo[3.2.1]octane derivative.
Performance of Chiral Phosphoric Acid Catalysts
| Catalyst | Substrate | Catalyst Loading (mol%) | Solvent | Yield (%) | ee (%) | Reference |
| TRIP (4b) | Enone dione 1a | 5 | Toluene | 95 | 86 | [10] |
| TRIP (4b) | Enone dione 1a | 5 | Cyclohexane | 96 | 88 | [10] |
| TRIP (4b) | Enone dione 1f | 3 | Cyclohexane | 91 | 90 | [10] |
| Catalyst 4c | Enone dione 1a | 5 | Toluene | 93 | 92 | [10] |
Analysis: Chiral phosphoric acid catalysis provides a highly effective method for the enantioselective synthesis of bicyclo[3.2.1]octanes. The catalyst loading can be as low as 3 mol% without compromising the high yields and excellent enantioselectivities. The choice of solvent can also fine-tune the stereochemical outcome.
General Experimental Workflow for Catalyst Screening
Caption: A generalized workflow for screening new catalysts.
Rhodium(II)-Catalyzed Rearrangement of α-Diazo-β-hydroxyketones
Transition metal catalysis offers a distinct approach to the synthesis of the bicyclo[3.2.1]octane skeleton. A particularly elegant method involves the rhodium(II)-catalyzed decomposition of fused bicyclic α-diazo-β-hydroxyketones.[1] This reaction proceeds via a rearrangement pathway to furnish bridged bicyclo[m.n.1]ketones, including the desired bicyclo[3.2.1]octanedione system, in good yields.[1]
The proposed mechanism involves the formation of a rhodium carbene intermediate from the diazo compound, which then undergoes a 1,2-alkyl migration to afford the bridged bicyclic dione as the major product.[1] Rhodium(II) acetate dimer (Rh₂(OAc)₄) is a commonly employed and effective catalyst for this transformation.[1]
Experimental Protocol: Rhodium(II)-Catalyzed Rearrangement [1]
-
A solution of the fused bicyclic α-diazo-β-hydroxyketone in a suitable solvent (e.g., dichloromethane) is prepared under an inert atmosphere.
-
A catalytic amount of Rh₂(OAc)₄ (typically 1-5 mol%) is added to the solution.
-
The reaction mixture is stirred at room temperature, and the evolution of nitrogen gas is observed.
-
The reaction is monitored by TLC until the starting material is consumed.
-
The solvent is removed in vacuo, and the residue is purified by flash column chromatography to isolate the this compound product.
Catalytic Cycle of Rhodium(II)-Catalyzed Rearrangement
Caption: Proposed mechanism for the Rh(II)-catalyzed rearrangement.
Conclusion and Future Outlook
The synthesis of this compound has been significantly advanced by the development of novel catalytic methodologies. Organocatalytic domino reactions, employing proline-derived and quinine-derived catalysts, offer an elegant and highly stereoselective route to this important scaffold. Chiral phosphoric acid catalysis provides a powerful tool for the enantioselective desymmetrization of prochiral precursors. Meanwhile, rhodium(II)-catalyzed rearrangements present a distinct and efficient pathway via carbene intermediates.
The choice of the optimal catalyst will invariably depend on the specific synthetic goals, including desired stereochemistry, substrate scope, and scalability. The data presented in this guide serves as a valuable resource for researchers to navigate the expanding landscape of catalytic methods for the construction of the bicyclo[3.2.1]octane core. Future research will likely focus on the development of even more active and selective catalysts, the expansion of substrate scope, and the application of these methods in the total synthesis of complex natural products and the development of novel therapeutic agents.
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PubMed. Mechanism of rhodium-catalyzed carbene formation from diazo compounds. [Link]
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ResearchGate. Mechanism of Rhodium-Catalyzed Carbene Formation from Diazo Compounds. [Link]
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Royal Society of Chemistry. Organocatalytic asymmetric domino Michael–Henry reaction for the synthesis of substituted bicyclo[3.2.1]octan-2-ones. [Link]
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National Institutes of Health. Enantioselective synthesis of bicylco[3.2.1]octan-8-ones using a tandem Michael-Henry reaction. [Link]
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Loughborough University Research Repository. Organocatalytic asymmetric domino Michael-Henry reaction for the synthesis of substituted bicyclo[3.2.1]octan-2-ones. [Link]
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PubMed. Enantioselective synthesis of bicylco[3.2.1]octan-8-ones using a tandem Michael-Henry reaction. [Link]
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Royal Society of Chemistry. Enantioselective synthesis of bicyclo[3.n.1]alkanes by chiral phosphoric acid-catalyzed desymmetrizing Michael cyclizations. [Link]
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ResearchGate. Microwave assisted L‐proline catalyzed One‐Pot Three‐Component Reaction for the synthesis of 4‐aminoaryl‐2‐phenyl‐2H ‐3‐nitrochromene hybrid via Domino Michael‐Henry‐Michael addition reaction. [Link]
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PubMed. Enantioselective synthesis of bicyclo[3.n.1]alkanes by chiral phosphoric acid-catalyzed desymmetrizing Michael cyclizations. [Link]
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Beilstein Journals. (Thio)urea-mediated synthesis of functionalized six-membered rings with multiple chiral centers. [Link]
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ResearchGate. Exploring the Mechanisms of Proline-Catalyzed Reactions thorough Evaluation. [Link]
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ResearchGate. Comparison of organocatalysis with conventional catalysis. [Link]
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Royal Society of Chemistry. Enantioselective synthesis of bicyclo[3.n.1]alkanes by chiral phosphoric acid-catalyzed desymmetrizing Michael cyclizations. [Link]
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MDPI. Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes. [Link]
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ResearchGate. Base catalyzed synthesis of bicyclo[3.2.1]octane scaffolds. [Link]
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ResearchGate. The Role of L-Proline and Co-Catalysts in the Enantioselectivity of OXA-Michael-Henry Reactions. [Link]
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SlideShare. Diazo-mediated Metal Carbenoid Chemistry. [Link]
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MDPI. Organocatalysis: Fundamentals and Comparisons to Metal and Enzyme Catalysis. [Link]
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Wikipedia. Proline organocatalysis. [Link]
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The Bicyclo[3.2.1]octane-2,4-dione Scaffold and Its Alternatives in Modern Drug Discovery: A Comparative Guide
Introduction: The Enduring Appeal and Inherent Limitations of the Bicyclo[3.2.1]octane-2,4-dione Scaffold
The this compound framework is a privileged scaffold in medicinal chemistry, notably recognized as the core of several commercial herbicides. Its rigid, three-dimensional structure provides a unique conformational constraint that can lead to high binding affinity and selectivity for biological targets. However, the very rigidity and specific chemical nature of this dione scaffold can also limit the exploration of chemical space, potentially leading to challenges in optimizing pharmacokinetic properties and intellectual property concerns.
This guide provides a comparative analysis of viable alternative bicyclic scaffolds that have emerged as powerful tools in contemporary drug design. We will delve into the synthesis, key physicochemical and biological properties, and successful applications of three prominent alternatives: azabicyclo[3.2.1]octanes, dioxabicyclo[3.2.1]octanes, and bicyclo[3.3.1]nonanes. Through a critical examination of experimental data, we aim to equip researchers, scientists, and drug development professionals with the insights needed to select the most appropriate scaffold for their specific therapeutic targets.
Comparative Analysis of Alternative Scaffolds
This section provides a detailed comparison of the alternative scaffolds, focusing on their synthetic accessibility, key physicochemical properties, and documented biological activities.
Azabicyclo[3.2.1]octanes: Introducing Nitrogen for Enhanced Physicochemical Properties and Novel Biological Activity
The replacement of a methylene group in the bicyclo[3.2.1]octane core with a nitrogen atom to form the azabicyclo[3.2.1]octane scaffold offers a strategic advantage in drug design. The introduction of a basic nitrogen atom can significantly influence a molecule's physicochemical properties, such as solubility and pKa, which are critical for favorable pharmacokinetics.[1] Furthermore, the nitrogen can serve as a key interaction point with biological targets and a handle for further chemical modification.
Synthesis: The synthesis of azabicyclo[3.2.1]octanes can be achieved through various routes, often involving intramolecular cyclization strategies. A common approach involves the cyclization of functionalized piperidines or cyclopentanes.[2] For instance, the synthesis of 8-azabicyclo[3.2.1]octane derivatives, also known as tropanes, has been extensively reviewed and can be accomplished through various synthetic strategies, including those starting from amino acids or carbohydrates to yield enantiomerically pure compounds.[3]
Biological Applications: Azabicyclo[3.2.1]octane scaffolds have been successfully incorporated into a range of biologically active molecules.
-
Vasopressin Antagonists: A series of biaryl amides featuring an azabicyclooctane headpiece have been synthesized and identified as potent mixed V1a/V2 vasopressin receptor antagonists.[4] For example, compound 13d from this series demonstrated excellent V1a and good V2 receptor binding affinities.[4] The discovery of novel 8-azabicyclo[3.2.1]octan-3-yl)-3-(4-chlorophenyl) propanamides has also yielded high-affinity, selective vasopressin V1A receptor antagonists.[5]
-
Dopamine Transporter Inhibitors: 1-Azabicyclo[3.2.1]octanes have been identified as a novel class of dopamine transporter (DAT) inhibitors, with their activity being highly dependent on stereochemistry.[6]
-
NAAA Inhibitors: Pyrazole azabicyclo[3.2.1]octane sulfonamides have been developed as non-covalent inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA), an enzyme implicated in inflammatory conditions. The lead compound 50 (ARN19689) from this series exhibited a low nanomolar IC50 value against human NAAA.[7]
Physicochemical Properties: The presence of the nitrogen atom in the azabicyclo[3.2.1]octane scaffold generally leads to increased polarity and aqueous solubility compared to its carbocyclic counterpart. The basicity, as measured by pKa, can be modulated by the substitution pattern on the nitrogen and the surrounding ring system. For instance, the estimated pKa of 1,4,4-trimethyl-3-azabicyclo[3.2.1]octane is in the range of 9.0 to 10.0.[1]
Dioxabicyclo[3.2.1]octanes: A Gateway to Potent and Selective SGLT2 Inhibitors
The incorporation of two oxygen atoms into the bicyclic framework to form a dioxabicyclo[3.2.1]octane scaffold has been a particularly successful strategy in the development of inhibitors for the sodium-glucose cotransporter 2 (SGLT2). This rigid, oxygenated scaffold effectively mimics the pyranose ring of glucose, allowing for tight binding to the SGLT2 protein.
Synthesis: The synthesis of the dioxabicyclo[3.2.1]octane core is a key feature in the production of several SGLT2 inhibitors. These syntheses often involve multi-step sequences starting from readily available carbohydrates. The synthetic strategies for various "gliflozin" drugs, many of which are based on C-aryl glucosides, have been extensively reviewed, with some featuring the dioxabicyclo[3.2.1]octane motif.[8]
Biological Applications: The primary and most successful application of the dioxabicyclo[3.2.1]octane scaffold is in the development of SGLT2 inhibitors for the treatment of type 2 diabetes.
-
SGLT2 Inhibitors: Ertugliflozin, an FDA-approved drug for type 2 diabetes, features a dioxabicyclo[3.2.1]octane core.[8] Numerous other potent and selective SGLT2 inhibitors have been developed based on this scaffold, with extensive structure-activity relationship (SAR) studies guiding their optimization.[9][10] In silico docking studies have further supported the favorable interactions of this scaffold with the SGLT2 binding site.[10]
Pharmacokinetic Profile: The pharmacokinetic profiles of dioxabicyclo[3.2.1]octane-based SGLT2 inhibitors have been a key area of investigation to ensure their suitability as oral medications. Studies on compounds like dapagliflozin have provided insights into their absorption, distribution, metabolism, and excretion (ADME) properties, which are generally favorable for once-daily oral administration.[11]
Bicyclo[3.3.1]nonanes: A Versatile and Spatially Demanding Scaffold for Diverse Biological Targets
The bicyclo[3.3.1]nonane scaffold, with its larger and more flexible ring system compared to bicyclo[3.2.1]octane, offers a different set of conformational possibilities for presenting substituents in three-dimensional space. This versatility has led to its identification in numerous biologically active natural products and its exploration in various therapeutic areas.[12][13]
Synthesis: The construction of the bicyclo[3.3.1]nonane core can be achieved through various synthetic methodologies, including intramolecular aldol condensations, Michael-aldol annulations, and Effenburger-type cyclizations.[12][13] These methods allow for the synthesis of diversely functionalized bicyclo[3.3.1]nonane derivatives.
Biological Applications: The bicyclo[3.3.1]nonane scaffold is found in a wide array of bioactive compounds, demonstrating its versatility.
-
Anticancer Agents: Many derivatives of bicyclo[3.3.1]nonane have shown promise as anticancer agents.[14] For instance, certain compounds have been found to inhibit the transcriptional activity of hypoxia-inducible factor-1 (HIF-1), a key target in cancer therapy.[15]
-
Estrogen Receptor Ligands: The bicyclo[3.3.1]nonane system has been explored as a template for the development of new ligands for the estrogen receptor (ER), with some derivatives showing significant ERβ binding selectivity.[16]
-
Natural Products: This scaffold is a core component of many complex natural products with diverse biological activities, including the neuroactive compound hyperforin.[13]
Physicochemical Properties and Structural Considerations: The larger ring system of bicyclo[3.3.1]nonane allows for a greater diversity of conformations, including chair-chair and boat-chair forms, which can influence binding to biological targets. The introduction of substituents can be strategically used to control the preferred conformation and thus the spatial orientation of key functional groups.
Quantitative Data Summary
To facilitate a direct comparison, the following tables summarize key quantitative data for representative compounds from each scaffold class.
Table 1: Comparative Physicochemical Properties
| Scaffold Class | Representative Compound | Molecular Weight ( g/mol ) | Calculated LogP | pKa (predicted) | Reference |
| Azabicyclo[3.2.1]octane | 8-Azabicyclo[3.2.1]octane | 111.18 | 1.29 | 10.5 (basic) | [17] |
| 1,4,4-Trimethyl-3-azabicyclo[3.2.1]octane | 153.26 | - | 9.0-10.0 (basic) | [1] | |
| Dioxabicyclo[3.2.1]octane | Ertugliflozin Core | ~250-300 | Varies with side chains | N/A | - |
| Bicyclo[3.3.1]nonane | Bicyclo[3.3.1]nonane | 124.22 | ~2.5 | N/A | - |
Note: Physicochemical properties are highly dependent on the specific substituents attached to the core scaffold. The values presented here are for the parent or simple derivatives and are intended to provide a general comparison.
Table 2: Comparative Biological Activity
| Scaffold Class | Representative Compound/Target | Biological Activity (IC50/Ki) | Therapeutic Area | Reference |
| Azabicyclo[3.2.1]octane | Compound 13d / Vasopressin V1a Receptor | Ki = 0.4 nM | Cardiovascular | [4] |
| Compound 50 / Human NAAA | IC50 = 42 nM | Inflammation | [7] | |
| Dioxabicyclo[3.2.1]octane | Dapagliflozin / Human SGLT2 | Ki = 0.55 nM | Diabetes | [18] |
| Ertugliflozin / Human SGLT2 | IC50 = 0.99 nM | Diabetes | [8] | |
| Bicyclo[3.3.1]nonane | Compound 16f / HIF-1 Transcriptional Activity | IC50 = 17.2 µM | Oncology | [15] |
| Type II ER Ligand | RBA = 0.1-1% (vs. Estradiol) | Oncology/Endocrinology | [16] |
Experimental Protocols
To provide practical guidance, this section details a representative synthetic protocol and a key biological assay.
Protocol 1: Synthesis of an Azabicyclo[3.2.1]octane Derivative (Vasopressin Antagonist Precursor)
This protocol is a generalized procedure based on the synthesis of azabicyclo[3.2.1]octane derivatives as described in the literature.[4]
Objective: To synthesize a key intermediate for an azabicyclo[3.2.1]octane-based vasopressin antagonist.
Materials:
-
N-Boc-nortropinone
-
(4-Methoxyphenyl)magnesium bromide (1 M in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride solution
-
Magnesium sulfate, anhydrous
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a solution of N-Boc-nortropinone (1.0 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add (4-methoxyphenyl)magnesium bromide (1.2 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired tertiary alcohol.
Protocol 2: In Vitro SGLT2 Inhibition Assay using a Fluorescent Glucose Analog
This protocol is based on a fluorescent glucose transport assay for screening SGLT2 inhibitors.[19][20]
Objective: To determine the in vitro inhibitory activity of test compounds against the SGLT2 transporter.
Materials:
-
HK-2 cells (human kidney proximal tubule cell line)
-
DMEM/F12 medium supplemented with 10% FBS
-
2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG)
-
Dapagliflozin (positive control)
-
Test compounds
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader
Procedure:
-
Seed HK-2 cells into 96-well black, clear-bottom plates at a density of 5 x 10^4 cells/well and culture overnight.
-
Wash the cells with Krebs-Ringer-HEPES (KRH) buffer.
-
Pre-incubate the cells with various concentrations of test compounds or dapagliflozin in KRH buffer for 30 minutes at 37 °C.
-
Add 2-NBDG to a final concentration of 100 µM and incubate for 1 hour at 37 °C.
-
Wash the cells three times with ice-cold KRH buffer to remove extracellular 2-NBDG.
-
Measure the intracellular fluorescence using a microplate reader with excitation at 485 nm and emission at 535 nm.
-
Calculate the percent inhibition of 2-NBDG uptake for each compound concentration relative to the vehicle control and determine the IC50 value.
Visualizations
Diagram 1: General Synthetic Strategy for Bicyclic Scaffolds
Caption: A generalized workflow for the synthesis of bicyclic scaffolds in drug discovery.
Diagram 2: Key Interactions of a Dioxabicyclo[3.2.1]octane SGLT2 Inhibitor
Caption: Schematic of key binding interactions for a dioxabicyclo[3.2.1]octane-based SGLT2 inhibitor.
Conclusion and Future Perspectives
The exploration of alternative bicyclic scaffolds beyond the traditional this compound offers immense opportunities for innovation in drug discovery. Azabicyclo[3.2.1]octanes provide a means to fine-tune physicochemical properties and introduce novel vector interactions. Dioxabicyclo[3.2.1]octanes have proven to be a highly successful scaffold for targeting carbohydrate-binding proteins like SGLT2. Bicyclo[3.3.1]nonanes, with their conformational versatility, open doors to targeting a wide range of biological macromolecules.
The choice of a particular scaffold should be guided by a thorough analysis of the target protein, the desired physicochemical properties of the final drug candidate, and the synthetic feasibility. As our understanding of structure-activity and structure-property relationships continues to grow, we can anticipate the development of even more sophisticated and effective bicyclic scaffolds that will drive the next generation of therapeutics.
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Definitive Structural Elucidation: A Comparative Guide to the Confirmation of the Bicyclo[3.2.1]octane-2,4-dione Framework
In the landscape of synthetic chemistry and drug discovery, the rigid, bridged framework of bicyclo[3.2.1]octane-2,4-dione is a cornerstone scaffold. Its presence in a multitude of biologically active natural products, including the analgesic gelsemine and the antibiotic platensimycin, underscores the imperative for unambiguous structural confirmation.[1] This guide provides an in-depth comparison of analytical methodologies for verifying the this compound skeleton, with a primary focus on the unparalleled definitive power of single-crystal X-ray crystallography. We will explore the causality behind experimental choices and present supporting data to offer researchers, scientists, and drug development professionals a comprehensive understanding of the available techniques.
The Gold Standard: Single-Crystal X-ray Crystallography
A compelling example is the structural confirmation of 6-acetylamino(indolo[2,3-b])bicyclo[3.2.1]oct-2-ene, a derivative featuring the core bicyclo[3.2.1]octane framework.[2] The crystallographic analysis of this compound provided unambiguous proof of its structure and stereochemistry.[2]
Experimental Protocol: X-ray Diffraction Analysis
The journey from a synthesized compound to a refined crystal structure is a multi-step process demanding precision and patience.
Step 1: Crystallization
-
Rationale: The formation of a high-quality single crystal is the most critical and often most challenging step. The goal is to encourage slow, ordered growth of crystals suitable for diffraction, typically 0.1-0.5 mm in each dimension.
-
Procedure:
-
Dissolve the purified this compound derivative in a minimal amount of a suitable solvent (e.g., ethyl acetate, dichloromethane).
-
Employ a crystallization technique such as slow evaporation, vapor diffusion of an anti-solvent (e.g., hexane, pentane), or slow cooling of a saturated solution.
-
Monitor for the formation of well-defined, transparent crystals over hours to weeks.
-
Step 2: Data Collection
-
Rationale: A single crystal is mounted and exposed to a focused beam of X-rays. The crystal diffracts the X-rays in a specific pattern of spots, the intensities of which are measured by a detector.
-
Procedure:
-
Select a suitable crystal and mount it on a goniometer head.
-
Center the crystal in the X-ray beam of a diffractometer.
-
Collect diffraction data at a controlled temperature (often cryogenic, e.g., 100 K) to minimize thermal vibrations and potential radiation damage. Data collection for a similar bicyclo[3.2.1]octane derivative was performed at 120 K.[2]
-
Step 3: Structure Solution and Refinement
-
Rationale: The collected diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is then solved using direct methods or Patterson methods to generate an initial electron density map. This model is then refined to best fit the experimental data.
-
Procedure:
-
Integrate the raw diffraction images to obtain a list of reflection intensities.
-
Solve the structure using software packages like SHELXS.[3]
-
Refine the atomic positions and thermal parameters using full-matrix least-squares refinement with software such as SHELXL.[3]
-
The final refinement for the indole-fused bicyclo[3.2.1]octane derivative converged with an R1 value of 0.0423, indicating a good fit between the model and the experimental data.[2]
-
A Comparative Analysis: Alternative and Complementary Techniques
While X-ray crystallography provides the definitive structure, other analytical techniques offer valuable and often more readily obtainable information. These methods are crucial for routine characterization and for providing evidence of a structure when suitable crystals cannot be obtained.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments can piece together the connectivity of a molecule.
-
¹H NMR: Provides information on the chemical environment and connectivity of protons. For this compound, the spectrum is expected to show multiplets for the methylene protons and distinct signals for the bridgehead protons.[1][4]
-
¹³C NMR: Reveals the number of unique carbon atoms and their chemical environment. The carbonyl carbons of the dione would appear at characteristic downfield shifts (around 207-210 ppm).[1]
-
2D NMR (COSY, HSQC, HMBC): These experiments establish proton-proton and proton-carbon correlations, allowing for the unambiguous assignment of all signals and confirmation of the bicyclic framework's connectivity.[5][6][7]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which can be indicative of its structure.
-
Molecular Ion Peak: For this compound, the molecular ion peak ([M]⁺) would be observed at an m/z of 138, corresponding to its molecular weight.[4]
-
Fragmentation Pattern: The fragmentation of the bicyclic system can provide structural clues. Common fragmentation pathways for bicyclic ketones include the loss of carbon monoxide (CO).[1][8]
Computational Chemistry
In silico methods, particularly Density Functional Theory (DFT), have become invaluable for predicting and corroborating experimental findings.
-
Structural Optimization: DFT calculations can predict the lowest energy conformation of a molecule, providing theoretical bond lengths and angles that can be compared to experimental data.[1] Studies on the parent bicyclo[3.2.1]octane have used DFT to determine its stable geometry.[9]
-
Spectroscopic Prediction: Computational models can predict NMR chemical shifts and vibrational frequencies (IR), which can aid in the interpretation of experimental spectra.
Data Summary and Comparison
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Precise 3D structure, bond lengths, bond angles, stereochemistry. | Unambiguous and definitive structural confirmation. | Requires a high-quality single crystal, which can be difficult to obtain. |
| NMR Spectroscopy | Connectivity of atoms, stereochemical relationships in solution. | Provides detailed structural information in solution; non-destructive. | Can be complex to interpret for intricate molecules; does not provide bond lengths/angles directly. |
| Mass Spectrometry | Molecular weight, elemental composition, fragmentation patterns. | High sensitivity, requires very small sample amounts. | Isomeric compounds can have identical molecular weights and similar fragmentation. |
| Computational Chemistry | Theoretical 3D structure, energetic stability, predicted spectra. | Provides insights into molecular properties and can guide experimental work. | Predictions are theoretical and must be validated by experimental data. |
Visualizing the Workflow and Relationships
To better illustrate the process and the interplay between these techniques, the following diagrams are provided.
Caption: Workflow for X-ray Crystallographic Analysis.
Caption: Interrelation of Analytical Techniques.
Conclusion
The structural confirmation of the this compound framework is a critical step in its application in research and development. While NMR, MS, and computational methods provide essential and complementary data, single-crystal X-ray crystallography stands alone in its ability to deliver an unambiguous and definitive three-dimensional structure. The choice of methodology will ultimately depend on the specific research question and the availability of suitable crystalline material. However, for absolute structural proof, the pursuit of a high-quality crystal for X-ray diffraction analysis is an indispensable endeavor.
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Miesch, M. et al. (2015). Base-catalyzed custom synthesis of bicyclo[3.2.1]octane scaffolds. The Royal Society of Chemistry. Available at: [Link]
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Tafeenko, V. A. et al. (2011). (1R,2R,3R,4S,5S)-3-Methyl-8-oxabicyclo[3.2.1]oct-6-ene-2,4-diyl diacetate. IUCr Journals. Available at: [Link]
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A Head-to-Head Comparison of Bicyclo[3.2.1]octane-2,4-dione Based Ligands: Bicyclopyrone and Benzobicyclon
In the landscape of modern agriculture, the development of effective and selective herbicides is paramount for ensuring crop yield and quality. Among the various classes of herbicides, inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) have emerged as a powerful tool for weed management.[1][2][3][4] At the core of several potent HPPD inhibitors lies the bicyclo[3.2.1]octane-2,4-dione scaffold, a rigid and structurally complex motif that has proven to be a valuable starting point for the design of novel herbicidal agents.
This guide provides an in-depth, head-to-head comparison of two prominent commercial herbicides based on the this compound core: Bicyclopyrone and Benzobicyclon . Developed by Syngenta and SDS Biotech K.K. respectively, both compounds share a common mechanism of action but exhibit distinct chemical features and application profiles.[5][6] This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of these two important agricultural compounds.
The Target: 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)
The herbicidal activity of both Bicyclopyrone and Benzobicyclon stems from their ability to inhibit the plant enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[6] HPPD is a key enzyme in the catabolism of tyrosine and is essential for the biosynthesis of plastoquinone and tocopherol (Vitamin E).[3] Plastoquinone is a critical cofactor for the enzyme phytoene desaturase, which is involved in the biosynthesis of carotenoids. Carotenoids, in turn, protect chlorophyll from photo-oxidation.
By inhibiting HPPD, these herbicides disrupt the production of plastoquinone, leading to a downstream inhibition of carotenoid biosynthesis.[7] The absence of protective carotenoids results in the rapid bleaching of chlorophyll in newly developing plant tissues, followed by necrosis and eventual plant death.[6]
Head-to-Head Comparison: Bicyclopyrone vs. Benzobicyclon
While both herbicides target the same enzyme, their chemical structures, application methods, and weed control spectrums exhibit notable differences.
| Feature | Bicyclopyrone | Benzobicyclon |
| Chemical Structure | 4-hydroxy-3-[2-(2-methoxyethoxymethyl)-6-(trifluoromethyl)pyridine-3-carbonyl]bicyclo[3.2.1]oct-3-en-2-one[8] | 3-(2-chloro-4-methylsulfonylbenzoyl)-2-phenylthiobicyclo[3.2.1]oct-2-en-4-one |
| Mode of Action | Direct inhibitor of HPPD[6] | Pro-herbicide; hydrolyzed in water to an active HPPD inhibitor[9] |
| Primary Crops | Corn, Sugarcane, Wheat, Barley[8][10] | Rice |
| Application Timing | Pre-emergence and post-emergence[6] | Primarily post-emergence in flooded rice paddies |
| Weed Spectrum | Broadleaf weeds and some grasses[6][7] | Broadleaf weeds, sedges, and some grasses, including sulfonylurea-resistant biotypes |
Structural and Mechanistic Differences
Bicyclopyrone is a direct-acting HPPD inhibitor.[6] Its structure features a trifluoromethyl-substituted pyridine ring attached to the this compound core. This direct mode of action allows for both foliar and soil uptake, providing flexibility in application timing.[6]
In contrast, Benzobicyclon is a pro-herbicide.[9] It requires hydrolysis in an aqueous environment to cleave the phenylthioether linkage and form the active triketone metabolite, which then inhibits HPPD.[9] This unique activation mechanism makes it particularly well-suited for use in flooded rice paddies, where the water facilitates its conversion to the active form.
Efficacy and Weed Control Spectrum
Bicyclopyrone is known for its broad-spectrum control of many important broadleaf weeds in corn, such as common ragweed, giant ragweed, and velvetleaf.[11] It also provides suppression of certain annual grasses.[11] The combination of bicyclopyrone with other herbicides, such as mesotrione and atrazine, has been shown to provide enhanced and broader-spectrum weed control.[9]
Benzobicyclon is highly effective against problematic weeds in rice cultivation, including various sedges and broadleaf weeds. A significant advantage of Benzobicyclon is its efficacy against weeds that have developed resistance to other herbicide classes, such as acetolactate synthase (ALS) inhibitors. While it has demonstrated activity against some grass species like barnyardgrass, its primary strength lies in the control of broadleaf and sedge weeds in a paddy environment.
Experimental Protocols
Synthesis of the this compound Core
The synthesis of the core this compound is a critical step in the production of both Bicyclopyrone and Benzobicyclon. A common route involves the following key transformations:
Step-by-Step Methodology:
-
Diels-Alder Cycloaddition: React cyclopentadiene with a suitable ketene equivalent (e.g., dichloroketene generated in situ) to form a bicyclo[3.2.1]octene intermediate.
-
Hydrolysis: Hydrolyze the resulting adduct to remove protecting groups and form a diol or related intermediate.
-
Oxidation: Oxidize the intermediate to the corresponding diketone.
-
Intramolecular Aldol Condensation: Under basic conditions, induce an intramolecular aldol condensation to form the final this compound ring system.
Note: This is a generalized scheme. Specific reagents and conditions will vary depending on the desired scale and specific derivatives.
In Vitro HPPD Inhibition Assay (Spectrophotometric Method)
This protocol allows for the quantitative comparison of the inhibitory potential of Bicyclopyrone and the active metabolite of Benzobicyclon against the HPPD enzyme.[12]
Materials:
-
Purified plant HPPD enzyme (e.g., from Arabidopsis thaliana)
-
Bicyclopyrone and Benzobicyclon hydrolysate (active form)
-
4-hydroxyphenylpyruvate (HPP) substrate
-
Ascorbate (co-factor)
-
Catalase
-
Ferrous sulfate (FeSO₄)
-
Assay buffer (e.g., 50 mM potassium phosphate, pH 7.0)
-
DMSO for inhibitor stock solutions
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 318 nm
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of Bicyclopyrone and Benzobicyclon hydrolysate in DMSO.
-
Prepare a fresh solution of HPP in assay buffer.
-
Prepare a cofactor solution containing ascorbate and catalase in assay buffer.
-
Prepare a dilute solution of FeSO₄ in water.
-
-
Assay Setup:
-
In a 96-well microplate, add assay buffer, the test inhibitor (at various concentrations), cofactor solution, and FeSO₄ solution.
-
Include control wells with DMSO only (no inhibitor) and wells without the enzyme.
-
Add the purified HPPD enzyme to all wells except the no-enzyme control.
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 10 minutes).
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the HPP substrate to all wells.
-
Immediately measure the increase in absorbance at 318 nm over time. This corresponds to the formation of the reaction product.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the absorbance curves.
-
Determine the percent inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to determine the IC50 value for each compound.
-
Conclusion and Future Perspectives
Both Bicyclopyrone and Benzobicyclon are highly effective herbicides that leverage the this compound scaffold to inhibit the critical plant enzyme HPPD. Their distinct chemical structures and modes of activation lead to different application profiles, with Bicyclopyrone offering versatility in various crops and application timings, while Benzobicyclon provides a specialized solution for weed control in rice paddies, including against resistant biotypes.
The continued emergence of herbicide-resistant weeds necessitates the ongoing discovery and development of new herbicidal compounds.[1][2][4] The this compound core remains a promising template for the design of next-generation HPPD inhibitors. Future research in this area may focus on:
-
Synthesis of novel derivatives: Exploring different substituents on the bicyclic core and the aromatic side chain to enhance efficacy, broaden the weed control spectrum, and improve crop selectivity.
-
Understanding resistance mechanisms: Investigating the molecular basis of weed resistance to current HPPD inhibitors to guide the design of new compounds that can overcome these resistance mechanisms.
-
Development of pro-herbicides: Designing new pro-herbicide strategies, similar to Benzobicyclon, to achieve targeted activation and improved environmental profiles.
By building upon the knowledge gained from compounds like Bicyclopyrone and Benzobicyclon, the scientific community can continue to develop innovative and sustainable solutions for global food security.
References
-
Jhala, A. J., Kumar, V., et al. (2022). 4-Hydroxyphenylpyruvate dioxygenase (HPPD)-inhibiting herbicides: past, present, and future. Weed Technology, 36(5), 629-640. Available from: [Link].
-
Jhala, A. J., Kumar, V., et al. (2022). 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)-Inhibiting Herbicides: Past, Present, and Future. UNL Digital Commons. Available from: [Link].
-
New HPPD-Inhibitors - A Proven Mode of Action as a New Hope to Solve Current Weed Problems. (2025). ResearchGate. Available from: [Link].
-
4-Hydroxyphenylpyruvate dioxygenase (HPPD)-inhibiting herbicides: past, present, and future. (2022). Cambridge University Press & Assessment. Available from: [Link].
-
4-Hydroxyphenylpyruvate dioxygenase (HPPD)-inhibiting herbicides: past, present, and future. OUCI. Available from: [Link].
-
The Discovery of Bicyclopyrone. Semantic Scholar. Available from: [Link].
-
Environmental Fate and Ecological Risk Assessment for Use of the New Herbicide Benzobicyclon for Weed Control in California Rice. (2017). Regulations.gov. Available from: [Link].
-
Synthesis of radiolabeled standards of bicyclopyrone and sedaxane to support product development. (2018). Morressier. Available from: [Link].
-
HPPD Inhibiting Herbicides: State of the Science. (2020). Regulations.gov. Available from: [Link].
-
Bicyclopyrone. Syngenta. Available from: [Link].
-
Benzobicyclon Efficacy is Affected by Plant Growth Stage, HPPD Inhibitor Sensitive 1 ( HIS1 ) Expression and Zygosity in Weedy Rice ( Oryza sativa ). (2022). ResearchGate. Available from: [Link].
-
A novel enzymatic assay for the identification of 4-hydroxyphenylpyruvate dioxygenase modulators. (2023). PMC. Available from: [Link].
-
5.3 bicyclopyrone (295) toxicology. Available from: [Link].
-
Computational protocol of discovering new HPPD inhibitors. ResearchGate. Available from: [Link].
-
Bicyclopyrone: DRAFT Biological Evaluation and Effects Determinations for Federally Listed Species and Designated Critical Habitats. (2024). Regulations.gov. Available from: [Link].
-
4-hydroxy-3-{2-[methyl]-6-(trifluormethyl)pyridine-3-carbonyl}bicyclo[[]3.2.1]oct-3-en-2-one. Available from: [Link].
-
Bicyclopyrone | New Active Ingredient Review. Minnesota Department of Agriculture. Available from: [Link].
-
Dot Language (graph based diagrams). (2018). Medium. Available from: [Link].
-
DOT Language. (2024). Graphviz. Available from: [Link].
-
BICYCLOPYRONE (295). Food and Agriculture Organization of the United Nations. Available from: [Link].
-
Bicyclopyrone. Chemical Warehouse. Available from: [Link].
-
Comparison of a premix of atrazine, bicyclopyrone, mesotrione, and S-metolachlor with other preemergence herbicides for weed control and corn yield in no-tillage and reduced-tillage production systems in Nebraska, USA. ResearchGate. Available from: [Link].
-
Novel bacterial bioassay for a high-throughput screening of 4-hydroxyphenylpyruvate dioxygenase inhibitors. (2015). PubMed. Available from: [Link].
-
Human Health Reference Levels for Benzobicyclon and its Degradate Metabolite B in Groundwater and Surface Water. (2024). California Department of Pesticide Regulation. Available from: [Link].
-
Bicyclopyrone: Human Health Risk Assessment for the Section 3 Registration Action on Cereals (Wheat and Barley). Regulations.gov. Available from: [Link].
-
Discovery and development of a new herbicide, benzobicyclon. ResearchGate. Available from: [Link].
- Combinaison de tensioactifs pour formulations.... Google Patents.
-
Viewing a reaction path diagram. Cantera. Available from: [Link].
-
Drawing graphs with dot. (2015). Graphviz. Available from: [Link].
-
Drawing Lewis Dot Diagrams. (2010). YouTube. Available from: [Link].
Sources
- 1. cambridge.org [cambridge.org]
- 2. "4-Hydroxyphenylpyruvate Dioxygenase (HPPD)-Inhibiting Herbicides: Past" by Amit J. Jhala, Vipan Kumar et al. [digitalcommons.unl.edu]
- 3. researchgate.net [researchgate.net]
- 4. 4-Hydroxyphenylpyruvate dioxygenase (HPPD)-inhibiting herbicides: past, present, and future [ouci.dntb.gov.ua]
- 5. benchchem.com [benchchem.com]
- 6. chemicalwarehouse.com [chemicalwarehouse.com]
- 7. mda.state.mn.us [mda.state.mn.us]
- 8. WO2024133245A1 - Combinaison de tensioactifs pour formulations agrochimiques aqueuses en suspension (protection des cultures) d'un herbicide hppd combiné à une concentration élevée d'un principe actif présent sous la forme d'un sel - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. fao.org [fao.org]
- 11. assets.syngenta-us.com [assets.syngenta-us.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Synthesis of Bicyclo[3.2.1]octane-2,4-dione: An Evaluation of Reproducibility and Practicality
For researchers, medicinal chemists, and professionals in drug development, the accessibility and reliable synthesis of key chemical scaffolds are paramount. Bicyclo[3.2.1]octane-2,4-dione (BOD) is a pivotal intermediate in the synthesis of a range of compounds, including agrochemicals and potential therapeutic agents. This guide provides an in-depth, objective comparison of the most common published synthetic methods for BOD, with a focus on reproducibility, scalability, and practical laboratory considerations. The insights presented herein are synthesized from a comprehensive review of primary literature, patents, and established synthetic protocols.
Introduction: The Strategic Importance of this compound
The rigid, bridged bicyclic structure of BOD provides a unique three-dimensional framework that is attractive for the design of novel bioactive molecules. Its utility as a precursor for herbicides is well-documented, and its structural motif appears in various natural products with interesting biological activities. Consequently, the efficient and reproducible synthesis of BOD is a topic of significant interest in synthetic organic chemistry. This guide will dissect and compare the two most prevalent synthetic routes to BOD, starting from norbornene and 2-norbornanone, respectively.
Comparative Analysis of Synthetic Routes
The selection of a synthetic route is often a balance between factors such as the cost and availability of starting materials, the number of synthetic steps, overall yield, and the safety and environmental impact of the reagents used. Here, we present a comparative overview of the two primary pathways to this compound.
| Feature | Route 1: From Norbornene | Route 2: From 2-Norbornanone |
| Starting Material | Norbornene | 2-Norbornanone |
| Key Transformations | Dichlorocarbene addition, Ring expansion, Hydrolysis, Oxidation | Mannich reaction, Baeyer-Villiger oxidation, Self-condensation |
| Typical Overall Yield | Variable, can be moderate to good depending on the specific protocol | Reported up to 61.5% (optimized)[1] |
| Number of Steps | Typically 4-5 steps | Typically 3 steps |
| Key Reagents & Hazards | Chloroform (potential carcinogen), Sodium hydroxide (corrosive), Cyanide (in some variations, highly toxic)[2] | Formaldehyde (carcinogen), Peroxy acids (oxidizers, potentially explosive), Strong bases |
| Scalability | Can be scalable, but handling of dichlorocarbene and potential cyanide use pose challenges. | Generally considered more amenable to scale-up with appropriate safety measures for oxidation steps. |
| Reproducibility | The initial steps are well-documented and reproducible, but the final cyclization can be variable. | The sequence has been optimized and reported with good overall yield, suggesting good reproducibility under specific conditions.[1] |
Route 1: Synthesis from Norbornene
This classical approach leverages the reactivity of the double bond in norbornene to construct the bicyclo[3.2.1]octane framework through a ring expansion strategy. The causality behind this route lies in the facile generation of dichlorocarbene and its subsequent reaction with the strained olefin of norbornene.
Experimental Workflow
Caption: Synthetic pathway to this compound from Norbornene.
Detailed Experimental Protocol (Adapted from established procedures)
Step 1 & 2: Dichlorocarbene Addition, Ring Expansion, and Hydrolysis
This initial phase is critical for establishing the core bicyclo[3.2.1]octane skeleton. The in-situ generation of dichlorocarbene from chloroform and a strong base is a well-established method. The subsequent ring expansion of the dichlorocyclopropane adduct is often spontaneous or promoted by the reaction conditions, leading to a chlorinated bicyclooctene intermediate which is then hydrolyzed.
Step 3: Oxidation
The secondary alcohol of 3-chlorobicyclo[3.2.1]oct-3-en-2-ol is oxidized to the corresponding ketone. Standard oxidation protocols such as pyridinium chlorochromate (PCC) or Swern oxidation are typically employed. Careful control of the reaction conditions is necessary to avoid over-oxidation or side reactions.
Step 4: Cyclization to this compound
The final step involves a base-mediated intramolecular reaction of 3-chlorobicyclo[3.2.1]oct-3-en-2-one to form the dione. This transformation can proceed through a Michael addition followed by hydrolysis. Some patented procedures report the use of cyanide as a nucleophile in a related transformation, which can offer high yields but introduces significant safety and handling concerns.[2]
Expertise & Experience Insights
The Norbornene route is a classic example of leveraging strain release and carbene chemistry to build complex cyclic systems. While the initial steps are generally reliable, the reproducibility of the final cyclization can be sensitive to reaction conditions. The use of cyanide in some variations, while effective, is a significant drawback for many academic and industrial labs due to its extreme toxicity. Alternative, cyanide-free methods are preferred for improved safety and reduced environmental impact. The overall yield of this multi-step process can be modest, and purification of the intermediates may be required.
Route 2: Synthesis from 2-Norbornanone
This route offers a more convergent approach, starting from a commercially available and relatively inexpensive ketone. The key transformations involve building the second carbonyl functionality and the requisite carbon framework through a series of well-established named reactions.
Experimental Workflow
Caption: Synthetic pathway to this compound from 2-Norbornanone.
Detailed Experimental Protocol
Step 1: Mannich Reaction
2-Norbornanone undergoes a Mannich reaction with formaldehyde and a secondary amine (e.g., dimethylamine) to introduce an aminomethyl group at the C-3 position. This step sets the stage for the subsequent ring expansion. One reported improvement in this step involves the use of steam distillation for product separation, which also facilitates the transformation of intermediates.[1]
Step 2: Baeyer-Villiger Oxidation
The ketone of the Mannich product is subjected to a Baeyer-Villiger oxidation using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to insert an oxygen atom and form a lactone. The regioselectivity of this oxidation is crucial for the success of the synthesis. It has been noted that the order of addition of reagents in this step can significantly impact the yield by preventing over-oxidation.[1]
Step 3: Self-Condensation
The final step involves a base-catalyzed intramolecular self-condensation (e.g., a Claisen-type condensation) of the lactone intermediate to form the desired this compound. This cyclization is typically driven to completion by the use of a strong base.
Expertise & Experience Insights
The 2-Norbornanone route is often favored for its convergency and potentially higher overall yield, with reports of up to 61.5% under optimized conditions.[1] The key to reproducibility in this sequence lies in the careful execution of the Baeyer-Villiger oxidation, as peroxy acids can be hazardous if not handled properly, and controlling the regioselectivity of the oxygen insertion. The Mannich reaction is generally robust, and the final condensation is a standard transformation. This route avoids the use of highly toxic reagents like cyanide, making it a more attractive option from a safety perspective.
Trustworthiness: A Self-Validating System
To ensure the identity and purity of the synthesized this compound, a thorough analytical characterization is essential. The following data serves as a reference for validation:
| Analytical Technique | Expected Data |
| ¹H NMR (CDCl₃) | Peaks in the range of δ 1.80-3.30 ppm. Specific shifts include multiplets for the bridge and bridgehead protons and singlets or doublets for the protons adjacent to the carbonyl groups. |
| ¹³C NMR (CDCl₃) | Signals for the carbonyl carbons are expected in the downfield region (around 200-210 ppm). Aliphatic carbons will appear in the upfield region. |
| Mass Spectrometry | The molecular ion peak (M+) should be observed at m/z = 138. |
| Infrared (IR) | Strong absorption bands in the region of 1700-1750 cm⁻¹ corresponding to the C=O stretching of the ketone functionalities. |
| Melting Point | The melting point of pure this compound is a key indicator of purity. |
Consistent analytical data across multiple batches is a strong indicator of a reproducible synthetic method.
Conclusion and Recommendations
Both the norbornene and 2-norbornanone routes provide viable pathways to this compound.
-
For laboratories with a strong emphasis on safety and seeking a more streamlined and potentially higher-yielding process, the 2-norbornanone route is recommended. The reported optimizations for the Mannich and Baeyer-Villiger steps enhance its attractiveness.[1]
-
The norbornene route, while classic and mechanistically insightful, presents greater challenges in terms of handling hazardous reagents (especially in variations that use cyanide) and may result in lower overall yields. However, for academic settings where the exploration of fundamental reaction mechanisms is a key objective, this route remains a valuable case study.
Ultimately, the choice of synthetic method will depend on the specific requirements of the research or development program, including scale, available resources, and safety protocols. It is strongly advised that any attempt to reproduce these syntheses be preceded by a thorough review of the primary literature and a comprehensive risk assessment.
References
- Gao, X., et al. (2017). Improvement of this compound Synthesis. Gao Xiao Hua Xue Gong Cheng Xue Bao/Journal of Chemical Engineering of Chinese Universities, 31(4), 906-910.
- Google Patents. (n.d.). WO2024156201A1 - Bicyclone compound and preparation method therefor, and preparation method for bicyclo[3.2.1]-3-octane-2,4-dione.
- Google Patents. (n.d.). US6815563B2 - Method for producing bicyclic 1,3-diketones.
Sources
Safety Operating Guide
Navigating the Disposal of Bicyclo[3.2.1]octane-2,4-dione: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the synthesis and utilization of novel chemical entities are daily endeavors. Bicyclo[3.2.1]octane-2,4-dione, a versatile building block in the synthesis of various organic compounds, is one such molecule that requires careful handling from procurement to disposal. This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations. Our commitment to scientific integrity and safety extends beyond product provision, aiming to build a foundation of trust with our valued partners in research and development.
Understanding the Hazard Profile of this compound
Before any disposal procedures are considered, a thorough understanding of the hazards associated with this compound is paramount. Based on available Safety Data Sheets (SDS), this compound presents the following primary hazards:
-
Skin Irritation: Classified as a skin irritant, direct contact can cause redness, itching, and inflammation.[1]
-
Serious Eye Irritation: Poses a significant risk of serious eye irritation upon contact.[1]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[1]
Given these hazards, appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times when handling this compound. All manipulations should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Table 1: Hazard Information for this compound
| Hazard Statement | GHS Classification | Precautionary Measures |
| H315: Causes skin irritation | Skin Irrit. 2 | P264: Wash skin thoroughly after handling. P280: Wear protective gloves. |
| H319: Causes serious eye irritation | Eye Irrit. 2A | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. |
| H335: May cause respiratory irritation | STOT SE 3 | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. |
Core Directive: Professional Disposal is the Mandated Protocol
Due to the hazardous nature of this compound and the absence of a verified, safe in-laboratory neutralization protocol, the primary and mandated disposal method is through a licensed and approved hazardous waste disposal company. Attempting to neutralize or treat this chemical in the laboratory without a validated procedure can lead to unforeseen reactions, posing a significant risk to personnel and the environment.
The U.S. Environmental Protection Agency (EPA) regulates the disposal of chemical waste under the Resource Conservation and Recovery Act (RCRA). Laboratories are considered generators of hazardous waste and must comply with these regulations.
Step-by-Step Guide for the Disposal of this compound
The following procedural steps provide a clear workflow for the safe collection, storage, and preparation of this compound for professional disposal.
Step 1: Waste Identification and Segregation
-
Designate as Hazardous Waste: All waste containing this compound, including pure compound, reaction mixtures, and contaminated materials (e.g., filter paper, silica gel), must be treated as hazardous waste.
-
Segregate at the Source: Waste should be segregated at the point of generation to prevent mixing with incompatible materials. The primary chemical incompatibility for this compound is with strong oxidizing agents . Co-mingling with such substances could lead to vigorous and potentially dangerous reactions.
Step 2: Proper Waste Containerization
-
Select a Compatible Container: Use a clean, dry, and chemically compatible container for waste collection. High-density polyethylene (HDPE) or glass containers are generally suitable. The container must have a secure, leak-proof lid.
-
Labeling: The waste container must be clearly and accurately labeled as soon as the first drop of waste is added. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
A list of all other components in the waste mixture, including solvents.
-
The approximate percentage of each component.
-
The relevant hazard pictograms (e.g., irritant).
-
The date of accumulation.
-
Step 3: Safe On-Site Accumulation
-
Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA. This area must be at or near the point of waste generation and under the control of the laboratory personnel.
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to prevent the spread of material in case of a leak or spill.
-
Storage Conditions: Store the waste in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials.
Step 4: Arranging for Professional Disposal
-
Contact your Institution's Environmental Health and Safety (EHS) Office: Your EHS office will provide specific guidance on the procedures for waste pickup and disposal at your institution. They will have established contracts with licensed hazardous waste disposal vendors.
-
Schedule a Waste Pickup: Follow your institution's protocol to schedule a pickup of the hazardous waste. Do not allow hazardous waste to accumulate in the laboratory for an extended period.
Decision Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Sources
Navigating the Safe Handling of Bicyclo[3.2.1]octane-2,4-dione: A Guide to Personal Protective Equipment
For Immediate Implementation by Laboratory Personnel
The effective and safe handling of chemical reagents is the cornerstone of successful research and development. This guide provides essential, actionable information on the requisite personal protective equipment (PPE) for Bicyclo[3.2.1]octane-2,4-dione, ensuring the well-being of our researchers and the integrity of our scientific endeavors. This document moves beyond a simple checklist to offer a comprehensive safety framework, grounded in the specific hazards of this compound.
Hazard Analysis: Understanding the Risks of this compound
This compound is classified with the following GHS hazard statements:
These classifications necessitate a stringent approach to PPE to prevent accidental exposure through skin contact, eye contact, or inhalation.[1][3] Skin contact can lead to inflammation, itching, redness, and pain, while eye contact may result in redness, pain, or more severe damage.[1] Inhalation can irritate the lungs and respiratory system.[1]
Core Protective Measures: Your Essential PPE Arsenal
Based on the known hazards, the following PPE is mandatory for all personnel handling this compound.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile gloves | Provides effective protection against skin contact and irritation.[4] Always inspect gloves for tears or punctures before use.[3] |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles | Protects against accidental splashes that can cause serious eye irritation.[1][4] A face shield may be required for procedures with a high risk of splashing.[4] |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing and minimizes skin contact.[4] |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | To mitigate the risk of respiratory tract irritation from dust or fumes.[1][3] If engineering controls are insufficient, a respirator may be necessary.[4] |
Operational Protocols: A Step-by-Step Guide to Safety
Adherence to standardized procedures is critical for minimizing exposure risks. The following workflows provide clear, actionable steps for the safe handling of this compound.
Donning and Doffing of PPE: A Critical Sequence
Incorrectly putting on or removing PPE can lead to contamination. Follow this sequence diligently.
Caption: PPE Donning and Doffing Workflow
Experimental Workflow: Integrating Safety into Your Research
This diagram illustrates the integration of safety checkpoints throughout a typical experimental procedure involving this compound.
Caption: Experimental Workflow with Integrated Safety Checkpoints
Emergency Procedures: Immediate Actions in Case of Exposure
In the event of an accidental exposure, rapid and correct response is crucial.
-
Skin Contact: Immediately remove contaminated clothing.[1] Flush the affected skin with plenty of soap and water for at least 15 minutes.[1][3] Seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1]
-
Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[1] If breathing is difficult, provide oxygen.[3] Seek medical attention if you feel unwell.[1]
-
Ingestion: Do NOT induce vomiting.[3] Rinse mouth with water.[3] Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention.[3]
Disposal Plan: Managing Contaminated Materials
All materials that have come into contact with this compound must be treated as hazardous waste.
-
Used PPE: Contaminated gloves, lab coats, and other disposable PPE should be placed in a designated, sealed hazardous waste container.
-
Chemical Waste: Dispose of unused this compound and any reaction waste in a properly labeled, sealed container.[1]
-
Spill Cleanup Materials: Any materials used to clean up spills, such as absorbent pads, must also be disposed of as hazardous waste.[1]
All waste must be disposed of through an approved waste disposal plant in accordance with local regulations.[1] Do not allow the product to enter drains or waterways.[1][3]
References
-
National Center for Biotechnology Information. (n.d.). Bicyclo(3.2.1)octane-2,4-dione. PubChem. Retrieved from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
